5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Description
Properties
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)16(10,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBKVHRJMPOBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride CAS number
An In-depth Technical Guide to 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Executive Summary: This document provides a comprehensive technical overview of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a specialized chemical intermediate with significant potential in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a proposed synthetic pathway, and its core reactivity. Emphasis is placed on its application as a versatile building block for constructing complex molecular architectures, particularly for the synthesis of novel sulfonamides. Detailed experimental protocols, safety considerations, and the strategic importance of its constituent heterocyclic systems—isoxazole and thiophene—are discussed to provide researchers and drug development professionals with a practical and scientifically grounded resource.
Introduction: A Heterocyclic Scaffold of Interest
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, forming the core of a vast number of approved pharmaceuticals. 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a molecule that strategically combines three key functional and structural motifs: a thiophene ring, an isoxazole ring, and a highly reactive sulfonyl chloride group.
-
The Thiophene Ring: An electron-rich aromatic system, the thiophene ring is a well-established bioisostere of the benzene ring, often used to modulate physicochemical properties like lipophilicity and metabolic stability.[1]
-
The Isoxazole Ring: This five-membered heterocycle is a prominent feature in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and its relative metabolic stability.[2] The specific 3,5-dimethyl-4-yl substitution pattern offers a defined steric and electronic profile for molecular recognition.
-
The Sulfonyl Chloride Group: This functional group is a powerful electrophile, primarily serving as a precursor to sulfonamides.[1][3] The sulfonamide linkage is a cornerstone of medicinal chemistry, present in a wide array of drugs including antibacterials, diuretics, and enzyme inhibitors.[3]
The convergence of these three components in a single molecule makes 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride a high-value scaffold for generating libraries of novel compounds for biological screening.
Chemical Identity and Physicochemical Properties
Precise identification is critical for any chemical reagent. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
| Property | Value | Source |
| CAS Number | 1268334-97-9 | [4] |
| Molecular Formula | C₉H₈ClNO₃S₂ | [4] |
| Molecular Weight | 277.75 g/mol | N/A |
| Purity | ≥ 95.0% | [4] |
| Physical Form | Solid | N/A |
| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl | N/A |
| InChI Key | Not available in search results | N/A |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-bromothiophene and 3,5-dimethylisoxazole-4-boronic acid.
Caption: Proposed two-step synthesis of the title compound.
Mechanistic Discussion
-
Step 1: Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds between aromatic rings. It is chosen for its high functional group tolerance and typically high yields. The thiophene ring's bromine atom is coupled with the boronic acid on the isoxazole to create the core bi-heterocyclic scaffold.
-
Step 2: Chlorosulfonation: This is an electrophilic aromatic substitution reaction. The thiophene ring is electron-rich and susceptible to electrophiles.[5] Chlorosulfonic acid (ClSO₃H) is a potent sulfonating agent. The substitution is expected to occur preferentially at the 5-position (alpha to the sulfur atom), which is the most activated site on the thiophene ring when the 2-position is substituted.[5] The presence of the electron-donating sulfur atom in the thiophene ring activates the 5-position for electrophilic attack.[5] The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.
Core Reactivity: The Sulfonyl Chloride Hub
The synthetic utility of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride stems almost entirely from the high reactivity of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.
Caption: Reactivity workflow with various nucleophiles.
The most common and valuable transformation is its reaction with primary or secondary amines to form sulfonamides.[3] This reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct. This reaction is fundamental to combinatorial chemistry and drug discovery efforts.
Exemplary Experimental Protocol: Sulfonamide Synthesis
This protocol describes a general procedure for the synthesis of an N-aryl sulfonamide derivative, a common objective in medicinal chemistry programs.
Objective: To synthesize N-(4-methoxyphenyl)-5-(3,5-dimethyl-4-isoxazolyl)thiophene-2-sulfonamide.
Materials:
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.1 eq)
-
Pyridine (anhydrous, 3-5 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add anhydrous pyridine (3-5 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve p-anisidine (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the p-anisidine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling
As a sulfonyl chloride, this compound requires careful handling.
-
Hazards: Sulfonyl chlorides are corrosive and lachrymatory. The compound is classified with H-phrase H314, indicating it causes severe skin burns and eye damage.[4]
-
Moisture Sensitivity: It will react with water (hydrolyze) to form the corresponding sulfonic acid and hydrochloric acid.[1] All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent. Work should be performed in a well-ventilated fume hood.
Conclusion
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a highly functionalized and synthetically valuable building block. Its well-defined structure, combining the desirable isoxazole and thiophene heterocycles with a reactive sulfonyl chloride handle, makes it an attractive starting material for creating diverse libraries of potential therapeutic agents. The straightforward reactivity of the sulfonyl chloride group, particularly in forming robust sulfonamide linkages, provides a reliable and efficient route for lead generation and optimization in drug discovery campaigns. Proper handling and an understanding of its reactivity are key to unlocking its full potential in the research laboratory.
References
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV
- 5-(3-Isoxazolyl)-2-thiophenesulfonyl chloride AldrichCPR. Sigma-Aldrich.
- 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, 95.0%, 1g. SciSupplies.
- 2-Thiophenesulfonyl chloride. MySkinRecipes.
- 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. CAS Common Chemistry.
- Thiophen-2-ylmethanesulfonyl chloride. Benchchem.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
-
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][5][6]Triazines: Synthesis and Photochemical Properties. MDPI.
Sources
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride molecular weight
An In-depth Technical Guide to 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a heterocyclic building block of significant interest in medicinal chemistry. The document is structured to deliver foundational knowledge and practical insights, beginning with a detailed analysis of its core physicochemical properties, centered on its molecular weight. Subsequent sections elucidate its synthetic pathway, key reactivity patterns, and applications in modern drug discovery. By integrating theoretical principles with actionable protocols and safety guidelines, this guide serves as an essential resource for professionals leveraging this versatile reagent in the synthesis of novel therapeutic agents.
Core Physicochemical Properties: The Foundation of Application
A precise understanding of a compound's physical and chemical identity is the bedrock of its effective use in research and development. These properties govern everything from reaction stoichiometry to analytical characterization.
Molecular Identity and Structure
-
Systematic Name: 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
-
Molecular Formula: C₉H₈ClN₂O₃S₂
-
CAS Number: 1268334-97-9[1]
The structure features a sulfonyl chloride functional group on a thiophene ring, which is itself substituted with a dimethyl isoxazole moiety. This combination of a highly reactive electrophilic center (the sulfonyl chloride) and a biologically relevant heterocyclic scaffold makes it a valuable synthetic intermediate.
Molecular Weight: The Stoichiometric Imperative
The molecular weight is the single most critical parameter for ensuring quantitative accuracy and reproducibility in chemical synthesis. It directly translates mass into molar equivalents, which is the language of chemical reactions.
The calculated molecular weight of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is 291.75 g/mol .
Table 1: Elemental Composition and Contribution to Molecular Weight
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Sulfur | S | 2 | 32.065 | 64.130 |
| Total | 291.75 |
Causality: Precise weighing of the reagent based on this molecular weight is non-negotiable for achieving desired reaction outcomes. Inaccurate quantification leads to improper stoichiometry, resulting in diminished yields, increased formation of impurities, and complex purification challenges.
Synthesis and Purification Protocol
The preparation of this reagent involves the chlorosulfonation of the parent heterocycle, a reaction that requires careful control over conditions to manage its exothermic nature and prevent degradation.
Synthetic Workflow Overview
The process begins with the precursor, 4-(thiophen-2-yl)-3,5-dimethylisoxazole, which is then subjected to an electrophilic substitution reaction with a strong chlorosulfonating agent.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Safety Precaution: This protocol involves highly corrosive reagents. All operations must be performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and subsequently cooled under a positive pressure of dry nitrogen to ensure an anhydrous environment. This is critical as sulfonyl chlorides readily hydrolyze in the presence of moisture.
-
Reagent Setup: The flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Charge the flask with 4-(thiophen-2-yl)-3,5-dimethylisoxazole (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C using an ice/water bath.
-
Chlorosulfonation: Add chlorosulfonic acid (2.5 eq) to the dropping funnel. Add the acid dropwise to the stirred solution over 45-60 minutes. The slow addition and external cooling are essential to manage the highly exothermic nature of the reaction and prevent unwanted side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC) until consumption of the starting material is complete.
-
Quenching: In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This quenching step must be done with extreme caution as it neutralizes excess chlorosulfonic acid and generates HCl gas.
-
Workup & Isolation: The quenched mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with dichloromethane. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a solvent system like ethanol/water to yield the final product.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is derived from the electrophilic nature of the sulfonyl chloride group, which readily reacts with a wide range of nucleophiles.
Nucleophilic Sulfonylation: A Gateway to Bioactive Molecules
The primary reaction is the sulfonylation of nucleophiles such as primary or secondary amines to form stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry.
Sources
An In-depth Technical Guide to the Structural Elucidation of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The unambiguous structural confirmation of novel chemical entities is a cornerstone of drug discovery and chemical synthesis. Heterocyclic sulfonyl chlorides, in particular, serve as versatile intermediates but can present challenges related to their stability and reactivity. This guide provides a comprehensive, multi-technique strategy for the structural elucidation of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. We will move beyond a simple recitation of techniques to explain the causality behind the analytical workflow, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and chemical derivatization creates a self-validating system for structural confirmation. This document is intended for researchers, chemists, and analytical scientists who require a robust framework for characterizing complex heterocyclic molecules.
The Analytical Challenge: Defining the Structural Questions
The target molecule, 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, is comprised of three key fragments: a 3,5-dimethylisoxazole ring, a thiophene ring, and a sulfonyl chloride functional group. While a synthetic route may propose this specific arrangement, rigorous analytical validation is required to confirm it. The primary analytical questions are:
-
Composition: Does the molecule have the correct elemental formula (C₉H₈ClNO₃S₂)?
-
Functional Groups: Are the expected functional groups, particularly the sulfonyl chloride, present?
-
Connectivity & Isomerism: Are the fragments connected in the proposed manner (isoxazole C4 to thiophene C5; sulfonyl chloride at thiophene C2)? Have any undesired isomers been formed?
Answering these questions requires a logical progression of analytical techniques, where each step builds upon the last to assemble a complete and irrefutable structural picture.
Caption: Proposed structure of the target molecule.
The Elucidation Workflow: A Synergistic Approach
A robust elucidation strategy does not rely on a single piece of evidence. Instead, it integrates orthogonal techniques into a workflow that systematically resolves ambiguity. Our approach begins with confirming the molecular formula and key functional groups before moving to the definitive mapping of the atomic framework.
Caption: Logical workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Formula
Expertise & Experience: Before investing significant time in NMR, it is critical to confirm that the compound has the correct mass. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a mass measurement with enough accuracy to predict a unique elemental formula. Furthermore, the presence of chlorine and a second sulfur atom provides a highly characteristic isotopic pattern that serves as a powerful diagnostic fingerprint.
Trustworthiness: The combination of an accurate mass measurement and a matching isotopic pattern provides very high confidence in the elemental composition, ruling out a vast number of alternative possibilities at the outset.
Expected Mass Spectral Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₈ClNO₃S₂ | Based on the proposed structure. |
| Monoisotopic Mass | 292.9634 | Calculated for the most abundant isotopes (¹²C₉¹H₈³⁵Cl¹⁴N¹⁶O₃³²S₂). |
| [M+H]⁺ Ion (HRMS) | 293.9712 | The protonated species, commonly observed in ESI+. The target for accurate mass measurement. |
| Isotopic Pattern | A+2 peak (~69% intensity of A) | Dominated by the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), plus contributions from ³⁴S.[1] |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Method:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Mass Range: m/z 100-500.
-
Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
-
Data Analysis:
-
Extract the exact mass of the most intense peak in the isotopic cluster for the parent ion.
-
Compare the measured exact mass with the theoretical mass for the [M+H]⁺ ion.
-
Compare the observed isotopic pattern with the theoretically calculated pattern for C₉H₈ClNO₃S₂.
-
Infrared Spectroscopy: Rapid Functional Group Identification
Expertise & Experience: Infrared (IR) spectroscopy is a fast, non-destructive technique perfect for identifying key functional groups. For this molecule, its primary utility is the unambiguous confirmation of the sulfonyl chloride moiety (-SO₂Cl), which exhibits two very strong and characteristic stretching vibrations.[1][2]
Trustworthiness: The intensity and position of the asymmetric and symmetric SO₂ stretches are highly reliable indicators of the sulfonyl group. Their presence strongly supports the proposed structure, while their absence would immediately invalidate it.
Expected Infrared Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 1370 - 1390 | SO₂ Asymmetric Stretch | Strong |
| 1170 - 1190 | SO₂ Symmetric Stretch | Strong |
| ~3100 | Aromatic C-H Stretch (Thiophene) | Medium-Weak |
| 2900 - 3000 | Aliphatic C-H Stretch (Methyl) | Medium-Weak |
| 1500 - 1600 | C=C / C=N Ring Stretches | Medium |
| 500 - 600 | S-Cl Stretch | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Process the spectrum (e.g., ATR correction) and identify the key absorption bands, comparing them to the expected values.
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy puts them together. A full suite of 1D and 2D NMR experiments is required to definitively establish the connectivity and rule out isomers. The choice of solvent is critical; due to the reactivity of sulfonyl chlorides, a dry, aprotic deuterated solvent like CDCl₃ or DMSO-d₆ must be used to prevent hydrolysis.[3]
Trustworthiness: A complete set of 2D NMR data (COSY, HSQC, HMBC) provides a network of through-bond correlations. When this network is self-consistent and matches only one possible structure, the elucidation is considered definitive.
¹H NMR: Proton Environment Mapping
The proton NMR should account for all 8 hydrogen atoms. The key is to analyze the chemical shifts, integration values (proton count), and splitting patterns (multiplicity).
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.0 | Doublet (d) | 1H | H3 (Thiophene) | Adjacent to the strongly electron-withdrawing -SO₂Cl group, causing significant deshielding. Coupled to H4. |
| ~7.2 - 7.4 | Doublet (d) | 1H | H4 (Thiophene) | Less deshielded than H3. Coupled to H3. |
| ~2.5 | Singlet (s) | 3H | CH₃ (Isoxazole) | One of the two distinct methyl groups. No adjacent protons results in a singlet. |
| ~2.3 | Singlet (s) | 3H | CH₃ (Isoxazole) | The second distinct methyl group, with a slightly different chemical environment. |
¹³C NMR: Carbon Skeleton Visualization
The ¹³C NMR spectrum should reveal all 9 unique carbon atoms of the molecule.
| Predicted δ (ppm) | Assignment |
| 160 - 170 | C3/C5 (Isoxazole) |
| 140 - 150 | C2/C5 (Thiophene) |
| 125 - 135 | C3/C4 (Thiophene) |
| 110 - 120 | C4 (Isoxazole) |
| 10 - 15 | CH₃ (Isoxazole) |
2D NMR: Establishing Unambiguous Connectivity
-
COSY (¹H-¹H Correlation): This experiment is expected to show a single critical cross-peak connecting the two thiophene doublets (~7.9 ppm and ~7.3 ppm), proving they are adjacent and coupled to each other.
-
HSQC (¹H-¹³C One-Bond Correlation): This experiment will definitively link each proton signal to the carbon it is directly attached to, confirming the assignments made in the 1D spectra.
-
HMBC (¹H-¹³C Long-Range Correlation): This is the most powerful experiment for piecing the fragments together. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations:
-
Thiophene H4 to Isoxazole C4: This correlation is the "smoking gun," proving the C-C bond between the two rings at the correct positions.
-
Isoxazole Methyl Protons to Isoxazole Ring Carbons (C3, C4, C5): These correlations confirm the position of the methyl groups on the isoxazole ring.
-
Thiophene H4 to Thiophene C2 and C5: These correlations help confirm the 2,5-disubstitution pattern on the thiophene ring.
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments. Ensure the HMBC experiment is optimized for typical 2-3 bond couplings (~8 Hz).
-
-
Data Analysis: Process and analyze the spectra using appropriate software to identify peaks, couplings, and correlations to build the final structure.
Chemical Derivatization: Orthogonal Confirmation
Expertise & Experience: Even with comprehensive NMR data, a chemical reaction that specifically targets the most reactive functional group provides an invaluable layer of validation. The sulfonyl chloride is highly electrophilic and will readily react with a nucleophile like an amine to form a stable sulfonamide.[3][4] This transformation should result in predictable changes across all spectroscopic techniques, thus "validating" the initial assignment.
Protocol: Synthesis of a Sulfonamide Derivative
-
Reaction Setup: Dissolve 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Amine Addition: Add a simple secondary amine such as morpholine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Wash the reaction mixture with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude sulfonamide by flash column chromatography if necessary.
-
Characterization: Subject the purified sulfonamide to HRMS, IR, and NMR analysis.
Expected Analytical Changes Post-Derivatization
-
HRMS: The molecular weight will increase by the mass of the morpholine fragment minus HCl (an increase of 86.06 g/mol ).
-
IR: The characteristic S-Cl stretch will disappear. The strong SO₂ stretches will remain. New C-H and C-N stretches from the morpholine ring will appear.
-
¹H NMR: New signals corresponding to the morpholine protons will appear, typically around 3.7 ppm and 3.2 ppm. The chemical shifts of the adjacent thiophene protons may shift slightly.
Conclusion: Synthesizing the Evidence
The structural elucidation of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques.
-
Mass Spectrometry confirms the correct elemental formula, C₉H₈ClNO₃S₂, via accurate mass and a characteristic isotopic signature.
-
Infrared Spectroscopy provides rapid and definitive evidence for the presence of the critical sulfonyl chloride functional group.
-
A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) maps the complete atomic framework, establishing the precise connectivity between the isoxazole and thiophene rings and the location of all substituents, ruling out isomeric possibilities.
-
Chemical Derivatization into a stable sulfonamide offers a final, self-validating layer of proof, confirming the identity and reactivity of the sulfonyl chloride moiety.
By following this rigorous, multi-faceted workflow, researchers can achieve an unambiguous and defensible structural assignment, ensuring the integrity of their chemical matter for subsequent research and development.
References
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Baran, P. S., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]
-
Klanic, M., et al. (2023). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry. [Link]
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5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Executive Summary
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a key heterocyclic building block for drug discovery and materials science. The proposed synthesis is strategically designed in two main stages: the construction of the core bi-heterocyclic intermediate, 5-(3,5-dimethyl-4-isoxazolyl)thiophene, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a regioselective chlorosulfonation to yield the final product. This document offers detailed, step-by-step protocols, mechanistic insights, and critical process considerations intended for researchers, chemists, and professionals in the field of pharmaceutical and chemical development.
Introduction
The convergence of distinct heterocyclic scaffolds into a single molecular entity is a powerful strategy in modern medicinal chemistry for exploring novel chemical space and generating compounds with unique pharmacological profiles. The target molecule, 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, exemplifies this approach by uniting the isoxazole and thiophene ring systems. The isoxazole moiety is a cornerstone in numerous pharmaceuticals, valued for its role as a bioisostere and its diverse biological activities.[1][2][3] The thiophenesulfonyl chloride group is a versatile functional handle, primarily used for the synthesis of sulfonamides, a class of compounds with a rich history in drug development.
This guide delineates a logical and field-proven synthetic strategy, emphasizing reaction causality, safety, and scalability. We will proceed from a retrosynthetic analysis to detailed experimental protocols for each key transformation.
Retrosynthetic Analysis and Strategic Pathway Selection
A retrosynthetic analysis of the target molecule suggests two primary bond disconnections: the C-S bond of the sulfonyl chloride and the C-C bond linking the isoxazole and thiophene rings. The most strategically sound approach involves forming the sulfonyl chloride in the final step from a stable precursor, thereby avoiding the handling of a highly reactive intermediate throughout the synthesis.
The key C-C bond formation between the C4 position of the isoxazole and the C5 position of the thiophene is best achieved through modern cross-coupling methodologies. Among these, the Suzuki-Miyaura cross-coupling reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it the preferred method over harsher classical techniques like Ullmann condensations.[4][5][6][7]
This leads to the following proposed synthetic pathway:
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of the Core Intermediate: 5-(3,5-Dimethyl-4-isoxazolyl)thiophene
This stage focuses on the assembly of the central bi-heterocyclic scaffold through a three-step sequence: synthesis of 3,5-dimethylisoxazole, its subsequent bromination to form the coupling partner, and the final Suzuki-Miyaura cross-coupling.
Synthesis of Precursor I: 4-Bromo-3,5-dimethylisoxazole
Step 1a: Synthesis of 3,5-Dimethylisoxazole
The isoxazole ring is efficiently constructed via the cyclocondensation of a 1,3-dicarbonyl compound, 2,4-pentanedione (acetylacetone), with hydroxylamine. This reaction is a classic and reliable method for forming the isoxazole core.[1]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-pentanedione (1.0 eq) and ethanol (approx. 3 mL per gram of dione).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.
-
Add the aqueous hydroxylamine solution to the stirred solution of 2,4-pentanedione.
-
Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3,5-dimethylisoxazole, which can be purified by distillation if necessary.
Step 1b: Bromination of 3,5-Dimethylisoxazole
The C4 position of the 3,5-dimethylisoxazole ring is activated towards electrophilic substitution. Bromination can be achieved using elemental bromine in a suitable solvent.
Experimental Protocol:
-
Dissolve 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates full consumption of the starting material.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain 4-bromo-3,5-dimethylisoxazole.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forging the C-C bond between the two heterocyclic rings.[6][8] It involves the palladium-catalyzed reaction between the organoboron species (thiophene-2-boronic acid) and the organohalide (4-bromo-3,5-dimethylisoxazole).
Mechanism Overview:
Caption: Simplified mechanism of the Suzuki-Miyaura coupling.
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3,5-dimethylisoxazole (1.0 eq), thiophene-2-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/water 4:1 or Toluene/Ethanol/water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 5-(3,5-dimethyl-4-isoxazolyl)thiophene.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for heteroaryl couplings. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | DME/H₂O, Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides thermal energy to drive the catalytic cycle. |
| Expected Yield | 70-90% | Based on literature for similar couplings.[4] |
Part 2: Final Step: Regioselective Chlorosulfonation
The final transformation introduces the sulfonyl chloride functional group onto the thiophene ring. Thiophene is highly susceptible to electrophilic substitution, typically at the C2 position. The presence of the deactivating isoxazolyl group at C5 further ensures that the incoming electrophile (the chlorosulfonium ion) will be directed to the vacant and most activated C2 position.
Chlorosulfonation Protocol
Chlorosulfonic acid is a highly reactive and corrosive reagent that must be handled with extreme care in a well-ventilated fume hood. An alternative, milder method involves using a complex of sulfuryl chloride and dimethylformamide (DMF).[9] However, the classical approach with chlorosulfonic acid is often effective.[10][11]
Experimental Protocol (using Chlorosulfonic Acid):
-
Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (3-5 eq) to 0 °C.
-
Slowly add 5-(3,5-dimethyl-4-isoxazolyl)thiophene (1.0 eq) portion-wise or as a solution in a dry, inert solvent (e.g., dichloromethane), keeping the internal temperature below 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours.
-
The reaction is quenched by slowly and carefully pouring the mixture onto crushed ice. This step is highly exothermic and must be performed with caution behind a blast shield.
-
The precipitated solid product is collected by vacuum filtration.
-
If the product does not precipitate, extract the aqueous mixture with a solvent like dichloromethane.
-
Wash the collected solid or the organic extract with cold water to remove residual acid, then with a cold, dilute sodium bicarbonate solution, and finally with brine.
-
Dry the product over anhydrous Na₂SO₄ (if extracted) or in a vacuum desiccator (if filtered). The crude 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is often used directly in the next step without further purification due to its reactivity.
Overall Synthesis Workflow
Caption: Complete workflow for the synthesis pathway.
Conclusion
The synthesis of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride can be reliably executed through a well-planned, multi-step sequence. The key strategic elements are the formation of the C-C bond using a palladium-catalyzed Suzuki-Miyaura coupling and the final-step, regioselective installation of the sulfonyl chloride group. The protocols detailed in this guide are based on established and robust chemical transformations, providing a solid foundation for the successful laboratory-scale synthesis of this valuable chemical intermediate. Careful execution and adherence to safety protocols, particularly during the bromination and chlorosulfonation steps, are paramount.
References
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Retrieved from [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.com. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Priya, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Machetti, F., et al. (2007). Isoxazoles and isoxazolines by 1,3-dipolar cycloaddition base catalysed condensation of primary nitro compounds with dipolarophiles. European Journal of Organic Chemistry. Retrieved from [Link]
-
Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755–5757. Retrieved from [Link]
-
Sone, T., et al. (1982). A Simple and Convenient Procedure for the Synthesis of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Retrieved from [Link]
-
Cremlyn, R. J., et al. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111–119. Retrieved from [Link]
-
Soth, M., et al. (2013). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.com. Retrieved from [Link]
-
Soth, M., et al. (2013). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [Link]
-
Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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- 4. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Signature of a Privileged Scaffold: A Technical Guide to 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl Chloride
Introduction
In the landscape of modern medicinal chemistry, the assembly of molecular frameworks bearing "privileged structures"—scaffolds known to interact with multiple biological targets—is a cornerstone of efficient drug discovery. The title compound, 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride , represents a confluence of such valuable motifs. It combines the bio-isosteric relevance of the isoxazole ring, the versatile reactivity of the thiophene core, and the proven pharmacophoric utility of the sulfonyl chloride group, a precursor to the widely employed sulfonamide functional group.[1][2]
This guide provides an in-depth, predictive analysis of the key spectroscopic data points required for the unambiguous identification and characterization of this molecule. As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable, predicted spectroscopic profile.[3][4] For researchers synthesizing or utilizing this compound, the following sections offer a comprehensive roadmap for confirming its structural integrity via Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Molecular Structure and Atom Numbering
A clear understanding of the molecule's topology is essential for interpreting its spectroscopic output, particularly for NMR analysis. The structure consists of a thiophene ring substituted at the 2-position with a sulfonyl chloride group and at the 5-position with a 3,5-dimethyl-4-isoxazolyl group.
Caption: Molecular structure of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride with systematic atom numbering.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Infrared spectroscopy is a powerful first-pass technique to confirm the presence of key functional groups. The predicted spectrum of the title compound is dominated by vibrations from the sulfonyl chloride group and the aromatic rings.
Predicted IR Data Summary
| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |
| ~3100 - 3120 | Aromatic C-H (Thiophene) Stretch | Medium-Weak |
| ~2920 - 2980 | Aliphatic C-H (Methyl) Stretch | Medium-Weak |
| ~1620 - 1640 | C=N Stretch (Isoxazole Ring) | Medium |
| ~1550 - 1580 | C=C Stretch (Aromatic Rings) | Medium-Variable |
| ~1375 - 1390 | SO₂ Asymmetric Stretch | Strong |
| ~1170 - 1190 | SO₂ Symmetric Stretch | Strong |
| ~800 - 840 | C-H Out-of-Plane Bend (2,5-disubstituted thiophene) | Strong |
| ~550 - 650 | S-Cl Stretch | Medium-Strong |
Rationale: The most diagnostic peaks are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, a characteristic feature of sulfonamides and their precursors.[2] Data from the NIST WebBook for 2-thiophenesulfonyl chloride supports the predicted regions for the SO₂ and aromatic vibrations.[5]
Experimental Protocol: Acquiring a KBr-Pellet IR Spectrum
This protocol ensures a high-quality, reproducible spectrum for a solid sample.
-
Sample Preparation (Self-Validating):
-
Causality: To minimize scattering of infrared light and obtain sharp peaks, the solid sample must be finely ground and dispersed in a medium that is transparent to IR radiation in the region of interest. Potassium bromide (KBr) is the standard choice.
-
Grind ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until the mixture is a fine, homogenous powder with a talc-like consistency. The absence of "shiny" particles indicates sufficient grinding.
-
-
Pellet Formation:
-
Transfer a portion of the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of a well-prepared sample, validating this step.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides precise information about the electronic environment, number, and connectivity of protons in the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | d (J ≈ 4.0 Hz) | 1H | H-3' (Thiophene) | Deshielded by the adjacent electron-withdrawing SO₂Cl group. Coupled to H-5'. |
| ~7.20 | d (J ≈ 4.0 Hz) | 1H | H-5' (Thiophene) | Shielded relative to H-3' but deshielded by the isoxazole substituent. Coupled to H-3'. |
| ~2.45 | s | 3H | C5-Me (Isoxazole) | Typical chemical shift for a methyl group on an isoxazole ring. |
| ~2.30 | s | 3H | C3-Me (Isoxazole) | Slightly shielded relative to the C5-methyl due to its position relative to the thiophene ring. |
Note: Chemical shifts are predicted based on analogous substituted heterocyclic systems.[4] The coupling constant (J) between H-3' and H-5' in a thiophene ring is typically in the range of 3.5-5.0 Hz.
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for many organic molecules and has a residual proton signal at δ 7.26 ppm that can be used for reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Causality: The choice of a 400 MHz (or higher) field strength is crucial for achieving good signal dispersion, which is necessary to resolve closely spaced peaks and accurately measure coupling constants.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Perform standard instrument tuning, locking (to the deuterium signal of CDCl₃), and shimming procedures to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse program. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-adding 8-16 scans is usually sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.
-
Integrate the signals to determine the relative number of protons represented by each peak.
-
Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The proton-decoupled spectrum will show a single peak for each chemically unique carbon atom.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.5 | C5 (Isoxazole) | Quaternary carbon in the isoxazole ring, significantly deshielded. |
| ~162.0 | C3 (Isoxazole) | Quaternary carbon in the isoxazole ring, deshielded. |
| ~148.0 | C2' (Thiophene) | Quaternary carbon attached to the SO₂Cl group, strongly deshielded. |
| ~145.5 | C4' (Thiophene) | Quaternary carbon attached to the isoxazole ring. |
| ~136.0 | C3' (Thiophene) | CH carbon adjacent to the SO₂Cl-bearing carbon. |
| ~128.5 | C5' (Thiophene) | CH carbon adjacent to the isoxazole-bearing carbon. |
| ~115.0 | C4 (Isoxazole) | Quaternary carbon linking the two rings. |
| ~12.5 | C5-Me (Isoxazole) | Typical aliphatic shift for an isoxazole methyl group. |
| ~11.0 | C3-Me (Isoxazole) | Typical aliphatic shift for an isoxazole methyl group. |
Rationale: Predictions are based on established chemical shift ranges for substituted thiophenes and isoxazoles.[4][6] Quaternary carbons (those with no attached protons) generally exhibit lower intensity peaks. Online prediction tools can provide refined estimates for these values.[1]
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Sample and Setup: Use the same sample prepared for ¹H NMR. The instrument is tuned to the ¹³C frequency (~101 MHz on a 400 MHz system).
-
Data Acquisition:
-
Causality: A proton-decoupled experiment is standard. This involves irradiating the sample with a broad range of proton frequencies, which collapses all C-H coupling, causing each unique carbon to appear as a single, sharp line. This simplifies the spectrum and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).
-
Due to the low natural abundance of ¹³C and its longer relaxation times, many more scans are required compared to ¹H NMR. A typical acquisition may involve several hundred to several thousand scans, with a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Processing steps (Fourier transform, phasing, baseline correction) are analogous to those for ¹H NMR.
-
The spectrum is referenced to the CDCl₃ solvent signal at δ 77.16 ppm.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Formula: C₉H₈ClNO₃S₂
-
Molecular Weight: 277.75 g/mol
-
Predicted Molecular Ion (M⁺): A cluster of peaks will be observed due to the presence of isotopes of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and Sulfur (³²S:³³S:³⁴S ≈ 95:0.75:4.2).
-
m/z 277: [M]⁺ peak (containing ³⁵Cl and ³²S)
-
m/z 279: [M+2]⁺ peak (containing ³⁷Cl and ³²S), with an intensity of ~37% relative to m/z 277 (33% from Cl, 4% from S).
-
m/z 281: [M+4]⁺ peak (containing ³⁷Cl and ³⁴S), with very low intensity.
-
Predicted Major Fragment Ions
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 242 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 214 | [M - SO₂H]⁺ | Rearrangement and loss of sulfoxylic acid. |
| 178 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond, loss of the sulfonyl chloride radical. |
| 149 | [C₇H₆NOS]⁺ | Fragmentation of the thiophene ring. |
| 123 | [C₅H₆NO]⁺ | 3,5-Dimethyl-4-isoxazolyl cation. |
| 64 | [SO₂]⁺ | Sulfur dioxide cation. |
Rationale: The fragmentation of aromatic sulfonyl chlorides and sulfonamides is well-documented. A primary fragmentation pathway often involves the loss of SO₂. Cleavage of the C-S bond or the S-Cl bond are also highly probable events.
Visualization of Predicted Fragmentation
Caption: Predicted primary fragmentation pathways for 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride under EI-MS.
Experimental Protocol: Electron Ionization (EI) Mass Spectrum Acquisition
-
Sample Introduction:
-
Causality: EI is a high-energy "hard" ionization technique suitable for relatively volatile and thermally stable compounds. The sample is introduced into the ion source, often via a direct insertion probe for solids.
-
Place a small amount of the solid sample (<1 mg) into a capillary tube on the end of the probe.
-
-
Ionization and Analysis:
-
Insert the probe into the high-vacuum source of the mass spectrometer. The sample is heated to induce vaporization.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
-
The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z value. The data is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
-
Conclusion
The spectroscopic profile of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is predicted to be highly characteristic. The strong IR absorbances for the SO₂ group, the distinct pattern of aromatic and methyl protons in the ¹H NMR, the unique set of carbon signals in the ¹³C NMR, and the predictable isotopic pattern and fragmentation in the mass spectrum collectively provide a robust analytical package. For scientists engaged in drug development and synthetic chemistry, this detailed guide serves as a reliable benchmark for verifying the successful synthesis and purity of this valuable chemical building block, ensuring the integrity of subsequent research endeavors.
References
-
MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]
-
PubMed Central. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
PubMed. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Spectrophotometric Determinations of the Sulfonamides. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]
-
PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]
-
Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of compound 5a. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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SciSupplies. (n.d.). 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, 95.0%, 1g. Retrieved from [Link] മീഡിയ/product/5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl-chloride-95-0-1g-cas-1268334-97-9-item-bbv-ch0025-1g-brand-bb-chemicals
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CAS Common Chemistry. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. Retrieved from [Link]
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ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Purity assessment of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
An In-depth Technical Guide to the Purity Assessment of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Prepared by: A Senior Application Scientist
Foreword: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with exacting standards of quality, safety, and efficacy. The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a quality metric; it is a fundamental pillar of patient safety. 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a key intermediate, exemplifies this principle. Its reactive sulfonyl chloride moiety is pivotal for subsequent synthetic transformations, but this same reactivity makes it susceptible to degradation and the formation of impurities.
This guide provides a comprehensive framework for the purity assessment of this specific sulfonyl chloride. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, scientifically-grounded strategy. We will move beyond rote procedural descriptions to explore the causal relationships behind methodological choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). Our objective is to equip you with a self-validating system for purity analysis, ensuring that your intermediates meet the rigorous demands of pharmaceutical development.
Understanding the Impurity Landscape
A successful purity assessment begins with a theoretical analysis of potential impurities.[1] These can arise from the manufacturing process, storage, or degradation and are broadly classified by ICH guidelines.[2][3] For 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, the impurity profile is likely to include:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted molecules.
-
By-products: Resulting from side reactions, such as the formation of disulfides or sulfones, which are common in sulfonyl chloride synthesis.[4][5]
-
Reagents and Catalysts: Inorganic salts (e.g., copper salts if a Sandmeyer-type reaction is used) or residual solvents.[2][5]
-
-
Degradation Products:
-
Hydrolysis Product: The most common degradant is the corresponding 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonic acid . The high reactivity of the sulfonyl chloride group with ambient moisture makes this impurity almost inevitable.
-
Photolytic or Thermal Degradants: Depending on storage conditions, other degradation pathways may be activated.
-
The control of these impurities is governed by stringent regulatory expectations. The ICH Q3A guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][6][7]
ICH Q3A Impurity Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *Total Daily Intake; whichever is lower. This table is a simplified representation based on ICH Q3A guidelines.[2][6] |
This framework dictates the analytical rigor required. An impurity exceeding the identification threshold must be structurally characterized.
The Core of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
Chromatographic techniques, particularly reverse-phase HPLC (RP-HPLC), are the cornerstone for assessing the purity of sulfonyl chlorides and quantifying their impurities.[8] They offer the specificity and sensitivity required to separate the main component from closely related structures.[9][10]
Causality in Method Development
The selection of HPLC parameters is a deliberate process rooted in the physicochemical properties of the analyte and potential impurities.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the logical starting point. The target molecule possesses moderate polarity, making it well-suited for retention and separation on this non-polar phase.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is essential. This is because we must separate the non-polar sulfonyl chloride from its highly polar sulfonic acid degradant.
-
Aqueous Phase: Acidified water (e.g., 0.1% phosphoric acid or formic acid) is critical. The acidic pH ensures that the sulfonic acid impurity is in its protonated, less polar form, leading to better retention and sharper peak shape on the C18 column.
-
Organic Phase: Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many heterocyclic compounds.
-
-
Detection: The thiophene and isoxazole rings contain conjugated systems, resulting in strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for detection at an optimal wavelength (e.g., ~230-250 nm) and simultaneous acquisition of UV spectra to assess peak purity.
Workflow for Purity Method Validation
The following diagram outlines the logical workflow for developing and validating a robust HPLC purity method, guided by regulatory principles.
Caption: Workflow for HPLC method development, validation, and routine use.
Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Materials:
-
HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric Acid (ACS grade), Purified Water (18.2 MΩ·cm).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reverse-phase for good separation of moderately polar compounds. |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidifier to ensure consistent ionization state and good peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic eluent. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B | A shallow gradient provides the necessary resolution between the main peak and closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 235 nm | Optimal wavelength for balancing absorbance of the API and impurities. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
3. Solution Preparation:
-
Sample Diluent: Acetonitrile/Water (50:50, v/v). Acetonitrile is used to ensure the solubility of the sulfonyl chloride, but water is included to match the initial mobile phase conditions and prevent peak distortion.
-
Sample Solution: Accurately weigh ~25 mg of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This provides a concentration of ~0.5 mg/mL.
-
Reference Solution (for impurity quantification): If a reference standard for the main component is available, prepare a solution at a concentration corresponding to the impurity reporting threshold (e.g., 0.05%). For a 0.5 mg/mL sample, this would be 0.25 µg/mL. Often, the main peak from a dilute injection of the sample itself is used to estimate impurity levels, assuming equivalent detector response.[2]
4. Analysis and Calculation:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Integrate all peaks.
-
Calculate the percentage of each impurity using the area percent method:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
This calculation assumes the response factor of the impurities is the same as the main component, a common practice in early development before impurity standards are available.[2]
Structural Confirmation and Impurity Identification
While HPLC quantifies purity, spectroscopic methods are indispensable for confirming the identity of the main component and elucidating the structure of unknown impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.[8][11]
-
¹H NMR: Provides a rapid assessment of purity. The presence of the sulfonic acid degradant is easily detected by a downfield shift of the thiophene protons and the appearance of a broad, exchangeable -SO₃H proton.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and is crucial for determining the exact structure of novel impurities isolated via preparative HPLC.
Protocol Considerations:
-
Solvent: Due to the reactivity of the sulfonyl chloride, a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆) is mandatory to prevent hydrolysis during the experiment.[8]
-
Quantitative NMR (qNMR): With an internal standard of known purity, qNMR can be used as a primary method to determine the absolute purity (assay) of the material.
Mass Spectrometry (MS)
MS provides vital molecular weight information and fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) is often suitable. Coupling HPLC to a mass spectrometer (LC-MS) is exceptionally powerful, providing the retention time, UV data, and mass for each separated component in a single run.
-
Data Interpretation: The molecular ion peak confirms the identity of the main component. For impurities, the exact mass measurement from a high-resolution mass spectrometer (HRMS) can determine the elemental composition, which is a critical step in structure elucidation. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion of the parent compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a fast and simple technique to confirm the presence of key functional groups.[12] For 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, the spectrum should exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[12]
An Integrated Strategy for Purity Assessment
A single technique is never sufficient. A robust purity assessment relies on the orthogonal application of multiple analytical methods. The following diagram illustrates how these techniques are integrated to build a complete purity profile.
Caption: Integrated analytical strategy for comprehensive purity assessment.
Conclusion: A Commitment to Quality
The purity assessment of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a multi-faceted process that demands a blend of chromatographic and spectroscopic techniques. By grounding these methods in a deep understanding of the molecule's chemistry and the governing regulatory principles, scientists can establish a comprehensive and reliable purity profile. This analytical rigor is not an academic exercise; it is an essential component of drug development that ensures the quality of intermediates, the safety of APIs, and ultimately, the well-being of patients.
References
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Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: European Medicines Agency URL: [Link]
-
Title: ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL: [Link]
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Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
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Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency URL: [Link]
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Title: General Chapters: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeia URL: [Link]
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Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL: [Link]
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Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Chromatography Online URL: [Link]
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Title: Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture Source: ResearchGate URL: [Link]
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Title: Titrimetric determination of some sulphonyl chlorides Source: Indian Journal of Chemistry URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: How to test the purity of p-toluenesulfonyl chloride (TsCl) Source: ResearchGate URL: [Link]
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Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL: [Link]
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Unveiling the Therapeutic Landscape: A Technical Guide to the Biological Targets of Isoxazolyl-Thiophenesulfonyl Derivatives
For Immediate Release
A Deep Dive into the Pharmacological Potential of a Promising Chemical Scaffold
This technical guide offers an in-depth exploration of the potential biological targets of isoxazolyl-thiophenesulfonyl derivatives, a chemical scaffold of significant interest in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, provides actionable experimental protocols, and elucidates the mechanistic underpinnings of this compound class's therapeutic promise.
Executive Summary
The unique structural amalgamation of an isoxazole ring, a thiophene linker, and a sulfonamide moiety endows isoxazolyl-thiophenesulfonyl derivatives with a diverse pharmacological profile. This guide illuminates three principal areas of therapeutic intervention for these compounds: antagonism of the Endothelin-A (ETA) receptor, inhibition of Carbonic Anhydrase (CA) isoenzymes, and broad-spectrum anticancer activity. By detailing the molecular interactions, relevant signaling pathways, and robust methodologies for target validation, we aim to empower researchers to accelerate the translation of these promising molecules from the laboratory to clinical applications.
The Isoxazolyl-Thiophenesulfonyl Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] When coupled with a thiophene ring, a bioisostere of the phenyl ring, and a sulfonamide group, renowned for its enzyme-inhibiting capabilities, the resulting scaffold presents a powerful platform for designing targeted therapeutics. The inherent modularity of the synthesis allows for fine-tuning of physicochemical properties and target selectivity, making it an attractive starting point for drug discovery campaigns.
Primary Biological Target: Endothelin-A (ETA) Receptor Antagonism
A significant breakthrough in understanding the therapeutic potential of this scaffold came with the discovery of N-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as potent and selective antagonists of the Endothelin-A (ETA) receptor.[2]
Mechanism of Action and Signaling Pathway
The endothelin system plays a crucial role in vasoconstriction, cell proliferation, and inflammation.[3] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two G protein-coupled receptors (GPCRs), ETA and ETB.[4] The ETA receptor is predominantly found on smooth muscle cells and mediates vasoconstriction and cell proliferation.[4][5]
Upon binding of ET-1, the ETA receptor couples primarily through Gαq/11 proteins, activating Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and cellular proliferation.[4] Isoxazolyl-thiophenesulfonyl derivatives act as competitive antagonists, binding to the ETA receptor and preventing the binding of ET-1, thereby inhibiting this signaling cascade.
Caption: Endothelin-A Receptor Signaling Pathway and Point of Inhibition.
Structure-Activity Relationships (SAR)
Systematic modification of the N-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamide scaffold has revealed key structural features for potent ETA receptor antagonism[2]:
| Position of Substitution on Aryl Group | Preferred Substituent | Impact on Potency |
| para | Methyl | Increased |
| ortho | Methyl or Cyano (in 2,4-disubstitution) | Enhanced |
| meta | Less favorable | Reduced |
A benzo[d][3][5]dioxole group was found to be a bioequivalent for a 4-methyl group, conferring both in vitro activity and favorable pharmacokinetic properties.[2]
Experimental Protocol: Endothelin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the ETA receptor.
Materials:
-
A10 cell line (rat aortic smooth muscle cells) expressing ETA receptors.[6]
-
[¹²⁵I]ET-1 (radioligand).
-
Unlabeled ET-1 (for non-specific binding determination).
-
Test compounds (isoxazolyl-thiophenesulfonyl derivatives).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 154 mM NaCl.
-
96-well microtiter filtration plates with PVDF membranes.[6]
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture A10 cells to confluency. Harvest cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL [¹²⁵I]ET-1 (final concentration ~0.1 nM), and 50 µL membrane preparation.
-
Non-specific Binding: 25 µL unlabeled ET-1 (final concentration ~1 µM), 25 µL [¹²⁵I]ET-1, and 50 µL membrane preparation.
-
Competitive Binding: 25 µL of test compound at various concentrations, 25 µL [¹²⁵I]ET-1, and 50 µL membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through the PVDF membrane plates using a vacuum manifold. Wash the filters three times with ice-cold Wash Buffer.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competitive binding data.
Secondary Target Class: Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases a prime target for isoxazolyl-thiophenesulfonyl derivatives. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[7]
Mechanism of Action
Sulfonamides act as potent inhibitors of CAs by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[8] The affinity and selectivity of inhibition are governed by the chemical nature of the sulfonamide-bearing scaffold, which engages in additional interactions with amino acid residues lining the active site. Thiophene-based sulfonamides have been shown to be highly effective inhibitors of several human CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.[8]
Caption: Experimental Workflow for Carbonic Anhydrase Inhibition Assay.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of CA on p-nitrophenyl acetate (p-NPA) to screen for inhibitors.[3]
Materials:
-
Human or bovine erythrocyte Carbonic Anhydrase.
-
p-Nitrophenyl acetate (p-NPA) as the substrate.
-
Acetazolamide as a positive control inhibitor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
DMSO for dissolving compounds.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 405 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of CA in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare stock solutions of test compounds and acetazolamide in DMSO. Create serial dilutions.
-
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Emerging Area: Anticancer Activity
Derivatives incorporating isoxazole, thiophene, and sulfonamide moieties have demonstrated promising cytotoxic activities against various cancer cell lines, including human breast cancer (MCF-7).[6]
Potential Mechanisms of Action
The anticancer effects of isoxazole derivatives are multifaceted and can involve several mechanisms[9][10]:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents.
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and histone deacetylases (HDACs).
-
Receptor Modulation: Antagonizing receptors involved in cancer progression, such as the Estrogen Receptor α (ERα).
The precise mechanism for the isoxazolyl-thiophenesulfonyl scaffold is an active area of investigation, but it is likely that these compounds exert their effects through a combination of the above mechanisms, potentially including the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX and XII.
Conclusion and Future Directions
The isoxazolyl-thiophenesulfonyl scaffold represents a versatile and potent platform for the development of novel therapeutics. The established activity of these derivatives as ETA receptor antagonists and carbonic anhydrase inhibitors provides a solid foundation for further optimization and clinical translation. The emerging anticancer properties of this scaffold warrant deeper investigation into their specific molecular targets and mechanisms of action. Future research should focus on:
-
Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic profiles for identified targets.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions and downstream signaling effects, particularly for their anticancer activity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of hypertension, glaucoma, and cancer.
This guide provides a comprehensive framework for researchers to explore and exploit the rich pharmacology of isoxazolyl-thiophenesulfonyl derivatives, paving the way for the discovery of next-generation medicines.
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A network map of endothelin mediated signaling pathway. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
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Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. (1997). Journal of Medicinal Chemistry, 40(11), 1682-1689. Retrieved January 19, 2026, from [Link]
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Endothelin receptors | Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 19, 2026, from [Link]
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Endothelin A Receptor/β-Arrestin Signaling to the Wnt Pathway Renders Ovarian Cancer Cells Resistant to Chemotherapy. (2017). Cancer Research, 77(19), 5341-5353. Retrieved January 19, 2026, from [Link]
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Structural insights into endothelin receptor signalling. (2022). The Journal of Biochemistry, 172(4), 205-212. Retrieved January 19, 2026, from [Link]
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Endothelin-1 receptor binding assay for high throughput chemical screening. (n.d.). Retrieved January 19, 2026, from [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Polycyclic Aromatic Compounds, 1-19. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2020). Molecules, 25(15), 3483. Retrieved January 19, 2026, from [Link]
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. Retrieved January 19, 2026, from [Link]
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Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). European Journal of Medicinal Chemistry, 221, 113511. Retrieved January 19, 2026, from [Link]
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Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. (2000). Life Sciences, 66(10), 937-945. Retrieved January 19, 2026, from [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). Molecules, 27(16), 5233. Retrieved January 19, 2026, from [Link]
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Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved January 19, 2026, from [Link]
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Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent alpha(4)beta(1) integrin antagonists. (2001). Bioorganic & Medicinal Chemistry Letters, 11(19), 2593-2596. Retrieved January 19, 2026, from [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(11), 3220. Retrieved January 19, 2026, from [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules, 26(22), 7029. Retrieved January 19, 2026, from [Link]
-
5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903. Retrieved January 19, 2026, from [Link]
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Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting. (2021). Frontiers in Pharmacology, 12, 671521. Retrieved January 19, 2026, from [Link]
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Endothelins and Endothelin Receptor Antagonists. (2006). Circulation, 114(1), 80-88. Retrieved January 19, 2026, from [Link]
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Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Reactivity Profile of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthesis and reactivity profile of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the probable synthetic pathways, explores the nuanced reactivity of the sulfonyl chloride moiety, and offers detailed experimental protocols for its derivatization. By integrating theoretical insights with practical methodologies, this guide serves as an essential resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: A Molecule of Untapped Potential
The convergence of isoxazole and thiophene scaffolds in a single molecular entity presents a compelling opportunity for the exploration of novel chemical space in drug discovery. The isoxazole ring is a well-established pharmacophore, present in a variety of clinically approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability.[1] Similarly, the thiophene ring serves as a versatile bioisostere for the phenyl group, often enhancing pharmacokinetic properties. The incorporation of a reactive sulfonyl chloride functional group onto this hybrid scaffold transforms it into a powerful intermediate for the synthesis of a diverse array of sulfonamide derivatives, a class of compounds renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2]
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, while not extensively documented in current literature, represents a logical and promising target for synthetic chemists. Its structure suggests a rich and varied reactivity profile, primarily centered around the electrophilic nature of the sulfonyl chloride group. This guide aims to deconstruct this reactivity, providing a predictive framework based on the established chemistry of its constituent functional groups and offering practical guidance for its utilization in synthetic campaigns.
Synthetic Strategy: Forging the Core Scaffold
The synthesis of the title compound, while not explicitly described in the literature, can be logically approached through a multi-step sequence commencing with the construction of the core 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophene intermediate.
Synthesis of the 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophene Precursor
A plausible route to this precursor involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable thiophene derivative and a 4-substituted-3,5-dimethylisoxazole. For instance, the coupling of 2-thienylboronic acid with 4-bromo-3,5-dimethylisoxazole would be a viable approach.
Alternatively, a Hinsberg thiophene synthesis could be employed, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source.[3]
Chlorosulfonation of the Thiophene Ring
The introduction of the sulfonyl chloride moiety is anticipated to proceed via an electrophilic aromatic substitution reaction on the thiophene ring. Thiophene is known to be more reactive than benzene towards electrophiles, with a preference for substitution at the 2- and 5-positions.[4] The directing effect of the 3,5-dimethyl-4-isoxazolyl substituent at the 5-position of the thiophene ring will be a critical determinant of the regioselectivity of the chlorosulfonation.
The isoxazole ring is generally considered to be an electron-withdrawing group, which would deactivate the thiophene ring towards electrophilic attack. However, the precise directing effect is nuanced. Based on the known behavior of other deactivating groups on thiophene, it is plausible that chlorosulfonation will be directed to the vacant 2-position.[5]
A well-established method for the chlorosulfonation of thiophenes involves the use of a complex formed between N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).[6] This reagent is often milder than chlorosulfonic acid and can be more suitable for sensitive substrates.
Experimental Protocol: Synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Caution: This is a proposed protocol based on analogous reactions and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Preparation of the DMF-SO₂Cl₂ Complex: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N-dimethylformamide (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Add sulfuryl chloride (1.3 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 25 °C. Allow the resulting solid complex to stir at 0 °C for 30 minutes.
-
Chlorosulfonation: To the pre-formed complex, add 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophene (1.0 equivalent) in a single portion.
-
Reaction Work-up: Heat the reaction mixture at 95-98 °C for 1 hour with occasional shaking. Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Purification: Wash the combined organic layers successively with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. Further purification can be achieved by column chromatography on silica gel.
The Reactivity Landscape: A Hub for Molecular Diversity
The primary locus of reactivity for 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is the highly electrophilic sulfur atom of the sulfonyl chloride group. This functional group is an excellent leaving group, readily undergoing nucleophilic substitution with a wide range of nucleophiles.
Nucleophilic Substitution at the Sulfonyl Chloride
The reaction of arylsulfonyl chlorides with nucleophiles is a cornerstone of medicinal chemistry, providing access to a vast array of sulfonamide and sulfonate ester derivatives.[7] The general mechanism proceeds via a nucleophilic attack on the sulfur atom, leading to a trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion.
Caption: General Mechanism of Nucleophilic Substitution at a Sulfonyl Chloride.
3.1.1. Reactions with Amines: The Gateway to Sulfonamides
The reaction with primary and secondary amines is arguably the most significant transformation of this sulfonyl chloride, yielding the corresponding sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent can range from chlorinated solvents like dichloromethane to aprotic polar solvents like DMF.
3.1.2. Reactions with Alcohols and Phenols: Formation of Sulfonate Esters
Alcohols and phenols react with 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride to form sulfonate esters. These reactions are also generally performed in the presence of a base. The resulting sulfonate esters can themselves be valuable intermediates in further synthetic transformations.
Potential Reactions of the Heterocyclic Core
While the sulfonyl chloride is the most reactive site, the isoxazole and thiophene rings are not inert. Under certain conditions, they may participate in reactions, although these are generally less facile than the nucleophilic substitution at the sulfur center.
-
Isoxazole Ring Stability: The 3,5-dimethylisoxazole ring is generally stable to a wide range of reaction conditions. However, under strongly acidic or basic conditions, or in the presence of certain reducing agents, ring-opening reactions can occur.
-
Thiophene Ring Reactivity: The thiophene ring can undergo further electrophilic substitution, although the presence of the electron-withdrawing sulfonyl chloride and isoxazolyl groups will render it significantly less reactive than unsubstituted thiophene.
Practical Applications in Drug Discovery
The utility of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride lies in its ability to serve as a versatile building block for the rapid generation of compound libraries. By reacting this intermediate with a diverse collection of amines, alcohols, and phenols, medicinal chemists can efficiently synthesize a wide range of novel sulfonamides and sulfonate esters for biological screening.
Caption: Workflow for Utilizing the Title Compound in Drug Discovery.
Data Presentation: Physicochemical and Spectroscopic Profile
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₈ClNO₃S₂ |
| Molecular Weight | 277.75 g/mol |
| Appearance | Likely a crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | Thiophene protons (2H, d), Isoxazole methyl protons (6H, s) |
| ¹³C NMR (CDCl₃, δ ppm) | Thiophene carbons (~125-145 ppm), Isoxazole carbons (~160-170 ppm, ~100 ppm for C4), Methyl carbons (~10-15 ppm) |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 277, with characteristic fragmentation patterns including loss of SO₂Cl, Cl, and SO₂. |
Note: The predicted NMR chemical shifts are estimations and may vary depending on the specific electronic environment.
Conclusion: A Versatile Tool for Chemical Innovation
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride emerges as a highly promising, albeit under-explored, synthetic intermediate. Its reactivity profile is dominated by the versatile sulfonyl chloride group, which provides a reliable handle for the introduction of a wide range of functional groups. The inherent biological relevance of the isoxazole and thiophene moieties further enhances its appeal for applications in drug discovery and development. This guide provides a foundational understanding of its synthesis and reactivity, intended to empower researchers to harness the potential of this valuable chemical entity.
References
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- Arduini, A., Pochini, A., Secchi, A., & Ugozzoli, F. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755–5757.
- Belen'kii, L. I., Gromova, G. P., & Gol'dfarb, Y. L. (1973). Reactions of aromatic and heteroaromatic compounds, bearing electron-acceptor substituents - Communication 17. Direction of bromination and relative activity of the complexes of some aldehydes and ketones of the furan and thiophene series with aluminum chloride and protic acids. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 22(12), 2666–2671.
- King, S. M., & Miller, A. K. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 315–336). The Royal Society of Chemistry.
- Filippi, A., Giomini, C., & Speranza, M. (2000). Gas-Phase Ion Chemistry of Isoxazole. Journal of the American Chemical Society, 122(21), 5186–5194.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Katritzky, A. R., & Laurenzo, K. S. (1986). The mechanism of the chlorosulfonation of deactivated aromatic substrates. The Journal of Organic Chemistry, 51(25), 5039–5040.
- Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288.
- Oae, S., & Kim, Y. H. (1977). The Reaction of Arylsulfonyl Azides with Aromatic Compounds in the Presence of Lewis Acids. Bulletin of the Chemical Society of Japan, 50(10), 2631–2634.
- Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666.
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.
- S. Marino, J. P. (1974). Thiophene. In Organic Syntheses (Vol. 54, p. 87).
- Gronowitz, S. (1963). Electrophilic Substitution of Thiophenes. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1–124).
- Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1435.
- Evans, M. (2021, May 3). 27.03 Hammett Substituent Constants Defined [Video]. YouTube.
- Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE.
- ACS Medicinal Chemistry Letters. (2023, July 13).
- Master Organic Chemistry. (2017, November 9).
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MDPI. (2021, November 25). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][5][6][7]Triazines: Synthesis and Photochemical Properties.
- NIST. (n.d.). 2-Thiophenesulfonyl chloride.
- Organic Chemistry Portal. (n.d.).
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- PubMed Central. (2011, August 18). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.
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- YouTube. (2013, July 8). Mod-31 Lec-35 Thiophene Synthesis.
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Commercial suppliers of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
This guide provides a comprehensive technical overview of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, including its chemical properties, commercial sourcing, synthetic applications, and handling protocols. Designed for professionals in drug discovery and chemical research, this document synthesizes technical data with practical, field-proven insights.
Introduction and Strategic Importance
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (CAS No. 1268334-97-9) is a specialized chemical intermediate of significant interest to the medicinal chemistry community. Its structure is a deliberate conjunction of two pharmacologically relevant heterocyclic systems: a thiophene ring and a substituted isoxazole. This combination makes it a valuable building block for creating novel molecular architectures for drug discovery programs.
The strategic value of this compound lies in its bifunctional nature:
-
The Sulfonyl Chloride Group: This highly reactive functional group serves as an electrophilic handle, primarily for the synthesis of sulfonamides—a privileged functional group in a multitude of approved drugs.[1][2]
-
The Thiophene-Isoxazole Core: The fused heterocyclic scaffold provides a rigid, three-dimensional structure that can be used to probe the binding pockets of biological targets. Thiophene rings are often used as bioisosteres for phenyl rings and are integral to blockbuster drugs like Clopidogrel and Olanzapine.[1] Similarly, the isoxazole moiety is a cornerstone of various bioactive compounds, including the anti-inflammatory drug Valdecoxib and the anticonvulsant Zonisamide, prized for its ability to improve physicochemical properties and engage in specific hydrogen bonding interactions.[3][4]
The presence of dimethyl substitution on the isoxazole ring provides steric and electronic modulation, offering a distinct advantage over unsubstituted analogs for fine-tuning ligand-receptor interactions.
Chemical Profile and Reactivity
A thorough understanding of the compound's structure and reactivity is paramount for its effective use in synthesis.
Chemical Identifiers:
-
IUPAC Name: 5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride
-
CAS Number: 1268334-97-9
-
Molecular Formula: C₉H₈ClNO₃S₂
-
Molecular Weight: 277.75 g/mol
Caption: Chemical structure of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
The core reactivity is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. Consequently, it readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. Kinetic studies on the parent compound, 2-thiophenesulfonyl chloride, confirm that reactions with anilines proceed via a second-order mechanism, providing a reliable kinetic model for predicting the behavior of this more complex derivative.[5]
Commercial Sourcing and Procurement
Acquiring high-quality starting materials is a critical first step for any research program. 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is available from several specialized chemical suppliers. When sourcing, it is essential to request a Certificate of Analysis (CoA) to verify purity and identity.
Table 1: Commercial Suppliers of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
| Supplier | Product/Catalog Number | Stated Purity | CAS Number |
| SciSupplies | 1g, SS-23746 | 95.0% | 1268334-97-9 |
| ChemBridge | 52997037 | >95% | 1268334-97-9 |
| AChemBlock | N/A | Inquire | 1268334-97-9 |
| Ambeed, Inc. | N/A | Inquire | 1268334-97-9 |
Note: Availability and catalog numbers are subject to change. Always confirm with the supplier directly.
Application Protocol: Synthesis of a Model Sulfonamide
To illustrate the primary utility of the title compound, this section provides a robust, step-by-step protocol for the synthesis of a model sulfonamide derivative using benzylamine as the nucleophile. This reaction is a cornerstone of medicinal chemistry workflows.
Rationale: The choice of an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the amine nucleophile. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both reactants. The reaction is initiated at 0 °C to control the initial exotherm.
Caption: Workflow for the synthesis of a model sulfonamide.
Experimental Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add benzylamine (1.05 eq).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution over 5 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the sulfonyl chloride is consumed.
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety, Handling, and Storage
Proper handling of sulfonyl chlorides is essential due to their hazardous nature.
Hazard Profile:
-
Corrosive: Causes severe skin burns and eye damage (H314).[6]
-
Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.
Personal Protective Equipment (PPE):
-
Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.
Storage:
-
Store in a cool, dry place away from moisture.
-
The container should be tightly sealed. For long-term storage, consider storing under an inert atmosphere (N₂ or Argon) and in a desiccator.
Conclusion
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a high-value, strategically designed building block for modern drug discovery. Its dual-functionality, combining a reactive sulfonyl chloride handle with a pharmacologically relevant thiophene-isoxazole core, provides a direct route to novel sulfonamides with potential therapeutic applications. By understanding its reactivity, sourcing from reputable suppliers, and adhering to strict safety and handling protocols, researchers can effectively leverage this compound to accelerate the development of new chemical entities.
References
-
Arcoria, A., Maccarone, E., Musumarra, G., & Tomaselli, G. A. (1973). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. Journal of Organic Chemistry. Available at: [Link]
-
SciSupplies. (n.d.). 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, 95.0%, 1g. SciSupplies. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. CAS. Available at: [Link]
-
NIST. (n.d.). 2-Thiophenesulfonyl chloride. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). 5-(3,4-Dimethyl-5-isoxazolyl)-2-thiophenesulfonyl chloride. PubChem. Available at: [Link]
-
Ghosh, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Scientific Reports. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link]
-
Pathak, D., et al. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Discovery Technologies. Available at: [Link]
-
Xu, Z., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
L'Heureux, A., et al. (2004). Solid-phase Synthesis of 5-isoxazol-4-yl-[1][5][6]oxadiazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Bakulev, V. A., et al. (2020). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][5][6]Triazines: Synthesis and Photochemical Properties. Molecules. Available at: [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
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- 6. 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, 95.0%, 1g [scisupplies.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl Chloride
Introduction: The Strategic Integration of Isoxazole and Thiophene Scaffolds in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] The synthesis of novel sulfonamide derivatives is therefore a critical endeavor for medicinal chemists. The reagent, 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, offers a unique scaffold for the generation of innovative sulfonamides. This is due to the convergence of two medicinally significant heterocyclic rings: isoxazole and thiophene.
The isoxazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its diverse biological activities and its ability to improve the physicochemical properties of drug candidates.[2][3] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[4][5] The substitution pattern on the isoxazole ring can be tailored to fine-tune the biological activity and pharmacokinetic profile of a molecule.[2]
Similarly, the thiophene ring is a prevalent scaffold in many pharmaceuticals. Its bioisosteric relationship with the benzene ring allows for the modulation of a compound's metabolic stability and target-binding interactions. The strategic combination of the isoxazole and thiophene rings in 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride provides a versatile building block for the synthesis of novel sulfonamides with potentially enhanced therapeutic properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted sulfonamides utilizing 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and offer guidance on the characterization of the resulting products, alongside troubleshooting common synthetic challenges.
Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway
The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism. The core of this transformation is the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.
The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.
Caption: General mechanism of sulfonamide formation.
Representative Experimental Protocol
This protocol provides a general procedure for the synthesis of a sulfonamide from 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride and a representative primary amine. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for different amines.
Materials:
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous pyridine (2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add anhydrous pyridine (2.0 mmol).
-
Sulfonyl Chloride Addition: In a separate vial, dissolve 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), water (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-substituted 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonamide.
Data Presentation: A Representative Library
The following table presents hypothetical data for a small library of sulfonamides synthesized using the above protocol. This serves as an example for the clear and structured presentation of results.
| Entry | Amine | Product Structure | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Highlights |
| 1 | Aniline | 85 | 152-154 | 7.20-7.40 (m, 5H, Ar-H), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) | |
| 2 | Benzylamine | 88 | 135-137 | 7.25-7.35 (m, 5H, Ar-H), 4.20 (d, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.15 (s, 3H, CH₃) | |
| 3 | Morpholine | 92 | 168-170 | 3.70 (t, 4H, O(CH₂)₂), 3.10 (t, 4H, N(CH₂)₂), 2.32 (s, 3H, CH₃), 2.18 (s, 3H, CH₃) |
Characterization of Synthesized Sulfonamides
The synthesized sulfonamides should be characterized using standard analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the thiophene and isoxazole rings, as well as signals for the amine substituent. The N-H proton of secondary sulfonamides typically appears as a broad singlet.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Look for the characteristic asymmetric and symmetric stretching bands of the S=O group in the sulfonamide, typically appearing around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise during the synthesis. Here are some common issues and their potential solutions:
Caption: A workflow for troubleshooting common synthesis issues.
-
Low Yield: Low yields can often be attributed to the hydrolysis of the highly reactive sulfonyl chloride.[6] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Conducting the reaction under an inert atmosphere can also help.[7]
-
Formation of Side Products: With primary amines, the formation of a bis-sulfonated product is a potential side reaction. This can be minimized by the slow, dropwise addition of the sulfonyl chloride to the amine solution at a low temperature.[7] A polar byproduct observed on TLC is often the corresponding sulfonic acid, resulting from hydrolysis of the sulfonyl chloride.[6]
-
Purification Challenges: If purification by column chromatography proves difficult, recrystallization is an effective alternative for obtaining highly pure solid sulfonamides.[6] Experiment with different solvent systems to find the optimal conditions for crystallization.
Conclusion
The use of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride as a precursor offers a promising avenue for the synthesis of novel sulfonamides with potential applications in drug discovery. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to explore the synthesis and derivatization of this unique chemical scaffold. Careful execution of the experimental procedure and thorough characterization of the products will be key to successful outcomes in this area of research.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d4ra08339c]
- The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/29853341/]
- common issues in sulfonamide synthesis and solutions. BenchChem. [URL: https://www.benchchem.com/product/b188049/technical-support/common-issues-in-sulfonamide-synthesis-and-solutions]
- The recent progress of isoxazole in medicinal chemistry. Request PDF. [URL: https://www.researchgate.net/publication/325278458_The_recent_progress_of_isoxazole_in_medicinal_chemistry]
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/101886]
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem. [URL: https://www.benchchem.com/technical-center/sulfonamide-synthesis-with-primary-amines]
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01511]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318536/]
- A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11707106/]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [URL: https://macmillan.princeton.
- Preparation of sulfonamides from N-silylamines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883832/]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c06126]
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sulfonamide-synthesis-by-s-n-coupling.shtm]
- The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers. [URL: https://core.ac.uk/download/pdf/14449830.pdf]
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156641/]
- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-421-3/978-1-78262-421-3-00326]
- Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem. [URL: https://www.benchchem.com/product/b188049/technical-support/avoiding-common-errors-in-sulfonamide-synthesis-experimental-protocols]
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [URL: https://www.researchgate.net/publication/328105574_Recent_advances_in_synthesis_of_sulfonamides_A_review]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Toxicology. [URL: https://link.springer.com/article/10.1007/s43188-020-00058-2]
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00755]
- Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [URL: https://www.researchgate.
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- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Role of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a sophisticated heterocyclic intermediate that has emerged as a key component in the synthesis of highly selective and potent drug candidates. Its unique structural architecture, combining a thiophene core with a substituted isoxazole ring, offers a valuable scaffold for creating molecules with tailored pharmacological profiles.
The thiophene ring, a bioisostere of benzene, is a common motif in a multitude of pharmaceuticals, valued for its ability to modulate pharmacokinetic properties.[1] The isoxazole moiety is also a well-established pharmacophore present in numerous approved drugs, contributing to a wide array of biological activities, from anti-inflammatory to anticancer effects.[2][3] The sulfonyl chloride group is a highly reactive functional handle, primarily serving as a precursor for the sulfonamide linkage—a cornerstone of numerous therapeutic classes.[4] This guide provides an in-depth exploration of the applications and synthetic protocols involving 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, with a particular focus on its role in the development of endothelin receptor antagonists.
Core Application: Synthesis of Endothelin Receptor Antagonists
A primary application of isoxazolyl-sulfonamide scaffolds is in the creation of endothelin (ET) receptor antagonists. The endothelin system, particularly the ETa receptor, plays a critical role in vasoconstriction and cell proliferation. Antagonists of this receptor are investigated for the treatment of hypertension, congestive heart failure, and other cardiovascular diseases.[5][6] The N-(3,4-dimethyl-5-isoxazolyl)sulfonamide moiety has been identified as a crucial component for achieving high potency and selectivity for the ETa receptor.[7]
The general synthetic strategy involves the coupling of the 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride intermediate with a suitable amine-containing fragment, often a complex biphenyl amine, to generate the final sulfonamide drug candidate.
Experimental Protocols
PART 1: Synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl Chloride
The synthesis of the title compound is logically approached in two key stages: first, the construction of the 4-(thiophen-2-yl)-3,5-dimethylisoxazole core, followed by chlorosulfonation of the thiophene ring.
Workflow for Synthesis of the Core Intermediate
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biphenylsulfonamide endothelin receptor antagonists. 2. Discovery of 4'-oxazolyl biphenylsulfonamides as a new class of potent, highly selective ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of sulfonamide endothelin antagonists and the development of the orally active ETA antagonist 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulf onamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Synthesis of a Novel Sulfonamide Library from 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl Chloride for Drug Discovery
Introduction: A Scaffold of Promise
The confluence of isoxazole, thiophene, and sulfonamide moieties in a single molecular architecture presents a compelling opportunity for the discovery of novel therapeutic agents. The isoxazole ring is a versatile heterocycle known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the thiophene ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] The sulfonamide group, a cornerstone of medicinal chemistry, is integral to a vast array of drugs with applications ranging from antibacterial to anticancer agents. The strategic combination of these three pharmacophores in compounds derived from 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride offers a rich chemical space for the exploration of new biological activities. This application note provides a detailed protocol for the efficient parallel, solution-phase synthesis of a diverse library of N-substituted sulfonamides from this novel building block, tailored for high-throughput screening and hit-to-lead campaigns in drug discovery.
Strategic Overview: A Workflow for Accelerated Discovery
The generation of a diverse chemical library from a single, highly functionalized starting material is a cornerstone of modern drug discovery. This protocol is designed for efficiency and adaptability, allowing for the rapid synthesis of hundreds of discrete sulfonamide derivatives. The workflow is centered around the robust and well-established reaction of a sulfonyl chloride with a diverse panel of primary and secondary amines.
Figure 1: High-throughput library synthesis workflow.
Part 1: Solution-Phase Parallel Synthesis of N-Substituted 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamides
This protocol details the parallel synthesis of a sulfonamide library in a 96-well plate format. The reaction is based on the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. The use of a tertiary amine base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Materials and Reagents
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
-
Library of diverse primary and secondary amines
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional, but recommended for high-throughput)
-
Inert atmosphere (Nitrogen or Argon)
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride in anhydrous DCM.
-
Prepare a 0.24 M stock solution of each amine from the library in anhydrous DCM in a separate 96-well plate.
-
Prepare a 0.5 M stock solution of triethylamine in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction plate, add 200 µL of the respective amine solution (0.048 mmol, 1.2 equivalents).
-
Add 100 µL of the triethylamine solution (0.05 mmol, 1.25 equivalents) to each well.
-
Under an inert atmosphere, add 200 µL of the 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride stock solution (0.04 mmol, 1.0 equivalent) to each well.
-
Seal the reaction plate securely with a sealing mat.
-
-
Reaction and Monitoring:
-
Incubate the reaction plate at room temperature with gentle agitation for 12-24 hours.
-
The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing the plate, and agitating vigorously.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the organic layer to a new 96-well plate.
-
Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Part 2: High-Throughput Purification and Analysis
The purification of compound libraries is a critical step to ensure the integrity of biological screening data. Automated preparative High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for high-throughput purification.
Protocol for Automated LC-MS Purification
-
Sample Preparation:
-
Dissolve the crude product in each well of the 96-well plate in a suitable volume of a compatible solvent (e.g., 500 µL of DMSO or a mixture of methanol and water).
-
-
Purification Parameters:
-
Column: A C18 reversed-phase column is generally suitable for the purification of sulfonamides.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is typically used.
-
Detection: Mass-triggered fraction collection is employed to selectively collect the fractions containing the target compound based on its calculated mass-to-charge ratio (m/z).
-
-
Post-Purification Processing:
-
The collected fractions are evaporated to dryness.
-
The purified compounds are then re-dissolved in a known volume of DMSO to create stock solutions of a specific concentration (e.g., 10 mM) for biological screening and archiving.
-
Quality Control: Ensuring Library Integrity
The purity and identity of each compound in the library must be confirmed before biological screening.
-
LC-MS Analysis: A small aliquot of each purified compound is analyzed by analytical LC-MS to determine its purity. A purity level of >95% is generally desired.
-
NMR Spectroscopy: For a representative subset of the library, ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure of the synthesized sulfonamides.[5][6][7]
-
Expected ¹H NMR signals: Characteristic signals include the sulfonamide N-H proton (typically a broad singlet), aromatic protons from the thiophene ring, and signals corresponding to the specific amine used in the synthesis.[8]
-
Expected Mass Spectrometry data: The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight of the target sulfonamide.
-
Data Presentation: A Representative Subset of the Library
The following table illustrates a representative selection of primary and secondary amines that can be used to generate a diverse library of sulfonamides from 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
| Entry | Amine | Amine Structure | Product Name | Calculated MW |
| 1 | Aniline | C₆H₅NH₂ | N-phenyl-5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonamide | 364.44 |
| 2 | Benzylamine | C₆H₅CH₂NH₂ | N-benzyl-5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonamide | 378.47 |
| 3 | Morpholine | C₄H₉NO | 4-((5-(3,5-dimethyl-4-isoxazolyl)thiophen-2-yl)sulfonyl)morpholine | 358.45 |
| 4 | Piperidine | C₅H₁₁N | 1-((5-(3,5-dimethyl-4-isoxazolyl)thiophen-2-yl)sulfonyl)piperidine | 356.48 |
Visualization of the Core Reaction
The fundamental reaction for the library synthesis is the formation of the sulfonamide bond.
Sources
- 1. ijpca.org [ijpca.org]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. ripublication.com [ripublication.com]
- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride as an Investigational Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Scaffold for Target Discovery
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a unique chemical entity poised for exploration as a versatile tool in chemical biology and drug discovery. Its structure combines two key functionalities: a reactive sulfonyl chloride group and a heterocyclic isoxazole-thiophene core. This design suggests a dual potential for interrogating biological systems.
The sulfonyl chloride moiety is a moderately electrophilic "warhead" known to form stable covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine.[1] This property makes it a candidate for activity-based protein profiling (ABPP), a powerful chemoproteomic technique for identifying and characterizing enzyme function in native biological systems.[1][2]
The isoxazole ring , a common pharmacophore, has recently been identified as a "natively embedded" photo-cross-linker.[3][4][5] Upon irradiation with UV light, it can form covalent bonds with interacting proteins, enabling photoaffinity labeling (PAL) to capture both stable and transient protein-ligand interactions.[3][6]
This document provides a comprehensive guide for the investigational use of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride as a chemical probe. The following protocols are designed to enable researchers to characterize its reactivity, identify its potential protein targets, and validate its utility in both covalent profiling and photoaffinity labeling workflows.
Part 1: Evaluation as a Covalent Probe for Activity-Based Protein Profiling (ABPP)
The foundational hypothesis for this application is that the isoxazole-thiophene scaffold will provide binding affinity and selectivity for a specific protein or protein family, while the sulfonyl chloride will covalently modify a proximal nucleophilic residue.
Mechanism of Action: Covalent Modification
The sulfonyl chloride group reacts with nucleophilic amino acid side chains through a sulfonyl-exchange (SuFEx) type reaction. The reactivity is "context-dependent," meaning the probe's affinity for a specific protein binding pocket significantly enhances the rate of covalent modification.[1]
Caption: Covalent modification of a protein nucleophile (Nu:) by a sulfonyl chloride probe.
Protocol 1.1: In-Cellular Protein Labeling
This protocol aims to identify proteins that are covalently modified by the probe in a live cell context.
Materials:
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (herein "Probe")
-
Cell line of interest
-
Cell culture medium and reagents
-
DMSO
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Alkyne-functionalized version of the probe (if available, for click chemistry)
-
Azide-biotin or azide-fluorophore for click chemistry
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
SDS-PAGE equipment and reagents
-
Fluorescence scanner or Western blot imaging system
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency at the time of treatment.
-
Probe Preparation: Prepare a 10 mM stock solution of the Probe in DMSO.
-
Cell Treatment:
-
Treat cells with varying concentrations of the Probe (e.g., 1, 10, 50, 100 µM) for a defined period (e.g., 1-4 hours).
-
Include a DMSO-only vehicle control.
-
For competitive profiling, pre-incubate cells with a known inhibitor of a suspected target for 1 hour before adding the Probe.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Click Chemistry (if using an alkyne-tagged probe):
-
To 50 µg of protein lysate, add the azide-fluorophore/biotin and click chemistry reagents according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.
-
Resolve proteins on an SDS-PAGE gel.
-
Visualize labeled proteins using an in-gel fluorescence scanner. An increase in fluorescent signal compared to the DMSO control indicates protein labeling.
-
Protocol 1.2: Target Identification by Mass Spectrometry
This workflow utilizes mass spectrometry-based proteomics to identify the specific proteins and modification sites of the probe.[2][7]
Caption: Chemoproteomic workflow for identifying covalent probe targets.
Procedure:
-
Sample Preparation: Scale up the in-cellular labeling protocol (Protocol 1.1) using an alkyne-tagged probe and perform click chemistry with biotin-azide.
-
Protein Enrichment:
-
Incubate the biotin-labeled lysate with streptavidin-agarose beads for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., with lysis buffer, high salt buffer, and urea).
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the mass of the probe-modified amino acid as a variable modification.
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.
-
Protocol 1.3: Target Engagement Validation by Western Blot
This protocol validates the engagement of the probe with a specific target identified by mass spectrometry.[10][11][12]
Materials:
-
Antibody specific to the identified target protein.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Western blot equipment.
Procedure:
-
In-Cell Labeling and Lysis: Follow steps 1-4 of Protocol 1.1.
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate from each condition by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot.
-
A decrease in the band intensity for the target protein in the probe-labeled sample after immunoprecipitation with a probe-specific antibody (if available) or a shift in molecular weight can indicate covalent modification. Alternatively, in a competitive binding assay format, pre-incubation with a known inhibitor should rescue any probe-induced band shift or signal reduction.
-
Part 2: Evaluation as a Photoaffinity Labeling (PAL) Probe
This application explores the potential of the isoxazole moiety to act as a photo-cross-linker upon UV irradiation.[3][4]
Mechanism of Action: Photo-Crosslinking
Upon irradiation with UV light (typically 254 nm), the isoxazole ring can be activated to form a reactive intermediate that covalently cross-links with nearby amino acid residues of an interacting protein.[6]
Protocol 2.1: Photo-Crosslinking in Cell Lysate
This protocol is designed to identify proteins that interact with the probe in a non-covalent manner, which are then captured by photo-crosslinking.
Materials:
-
Probe with an alkyne or other bioorthogonal handle.
-
Cell lysate from the system of interest.
-
UV cross-linking instrument (e.g., Stratalinker) with 254 nm bulbs.
-
Quartz plate or petri dish.
-
Click chemistry reagents as in Protocol 1.1.
Procedure:
-
Probe Incubation:
-
Incubate the cell lysate (e.g., 1 mg/mL) with the alkyne-tagged probe at various concentrations (e.g., 1-50 µM) for 30-60 minutes on ice. Include a DMSO control.
-
-
UV Irradiation:
-
Place the lysate on a quartz plate on ice.
-
Irradiate with 254 nm UV light for 5-15 minutes.
-
-
Click Chemistry and Analysis:
-
Perform click chemistry with an azide-fluorophore.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.1. An increase in fluorescence in the UV-treated sample indicates successful photo-crosslinking.
-
Protocol 2.2: Identification of Cross-Linked Proteins by Mass Spectrometry
Similar to the ABPP workflow, this protocol uses mass spectrometry to identify the proteins captured by photo-crosslinking.
Procedure:
-
Scale-Up and Enrichment:
-
Perform the photo-crosslinking experiment (Protocol 2.1) on a larger scale.
-
Use click chemistry to attach biotin-azide to the cross-linked proteins.
-
Enrich the biotinylated proteins using streptavidin beads as in Protocol 1.2.
-
-
Digestion and Analysis:
-
Perform on-bead tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the data to identify proteins that are significantly enriched in the UV-irradiated, probe-treated sample compared to non-irradiated or DMSO-treated controls.
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| High background labeling in ABPP | Probe is too reactive or used at too high a concentration. | Decrease probe concentration and/or incubation time. |
| No specific labeling observed | Probe has no specific targets in the chosen cell line, or the target is of very low abundance. | Test in a different cell line or use a more sensitive detection method. |
| Protein enrichment fails | Inefficient click reaction or biotin capture. | Optimize click chemistry conditions; ensure sufficient streptavidin bead capacity. |
| Low peptide recovery after MS | Inefficient on-bead digestion. | Optimize digestion protocol (e.g., enzyme-to-protein ratio, digestion time). |
| High non-specific binding in PAL | Probe is "sticky" or UV irradiation is causing protein aggregation. | Decrease probe concentration; optimize UV exposure time. |
Conclusion
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride presents an intriguing scaffold for the development of novel chemical probes. The protocols outlined in this document provide a systematic framework for researchers to investigate its potential as both a covalent modifier for activity-based protein profiling and a photoaffinity label for capturing protein interactions. Through careful experimentation and data analysis, the utility of this compound in elucidating biological pathways and identifying novel drug targets can be thoroughly evaluated.
References
- BenchChem. (2025). Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling.
- ChemPro Innovations. (n.d.). Chemoproteomic Analysis of Covalent Drug Target.
- BenchChem. (2025). Application Note: Western Blot Analysis for Target Engagement of "Compound 13".
- Lanning, B. R., et al. (2014). Chemoproteomic methods for covalent drug discovery.
- Nowak, R. P., et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 139(4), 1488-1491.
- Chen, Y., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628.
- Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases.
- Li, M. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
- Liebler, D. C., & Mason, D. E. (2003). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXOXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Free Radical Biology and Medicine, 34(11), 1473-1481.
- Thermo Fisher Scientific. (n.d.). Chemoproteomics Workflows.
- Chemoproteomic. (n.d.). Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells.
- BenchChem. (2025). Application Notes and Protocols: Western Blot for TTP607 Target Engagement.
- Zhang, C., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics.
- Thermo Fisher Scientific. (n.d.). Western Blot Protocols and Recipes.
- Li, M. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
- Zhang, C., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics.
- Zhang, C., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics.
- Weerapana, E., et al. (2018). Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Chemical Biology, 13(9), 2465-2473.
- Jones, L. H., et al. (2016). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 11(7), 1833-1839.
- Creative Biolabs. (n.d.). CO-IP Immunoprecipitation: Revealing the Composition of Protein Complexes.
- Abcam. (n.d.). Western blot protocol.
- Proteintech Group. (n.d.). WESTERN BLOTTING.
- Mason, D. E. (2002). Characterization and quantitation of protein adducts using mass spectrometry. The University of Arizona.
- Domingues, M. R. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1599.
- Abcam. (n.d.). Co-immunoprecipitation: Principles and applications.
- Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 18(13), 1649-1660.
- Roberts, M. J., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.
- Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide.
- Antibodies Inc. (n.d.). Co-Immunoprecipitation.
- Novus Biologicals. (n.d.). Mechanism of Co-Immunoprecipitation in Detecting Protein-Protein Interactions.
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Derivatization of peptides with 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Application Note & Protocol
Enhanced Peptide Analysis through Derivatization with 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Introduction: The Rationale for Peptide Derivatization
In the realm of proteomics and peptide-based drug development, mass spectrometry (MS) stands as an indispensable tool for the sensitive and accurate analysis of complex biological samples. However, the intrinsic properties of certain peptides can lead to suboptimal ionization efficiency and unpredictable fragmentation patterns, thereby complicating their detection and characterization.[1][2] Chemical derivatization offers a robust solution to these challenges by covalently modifying the peptide to enhance its analytical properties.[3]
This application note provides a comprehensive guide to the derivatization of peptides using 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride , a specialized reagent designed to improve the mass spectrometric analysis of peptides. The derivatization process targets the primary and secondary amines present in peptides, such as the N-terminal α-amino group and the ε-amino group of lysine residues. The covalent attachment of the isoxazolyl-thiophenesulfonyl moiety imparts several key advantages:
-
Increased Ionization Efficiency: The derivatizing group can enhance the proton affinity of the peptide, leading to a stronger signal in the mass spectrometer.
-
Predictable Fragmentation: The presence of the sulfonyl group can direct fragmentation pathways, resulting in cleaner and more easily interpretable tandem mass spectra (MS/MS).[4]
-
Improved Chromatographic Separation: The modification can alter the hydrophobicity of the peptide, potentially improving its separation from other components in the sample during liquid chromatography (LC).[5]
This document will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol for peptide derivatization, and discuss the expected outcomes and potential troubleshooting strategies.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of peptides with 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a nucleophilic substitution reaction. The primary or secondary amine of the peptide acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds via a well-established mechanism for sulfonyl chlorides.[6]
The reaction is typically carried out under basic conditions (pH 8.5-9.5) to ensure that the amino groups of the peptide are in their deprotonated, nucleophilic state. A base, such as sodium bicarbonate or triethylamine, is also required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.
Diagram 1: Reaction Mechanism
Caption: Nucleophilic attack of a peptide's amine on the sulfonyl chloride.
Physicochemical Properties of the Derivatization Reagent
A thorough understanding of the reagent's properties is crucial for successful derivatization.
| Property | Value | Source |
| Chemical Name | 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride | Internal |
| CAS Number | 1268334-97-9 | [7] |
| Molecular Formula | C₉H₈ClNO₃S₂ | Internal |
| Molecular Weight | 277.75 g/mol | Internal |
| Appearance | Typically a solid | [8] |
| Purity | ≥95% | [7] |
| Storage | Store at 2-8°C, protected from moisture | General Lab Practice |
Mass Shift Calculation:
Upon successful derivatization, the mass of the peptide will increase by the mass of the added sulfonyl group (R-SO₂), which is calculated as:
Mass of Reagent - Mass of Cl = 277.75 - 35.45 = 242.30 Da
This predictable mass shift is a key indicator of a successful derivatization reaction and is used to identify derivatized peptides in the mass spectrometer.
Detailed Protocol for Peptide Derivatization
This protocol is adapted from established methods for peptide derivatization using analogous sulfonyl chloride reagents, such as dansyl chloride and dabsyl chloride.[1][9][10][11]
Materials and Reagents
-
Peptide Sample: Lyophilized or dissolved in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Derivatization Reagent: 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
-
Reagent Solvent: Acetonitrile (ACN), HPLC grade.
-
Reaction Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.0.
-
Quenching Solution: 5% (v/v) aqueous solution of a primary amine (e.g., glycine or Tris).
-
Acidifying Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup.
-
Standard laboratory equipment: vortex mixer, centrifuge, pH meter, analytical balance.
Step-by-Step Procedure
-
Preparation of Solutions:
-
Peptide Solution: Dissolve the peptide sample in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride in acetonitrile. This solution should be prepared fresh before each use.
-
-
Derivatization Reaction:
-
Quenching the Reaction:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 10 µL of the quenching solution to the reaction mixture to consume any unreacted sulfonyl chloride.
-
Vortex and let it stand for 15 minutes at room temperature.
-
-
Sample Cleanup (SPE):
-
Acidify the reaction mixture by adding 10 µL of the acidifying solution to bring the pH to <3.
-
Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of 0.1% TFA in water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and unreacted reagent.
-
Elute the derivatized peptide with 1 mL of 50% acetonitrile containing 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried, derivatized peptide in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for peptide derivatization and analysis.
Expected Results and Data Interpretation
Upon successful derivatization, the following changes are expected in the LC-MS analysis:
-
Mass Shift: The most direct evidence of derivatization is the observation of a mass increase of 242.30 Da for each derivatized amine group. For peptides containing a single N-terminal amine, a single derivatized species will be observed. For peptides with lysine residues, multiple derivatized species may be present.
-
Chromatographic Shift: The derivatized peptide will likely have a different retention time on a reverse-phase LC column compared to the underivatized peptide, typically eluting later due to the increased hydrophobicity of the derivatizing group.
-
MS/MS Fragmentation: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), sulfonated peptides often exhibit characteristic fragmentation patterns.[12] A prominent neutral loss of the SO₂ group (63.96 Da) or the entire derivatizing group may be observed. The presence of the sulfonyl group can also promote the formation of specific ion series (e.g., y-ions), which can simplify spectral interpretation and increase the confidence of peptide identification.[4]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivatization | 1. Reagent degradation due to moisture.2. Incorrect pH of the reaction buffer.3. Insufficient reaction time or temperature. | 1. Prepare fresh reagent solution before use. Store the solid reagent in a desiccator.2. Verify the pH of the reaction buffer is between 8.5 and 9.5.3. Optimize reaction time and temperature (e.g., increase incubation time to 90 minutes). |
| Multiple derivatized species | 1. Presence of multiple reactive sites (N-terminus, lysine).2. Side reactions with other amino acid residues (e.g., tyrosine, serine). | 1. This is expected for lysine-containing peptides. Use MS/MS to confirm the sites of modification.2. Optimize reaction conditions (e.g., lower temperature) to increase selectivity for amines. |
| Poor recovery after SPE | 1. Incomplete elution of the derivatized peptide.2. The derivatized peptide is too hydrophilic or hydrophobic for the chosen SPE protocol. | 1. Increase the percentage of organic solvent in the elution buffer.2. Test different SPE sorbents or adjust the wash and elution conditions. |
Conclusion
The derivatization of peptides with 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a promising strategy to enhance their detection and characterization by mass spectrometry. The protocol outlined in this application note, based on well-established principles of sulfonyl chloride chemistry, provides a solid foundation for researchers to improve the quality of their peptide analysis. By understanding the reaction mechanism and carefully controlling the experimental parameters, scientists can achieve reliable and reproducible derivatization, leading to more confident peptide identification and a deeper understanding of complex biological systems.
References
-
Powell, T., Ebner, M., & Creese, A. (2025). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. European Journal of Mass Spectrometry (Chichester, England), 31, 133-136. [Link]
-
Jia, W., et al. (2023). High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry. Food Science and Human Wellness, 12(6), 2053-2062. [Link]
-
Zeidan, E., et al. (2018). Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2063. [Link]
-
SciSupplies. (n.d.). 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, 95.0%, 1g. [Link]
-
Zheng, S., et al. (2021). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. [Link]
-
CAS Common Chemistry. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. [Link]
-
Kweon, H. K., & Hakansson, K. (2006). Fragmentation spectra of sulfated and phosphorylated peptides. ResearchGate. [Link]
-
Škulj, S., et al. (2015). Study of the gas-phase fragmentation behaviour of sulfonated peptides. Semantic Scholar. [Link]
-
Tokmina-Lukaszewska, M., et al. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 22(2), 899. [Link]
-
Yuan, M., et al. (2021). Targeted quantification of amino acids by dansylation. PMC. [Link]
-
Gaskell, S. J., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924-929. [Link]
-
Xu, F., et al. (2023). A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides. Analytica Chimica Acta, 1274, 341570. [Link]
-
Powell, T., Ebner, M., & Creese, A. (2025). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Semantic Scholar. [Link]
-
Molnár-Perl, I. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
-
Xu, F., et al. (2023). A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides. PubMed. [Link]
-
PubChem. (n.d.). 5-(3,4-Dimethyl-5-isoxazolyl)-2-thiophenesulfonyl chloride. [Link]
-
Britton, J., et al. (2018). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 22(3), 343-349. [Link]
-
Martin, A. D., et al. (2019). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 30(6), 1843-1849. [Link]
-
ChemSynthesis. (n.d.). 5-chloro-2-thiophenesulfonyl chloride. [Link]
-
US EPA. (n.d.). Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethyl-. [Link]
-
Li, Y., et al. (2013). Charge Derivatized Amino Acids Facilitate Model Studies on Protein Side-Chain Modifications by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 85(11), 5640-5647. [Link]
-
Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255-274. [Link]
-
Johnson, R. C., et al. (2011). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Nature Methods, 8(8), 699-703. [Link]
-
Eltsov, O. S., et al. (2020). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][13][14]Triazines: Synthesis and Photochemical Properties. Molecules, 25(21), 5024. [Link]
- Google Patents. (n.d.).
-
Gemoets, H. P. L., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(21), 5684-5687. [Link]
Sources
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- 3. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Coupling of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
The compound 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. The isoxazole and thiophene rings are prevalent motifs in medicinal chemistry, and the sulfonyl chloride group serves as a versatile handle for the introduction of diverse functionalities through various coupling reactions. This guide provides detailed experimental conditions and protocols for the primary coupling reactions of this sulfonyl chloride, focusing on the formation of sulfonamides, sulfones, and biaryl structures. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to explain the rationale behind the choice of reagents and conditions, ensuring scientific integrity and empowering researchers to adapt and troubleshoot these protocols.
I. Sulfonamide Bond Formation via Amination
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] The high electrophilicity of the sulfur atom in the sulfonyl chloride group makes it susceptible to nucleophilic attack by amines.
A. Mechanistic Insights
The reaction proceeds through a nucleophilic substitution at the sulfur atom. The amine nitrogen attacks the electrophilic sulfur, leading to the displacement of the chloride ion. A base is typically required to neutralize the HCl generated during the reaction.
B. Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general starting point for the coupling of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride with a variety of primary and secondary amines. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.1 - 1.5 equivalents) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the solution of the sulfonyl chloride to the cooled amine solution dropwise over 15-30 minutes.
-
After the addition is complete, add the base (2.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Critical Parameters and Troubleshooting:
-
Choice of Base: For less nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required. Pyridine can act as both a base and a nucleophilic catalyst.
-
Solvent: The choice of solvent can influence the reaction rate and solubility of the reagents. Aprotic solvents are generally preferred to avoid solvolysis of the sulfonyl chloride.[2]
-
Temperature: While many reactions proceed at room temperature, heating may be necessary for unreactive amines. Conversely, for highly reactive amines, maintaining a low temperature during the addition of the sulfonyl chloride is crucial to prevent side reactions.
-
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis. Therefore, anhydrous conditions are essential for optimal yields.[1]
C. Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction
For the coupling of less nucleophilic amines, such as anilines or heteroaromatic amines, the Buchwald-Hartwig amination offers a powerful alternative.[3][4] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.[3][4]
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Readily available and effective palladium sources.[4][5] |
| Ligand | XPhos, SPhos, or BINAP (1.5-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for catalytic activity.[3][5] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) | The choice of base is critical and substrate-dependent.[4] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are required.[4] |
| Temperature | 80-110 °C | Heating is typically necessary to drive the reaction to completion. |
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
II. Sulfone Formation via Palladium-Catalyzed Cross-Coupling
The synthesis of diaryl sulfones can be achieved through the palladium-catalyzed coupling of aryl sulfonyl chlorides with aryl boronic acids. This reaction provides a direct route to unsymmetrical diaryl sulfones.
A. Mechanistic Overview
The catalytic cycle is believed to involve the oxidative addition of the sulfonyl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the diaryl sulfone and regenerate the Pd(0) catalyst.
B. Experimental Protocol: Palladium-Catalyzed Sulfone Synthesis
This protocol is a general guideline and may require optimization for the specific aryl boronic acid used.
Materials:
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
-
Aryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 equivalent), the aryl boronic acid (1.2 - 1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Table 2: Key Parameters for Palladium-Catalyzed Sulfone Synthesis
| Parameter | General Recommendation | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | The choice of ligand on the palladium catalyst can significantly impact the reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is essential for the transmetalation step. |
| Solvent | Toluene, Dioxane, DMF | The solvent should be anhydrous and capable of dissolving the reagents at the reaction temperature. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the catalytic cycle. |
III. C-C Bond Formation via Suzuki-Miyaura Coupling
While less common for sulfonyl chlorides, desulfonylative cross-coupling reactions can occur under certain palladium-catalyzed conditions, leading to the formation of a C-C bond. In this context, the sulfonyl chloride acts as an equivalent to an aryl halide. The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds.[6]
A. Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate.[6] For a sulfonyl chloride to participate in this reaction, a desulfonylation step is required, which can be promoted by certain palladium catalyst systems.
B. Proposed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and will likely require significant optimization, as the direct Suzuki-Miyaura coupling of heteroaryl sulfonyl chlorides is not as well-established as that of aryl halides.
Materials:
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or CsF, 2.0-3.0 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill with an inert gas three times.
-
Add the aryl or heteroaryl boronic acid and 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the residue by flash column chromatography.
Reaction Mechanism for Suzuki-Miyaura Coupling:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The protocols and insights provided in this guide offer a comprehensive starting point for researchers working with 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. The versatility of the sulfonyl chloride functional group allows for a wide range of coupling reactions, enabling the synthesis of diverse molecular architectures. While the provided protocols are based on established methodologies for similar substrates, it is imperative to recognize that optimization for this specific molecule is key to achieving high yields and purity. Careful monitoring of reaction parameters and a systematic approach to troubleshooting will undoubtedly lead to successful outcomes in your research and development endeavors.
References
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Bognar, B., et al. (2010). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 49(45), 8369-8372. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Caddick, S., et al. (2009). The Synthesis of Functionalised Sulfonamides. University College London. [Link]
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Garg, N. K., & Hie, L. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 293-304. [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18236-18247. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. [Link]
-
King, A. O., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 14(7), 1776–1779. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Nechaev, M. S., et al. (2017). A general method of Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 15(45), 9575-9578. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
- Zard, S. Z. (2003). Radical Reactions in Organic Synthesis. Oxford University Press.
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Application Notes & Protocols: Isoxazolyl Sulfonamides in Anticancer Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Oncology
The sulfonamide functional group (–S(=O)₂–NR₂), a cornerstone of medicinal chemistry, has yielded a remarkable array of therapeutic agents since the discovery of prontosil.[1] Its utility extends far beyond its initial antibacterial applications, with sulfonamide-based drugs now established as diuretics, antidiabetics, and potent enzyme inhibitors.[2][3] In oncology, this "privileged scaffold" has been instrumental in the design of targeted therapies.[4][5] When hybridized with a five-membered isoxazole ring—a heterocycle known for its diverse pharmacological activities—the resulting isoxazolyl sulfonamide framework presents a compelling platform for the development of novel anticancer agents.[6][7]
These compounds are not monolithic in their action; they engage a variety of oncogenic pathways, from disrupting the tumor microenvironment to interfering with the fundamental machinery of cell division.[2][8] This guide serves as a comprehensive resource for researchers in the field, providing an in-depth exploration of the mechanisms of action of isoxazolyl sulfonamides, quantitative data on their efficacy, and detailed, field-proven protocols for their synthesis and evaluation.
Part 1: Deciphering the Mechanisms of Anticancer Activity
The therapeutic potential of isoxazolyl sulfonamides stems from their ability to interact with multiple, distinct molecular targets critical for cancer cell survival and proliferation. Understanding these mechanisms is paramount for rational drug design and the identification of responsive cancer types.
Disruption of the Tumor Microenvironment: Carbonic Anhydrase Inhibition
A hallmark of solid tumors is hypoxia-induced acidosis, a challenging microenvironment that cancer cells manage through the upregulation of cell-surface carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII.[9][10] These zinc metalloenzymes catalyze the rapid conversion of CO₂ to bicarbonate and protons, maintaining a stable intracellular pH (pHi) while acidifying the extracellular space (pHe).[10] This pH gradient promotes tumor invasion, metastasis, and resistance to therapy.[9]
The sulfonamide moiety is a classic zinc-binding group and a highly effective inhibitor of carbonic anhydrases.[11][12] Isoxazolyl sulfonamides act by coordinating to the zinc ion in the enzyme's active site, blocking its catalytic activity.[13] This inhibition leads to an increase in intracellular acidosis and a decrease in extracellular acidosis, ultimately suppressing cancer cell growth, survival, and motility.[9][11] Because CA IX and XII are minimally expressed in normal tissues, these sulfonamides offer a promising therapeutic window for selectively targeting tumors.[10]
Caption: CA IX inhibition by isoxazolyl sulfonamides disrupts tumor pH regulation.
Cytoskeletal Disruption: Tubulin Polymerization Inhibition
The microtubule cytoskeleton is a highly dynamic network essential for cell division, motility, and intracellular transport.[14] It is formed by the polymerization of α- and β-tubulin heterodimers. Anticancer agents that interfere with microtubule dynamics are among the most successful chemotherapeutics. Isoxazole and oxazole sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization.[15][16][17]
These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[14][15] The disruption of the microtubule network triggers the spindle assembly checkpoint, leading to a prolonged arrest of cancer cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[18] This mechanism is particularly effective against rapidly dividing cancer cells.
Caption: Experimental workflow to validate tubulin polymerization inhibitors.
Induction of Programmed Cell Death (Apoptosis)
Evasion of apoptosis is a fundamental capability of cancer cells.[19] Therapeutic strategies aimed at reactivating this intrinsic cell death program are a major focus of cancer research.[20] Isoxazolyl sulfonamides can trigger apoptosis through multiple avenues. By inhibiting key survival pathways or inducing cellular stress (e.g., via tubulin disruption), these compounds can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[21][22]
Key molecular events include the upregulation of the tumor suppressor p53, an increase in the expression of pro-apoptotic proteins like BAX, and the suppression of anti-apoptotic proteins like Bcl-2.[22] This cascade culminates in the activation of effector caspases (e.g., caspase-3), which execute the final stages of programmed cell death.[21]
Caption: Apoptosis pathways targeted by isoxazolyl sulfonamides.
Part 2: Quantitative Analysis of In Vitro Anticancer Activity
The efficacy of novel compounds is initially benchmarked by their growth inhibitory or cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are critical metrics for comparing potency and selectivity. Below is a summary of reported activities for representative sulfonamide derivatives.
| Compound Class/Name | Target Cancer Cell Lines | Reported Activity (GI₅₀ / IC₅₀) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical), MDA-MB-231 (Breast), MCF-7 (Breast) | 7.2 µM, 4.62 µM, 7.13 µM | [21][23] |
| 1,3-Oxazole Sulfonamide (Cmpd 16) | Leukemia Cell Lines (NCI-60 Panel Average) | Mean GI₅₀: 48.8 nM | [15][16] |
| Isoxazole-Amide (Cmpd 2d) | HeLa (Cervical), Hep3B (Liver) | IC₅₀: 15.48 µg/ml, ~23 µg/ml | [24] |
| VEGFR-2 Inhibitor (Cmpd 32) | UO-31 (Renal) | IC₅₀: 3.62 µM (VEGFR-2); GI₅₀: 1.06-8.92 µM (Cell lines) | [22] |
| Imidazole-Isoxazole-Sulfonamide Hybrids | MCF-7 (Breast), A549 (Lung), Colo-205 (Colon) | Varied activity, some compounds showing significant cytotoxicity | [25] |
Part 3: Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of isoxazolyl sulfonamides.
Protocol 3.1: General Synthesis of an N-Aryl-5-methylisoxazole-4-sulfonamide
Principle: This protocol describes a common method for synthesizing sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine. The sulfonyl chloride is generated in situ from an amino-isoxazole precursor. The use of pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
3-Amino-5-methylisoxazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Appropriate substituted aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Chlorosulfonation:
-
Causality: This step introduces the sulfonyl chloride group onto the isoxazole ring. Chlorosulfonic acid is a powerful sulfonating agent.
-
Slowly add 3-amino-5-methylisoxazole (1.0 eq) to an excess of ice-cold chlorosulfonic acid (5.0 eq) with vigorous stirring.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Sulfonamide Formation:
-
Causality: This is the key bond-forming step. The nucleophilic amine (aniline) attacks the electrophilic sulfur of the sulfonyl chloride.
-
Dissolve the dried 5-methylisoxazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the substituted aniline (1.1 eq) to the solution, followed by the slow addition of anhydrous pyridine (1.5 eq) at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC. Upon completion, dilute the mixture with DCM.
-
-
Work-up and Purification:
-
Causality: This sequence removes acidic impurities, water, and unreacted starting materials.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoxazolyl sulfonamide.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3.2: In Vitro Cell Viability Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Isoxazolyl sulfonamide test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. Typical final concentrations range from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Causality: Only metabolically active cells can reduce MTT.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Protocol 3.3: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of stained cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cancer cells treated with the test compound for 24-48 hours.
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells from the culture plate.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Causality: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while preserving the cellular structure.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Causality: RNase A is added to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Add PI solution (to a final concentration of 50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, FCS Express). The G1 peak represents cells with 2n DNA content, while the G2/M peak represents cells with 4n DNA content. An accumulation of cells in the G2/M peak compared to the control is indicative of a tubulin polymerization inhibitor.
-
Conclusion and Future Directions
Isoxazolyl sulfonamides represent a versatile and potent class of anticancer agents with diverse mechanisms of action, including carbonic anhydrase inhibition, tubulin polymerization disruption, and apoptosis induction.[2][17] Their modular nature allows for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on several key directions:
-
Multi-Targeting: Designing single molecules that can simultaneously inhibit multiple key cancer pathways (e.g., both CA IX and tubulin).
-
Enhanced Selectivity: Further optimization to improve selectivity for tumor-associated enzyme isoforms (e.g., CA IX over CA I/II) to minimize off-target effects.
-
Combination Therapies: Investigating the synergistic effects of isoxazolyl sulfonamides with existing chemotherapies, targeted agents, or immunotherapies.[10]
-
Drug Delivery Systems: Developing novel formulations or antibody-drug conjugates to improve tumor-specific delivery and reduce systemic toxicity.
The continued exploration of this chemical scaffold holds significant promise for the discovery of next-generation cancer therapeutics that are both more effective and better tolerated by patients.
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Lee, J. Y., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7751–7772. Available from: [Link]
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De Simone, G., & Supuran, C. T. (2021). Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235–2244. Available from: [Link]
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Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2011. Available from: [Link]
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Kumar, A., et al. (2015). Design and Synthesis of pyrazole/isoxazole Linked Arylcinnamides as Tubulin Polymerization Inhibitors and Potential Antiproliferative Agents. RSC Advances, 5(120), 99047-99061. Available from: [Link]
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Angeli, A., et al. (2020). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-8. Available from: [Link]
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- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of Novel Thiophenesulfonamides Derived from Isoxazoles
Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In response, medicinal chemistry has intensified its search for novel antimicrobial agents. This guide focuses on a promising class of hybrid molecules: thiophenesulfonamides derived from isoxazoles. By combining the structural features of thiophene, the well-established antibacterial action of sulfonamides, and the versatile biological profile of isoxazoles, these compounds represent a strategic approach to developing new therapeutic leads.[1][2][3] This document provides a comprehensive overview, from the rationale of their design to detailed protocols for their synthesis and antimicrobial evaluation, intended for researchers, scientists, and drug development professionals.
Scientific Rationale and Design Strategy
The core concept behind this molecular architecture is the synergistic combination of three pharmacologically significant moieties:
-
Sulfonamides: As a class of synthetic bacteriostatic agents, sulfonamides have a long history in medicine.[4] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[][6] Since mammals acquire folate from their diet, this pathway is an excellent selective target.[6][7]
-
Thiophene: This sulfur-containing heterocycle is a key structural component in numerous pharmaceuticals.[8][9] Its inclusion can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, potentially enhancing cell membrane penetration and overall bioavailability.[10]
-
Isoxazole: The isoxazole ring is another privileged scaffold in medicinal chemistry, found in various FDA-approved drugs, including antimicrobials like sulfamethoxazole and cloxacillin.[11][12] Isoxazole derivatives exhibit a broad spectrum of biological activities and their incorporation can significantly influence the compound's antimicrobial profile.[1][13]
The strategic hybridization of these three components aims to create a molecule with potentially enhanced potency, a broader spectrum of activity, and a reduced likelihood of developing resistance.
General Synthesis Pathway
The synthesis of thiophenesulfonamides bearing an isoxazole moiety typically involves a nucleophilic substitution reaction. A common approach is the condensation of a thiophenesulfonyl chloride with a primary or secondary amine present on an isoxazole derivative.[14][15]
Caption: General synthetic workflow for thiophenesulfonamide-isoxazole hybrids.
Protocols for Antimicrobial Evaluation
A systematic evaluation is crucial to determine the antimicrobial potential of newly synthesized compounds. The following protocols outline the standard methodologies.
Preliminary Screening: Agar Well Diffusion Assay
This method provides a qualitative and rapid assessment of antimicrobial activity.
Principle: A standardized microbial inoculum is spread over an agar plate. The test compound, dissolved in a suitable solvent, is added to a well punched into the agar. If the compound has antimicrobial activity, it will diffuse into the agar and create a clear zone of inhibition where microbial growth is prevented.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, according to the manufacturer's instructions. Sterilize by autoclaving. Pour approximately 20-25 mL of the molten agar into sterile 100 mm Petri dishes and allow to solidify on a level surface.
-
Inoculum Preparation:
-
Pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline (0.85% NaCl) or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Scientist's Note: Using a standardized inoculum density is critical for reproducibility and for comparing results between experiments.
-
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA/SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Well Preparation and Compound Application:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.
-
Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Scientist's Note: DMSO is a common choice as it dissolves a wide range of organic compounds and is generally inert to microorganisms at low concentrations. A solvent control (a well containing only DMSO) must always be included to ensure it has no antimicrobial activity on its own.
-
Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a separate well. Also include wells for a positive control (a known antibiotic like Ciprofloxacin) and a negative/solvent control (DMSO).[12]
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 25-28°C for 48 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This is the gold standard for determining the potency of a new compound.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol:
-
Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Compound Dilution:
-
Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in DMSO.
-
Add 100 µL of the compound stock solution to well 1. This will be further diluted.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Plate Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a microplate reader.
Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
While MIC determines growth inhibition (bacteriostatic), MBC determines the concentration that kills the bacteria (bactericidal).
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration from the MIC assay that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.
Postulated Mechanism of Action
The primary antimicrobial mechanism of sulfonamides is the inhibition of folic acid synthesis.[][16]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Bacteria synthesize their own folic acid, a crucial cofactor for the synthesis of nucleic acids (DNA and RNA).[6][7] The enzyme dihydropteroate synthase (DHPS) catalyzes a key step in this pathway, the conversion of p-aminobenzoic acid (PABA).[] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis of dihydrofolic acid.[] This ultimately halts bacterial growth and replication, making the drug bacteriostatic.[4][7]
Data Presentation and Interpretation
Results from antimicrobial testing should be summarized clearly for comparison.
Table 1: Example MIC Data Summary for Thiophenesulfonamide-Isoxazole Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| TIS-001 | 16 | 32 | >128 |
| TIS-002 | 8 | 16 | 64 |
| TIS-003 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Interpretation:
-
Potency: Lower MIC values indicate higher potency. In the example table, TIS-002 is the most potent antibacterial compound.
-
Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum. Activity limited to one class indicates a narrow spectrum.
-
Bacteriostatic vs. Bactericidal: If the MBC is equal to or within four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal. If the MBC is much higher than the MIC, it is considered bacteriostatic.
-
Structure-Activity Relationship (SAR): By comparing the chemical structures of active compounds (like TIS-002) versus inactive ones (like TIS-003), researchers can deduce which chemical modifications enhance or diminish antimicrobial activity.
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Cleveland Clinic. (2022, February 24). Sulfonamides (Sulfa Drugs). [Link]
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Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
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Arote, R. B., & Vagh, S. J. (2021). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Sciences and Research, 12(9), 4645-4652. [Link]
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Al-Ostath, A., et al. (2022). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 27(19), 6649. [Link]
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Study.com. Sulfonamide: Mechanism of Action & Uses - Lesson. [Link]
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Vashisht, H., et al. (2023). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Applied Pharmaceutical Science, 13(10), 001-016. [Link]
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Patel, T. P., et al. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(1), 356-362. [Link]
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Saini, M. S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Inorganic and Nano-Metal Chemistry, 53(7), 659-676. [Link]
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ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide... [Link]
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Rehman, A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2015, 879202. [Link]
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ResearchGate. (2021). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. [Link]
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Al-Suhaimi, K. S., et al. (2022). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 27(23), 8219. [Link]
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Ayaz, M., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 84(10), 1035-1046. [Link]
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Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research, 32, 451-463. [Link]
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El-Metwaly, A. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10385-10401. [Link]
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Rehman, H., et al. (2019). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Bulletin of the Chemical Society of Ethiopia, 33(3), 437-448. [Link]
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Moustafa, O. S., & Ahmad, R. A. (2003). Synthesis and Antimicrobial Activity of Some New Cyanopyridines, Isoxazoles, Pyrazoles, and Pyrimidines Bearing Sulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(3), 475-484. [Link]
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International Journal of Research and Analytical Reviews. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
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Chigurupati, S., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231. [Link]
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El-Maghraby, A. A., & Mohamed, N. A. (1983). Synthesis of Some New Thiophene Derivatives with Antimicrobial Activity. Part 1. Chemischer Informationsdienst, 14(41). [Link]
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Al-Omaim, W. S., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(19), 6825. [Link]
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Al-Suhaimi, K. S., et al. (2022). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 27(23), 8219. [Link]
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ResearchGate. (2011). Synthesis and antimicrobial activity of some new isoxazoles. [Link]
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Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamide Derivatives
For: Researchers, scientists, and drug development professionals.
I. Introduction and Rationale
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The therapeutic armamentarium for these conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target the cyclooxygenase (COX) enzymes.[2] However, the archetypal NSAIDs are associated with significant gastrointestinal and cardiovascular side effects, necessitating the search for novel anti-inflammatory agents with improved safety profiles and potentially different mechanisms of action.
This guide focuses on a promising class of heterocyclic compounds: 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamide derivatives . This scaffold combines three key pharmacophores:
-
An isoxazole ring: A versatile heterocyclic core known for a wide range of biological activities, including anti-inflammatory effects.[3][4]
-
A thiophene ring: A bioisostere of the benzene ring often incorporated to modulate physicochemical properties and enhance biological activity.
-
A sulfonamide moiety: A critical functional group present in selective COX-2 inhibitors like Celecoxib, known to interact with key residues in the active site of the enzyme.[5]
The rationale for investigating these derivatives is based on the hypothesis that the unique combination of these moieties can lead to potent and selective inhibition of key inflammatory mediators, offering a promising avenue for the development of next-generation anti-inflammatory therapeutics. This document provides a comprehensive overview of the presumed mechanism of action and detailed protocols for the synthesis and evaluation of these compounds.
II. Putative Mechanism of Action: Dual Inhibition of Inflammatory Pathways
Derivatives of the 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamide scaffold are hypothesized to exert their anti-inflammatory effects primarily through the inhibition of the arachidonic acid (AA) cascade. This cascade is responsible for the production of two major classes of inflammatory mediators: prostaglandins (PGs) and leukotrienes (LTs).
The primary target is expected to be the cyclooxygenase-2 (COX-2) enzyme , which is inducibly expressed at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[6] The sulfonamide group is critical for this activity. Additionally, some isoxazole-containing compounds have shown inhibitory activity against 5-lipoxygenase (5-LOX) , the key enzyme in the leukotriene synthesis pathway.[7] Dual inhibition of both COX-2 and 5-LOX is a highly sought-after therapeutic strategy, as it can provide broader anti-inflammatory coverage with a potentially reduced risk of side effects.[8]
Beyond the AA cascade, these compounds may also modulate downstream inflammatory signaling by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) .[9]
Caption: Putative mechanism of action for the test derivatives.
III. Synthesis Protocol
The synthesis of the core 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamide scaffold can be achieved through a multi-step process. The following protocol is adapted from established methodologies for similar structures.[2][10]
Protocol 1: Synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamide
-
Step 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride
-
Rationale: This initial step creates the key isoxazole sulfonyl chloride intermediate. Chlorosulfonic acid is a powerful sulfonating agent.
-
Carefully add 3,5-dimethylisoxazole (1 equivalent) dropwise to an ice-cooled vessel containing chlorosulfonic acid (4-5 equivalents) with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 45-50°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate (3,5-dimethylisoxazole-4-sulfonyl chloride) is filtered, washed with cold water, and dried under vacuum.
-
-
Step 2: Synthesis of 2-Aminothiophene
-
Rationale: This step prepares the amine component required for the final sulfonamide coupling. Specific protocols for the synthesis of 2-aminothiophene from appropriate precursors should be followed from established literature.
-
-
Step 3: Coupling to form 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamide
-
Rationale: This is a standard nucleophilic substitution reaction where the amine attacks the sulfonyl chloride to form the stable sulfonamide bond. Pyridine acts as a base to neutralize the HCl byproduct.
-
Dissolve 2-aminothiophene (1 equivalent) in anhydrous pyridine or another suitable solvent like acetonitrile.[2]
-
Cool the solution in an ice bath.
-
Add a solution of 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
-
IV. Data Presentation: Expected In Vitro & In Vivo Efficacy
While specific data for the title compounds are proprietary or under investigation, the following table summarizes representative efficacy data for structurally related isoxazole sulfonamide derivatives to provide a benchmark for expected performance.
| Compound Class | Target/Model | Metric | Result | Reference |
| Phenyl-isoxazole Sulfonamide (C6) | In Vitro COX-2 Inhibition | IC₅₀ | 0.55 ± 0.03 µM | [11] |
| Phenyl-isoxazole Sulfonamide (C5) | In Vitro COX-2 Inhibition | IC₅₀ | 0.85 ± 0.04 µM | [11] |
| Triazole-Benzenesulfonamide (6b) | In Vitro COX-2 Inhibition | IC₅₀ | 0.04 µM | [12] |
| Triazole-Benzenesulfonamide (6j) | In Vitro COX-2 Inhibition | IC₅₀ | 0.04 µM | [12] |
| Celecoxib (Reference) | In Vitro COX-2 Inhibition | IC₅₀ | 0.05 µM | [12] |
| Triazole-Benzenesulfonamide (6b) | In Vivo Carrageenan Paw Edema | ED₅₀ | 11.74 µmol/kg | [12] |
| Triazole-Benzenesulfonamide (6j) | In Vivo Carrageenan Paw Edema | ED₅₀ | 13.38 µmol/kg | [12] |
| Spirotriazolotriazine Sulfonamide (1) | In Vivo Carrageenan Paw Edema | % Inhibition (at 4h) | 96.31% | [1] |
| Spirotriazolotriazine Sulfonamide (3) | In Vivo Carrageenan Paw Edema | % Inhibition (at 4h) | 99.69% | [1] |
| Indomethacin (Reference) | In Vivo Carrageenan Paw Edema | % Inhibition (at 4h) | 57.66% | [1] |
V. Experimental Protocols: A Validated Workflow for Anti-inflammatory Assessment
The following protocols outline a tiered approach to evaluate the anti-inflammatory properties of novel 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamide derivatives, moving from initial enzymatic assays to cell-based models and finally to an acute in vivo model of inflammation.
Caption: A tiered workflow for evaluating anti-inflammatory compounds.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Principle: This assay fluorometrically measures the generation of Prostaglandin G2, the initial product of the COX enzyme from arachidonic acid. A decrease in fluorescence in the presence of the test compound indicates inhibition.
-
Materials:
-
Fluorometric COX inhibitor screening kit (e.g., from Sigma-Aldrich, Cayman Chemical).[8]
-
Purified ovine or human COX-1 and recombinant human COX-2 enzymes.
-
Arachidonic Acid (substrate).
-
Test compounds and reference inhibitor (e.g., Celecoxib).
-
96-well microplate and fluorometric plate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Cofactor, Enzyme, Substrate) according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, then dilute to the final desired concentration in Assay Buffer.
-
Plate Setup: Add 10 µL of diluted test compound, reference inhibitor (positive control), or solvent (vehicle control) to appropriate wells of a 96-well plate.
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, Heme, and diluted COX Cofactor. Add 80 µL to each well.
-
Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.
-
Measurement: Immediately read the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the curve). Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay measures the conversion of arachidonic acid to leukotrienes. Inhibition is quantified by measuring the decrease in the formation of a specific product, often through spectrophotometry or fluorescence.
-
Materials:
-
5-LOX inhibitor screening kit.
-
Human recombinant 5-LOX enzyme.
-
Arachidonic Acid.
-
Test compounds and reference inhibitor (e.g., Zileuton).
-
-
Procedure:
-
Follow the manufacturer's protocol, which typically involves incubating the 5-LOX enzyme with the test compound before adding the arachidonic acid substrate.
-
The reaction is stopped, and the product is measured using a chromogenic or fluorogenic substrate.
-
Calculate percent inhibition and IC₅₀ values as described for the COX assay.[13]
-
Protocol 4: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Principle: Murine macrophage cell line RAW 264.7 can be stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[14]
-
Materials:
-
RAW 264.7 cells.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds.
-
Griess Reagent for NO measurement.
-
ELISA kits for TNF-α and IL-6.
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of NO and cytokines.
-
Nitric Oxide (NO) Analysis:
-
Mix 100 µL of supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Analysis: Proceed to Protocol 5.
-
Protocol 5: Cytokine Measurement by ELISA
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.
-
Materials:
-
Human or Murine TNF-α and IL-6 ELISA kits (e.g., from Invitrogen, R&D Systems).
-
Supernatant collected from Protocol 4.
-
Microplate reader.
-
-
Procedure:
-
Assay Setup: Perform the sandwich ELISA according to the kit manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatant).
-
Adding a biotinylated detection antibody.
-
Adding Streptavidin-HRP (Horseradish Peroxidase).
-
Adding a TMB substrate to develop color.
-
Stopping the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α and IL-6 in the experimental samples.
-
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a classic and highly reproducible in vivo model of acute inflammation.[11] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by localized edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g).
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline).
-
Test compound and vehicle control.
-
Reference drug (e.g., Indomethacin, 10 mg/kg).
-
Plethysmometer or digital calipers.
-
-
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Initial Paw Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[11]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
VI. References
-
Al-Ostath, A., Abulfadl, Y. S., Al-Adl, S. M., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). European Journal of Medicinal Chemistry.
-
Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]
-
Jacob, J., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry.
-
ResearchGate. (n.d.). Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C] Percentage of inhibition represented by Heat map. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules.
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... Retrieved from [Link]
-
European International Journal of Science and Technology. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3).
-
MDPI. (2020). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Retrieved from [Link]
-
De Cesaris, P., et al. (1998). Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways. The Journal of Biological Chemistry.
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]
-
Tian, Q., et al. (2009). Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta. Hypertension.
-
Sajeli, B., et al. (2023). New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. International Immunopharmacology.
-
MDPI. (n.d.). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Retrieved from [Link]
-
Public Health Toxicology. (n.d.). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]
-
ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
Md Idris, A., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Journal of Molecular Structure.
-
NIH. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]
-
NIH. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... Retrieved from [Link]
-
NIH. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Retrieved from [Link]
-
NIH. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Retrieved from [Link]
-
Google Patents. (n.d.). US4636513A - Isoxazole derivatives and medicaments containing these compounds. Retrieved from
-
Der Pharma Chemica. (2012). Synthesis of Isoxazolyl-benzenesulfonamide derived from N -[4-(2,3-dibromo- 3-aryl-propanoyl). Retrieved from https://www.derpharmachemica.com/pharma-chemica/vol4-iss3/DPC-2012-4-3-1054-1057.pdf
-
NIH. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase Synthesis of 5-isoxazol-4-yl-[1][2]oxadiazoles. Retrieved from [Link]
Sources
- 1. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide (1797984-20-3) for sale [vulcanchem.com]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]
- 9. Inhibition of tumor necrosis factor-alpha-induced interleukin-6 expression by telmisartan through cross-talk of peroxisome proliferator-activated receptor-gamma with nuclear factor kappaB and CCAAT/enhancer-binding protein-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phcogj.com [phcogj.com]
- 13. N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eijst.org.uk [eijst.org.uk]
Troubleshooting & Optimization
Side reactions of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride with nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting side reactions encountered when using 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride with various nucleophiles. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction with a primary amine is giving a significant amount of a di-sulfonylated byproduct. How can I favor mono-sulfonylation?
A1: Di-sulfonylation, the formation of R-N(SO₂R')₂, is a common side reaction. It occurs when the initially formed mono-sulfonamide, which has an acidic N-H proton, is deprotonated by the base in the reaction. This creates a nucleophilic sulfonamide anion that then attacks a second molecule of the sulfonyl chloride.[1]
To favor mono-sulfonylation, several parameters are critical:[1]
-
Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[1]
-
Rate of Addition: Add the sulfonyl chloride dropwise to the amine solution, ideally over 30-60 minutes. This maintains a low concentration of the sulfonyl chloride, minimizing the chance of the sulfonamide anion reacting with it.[1]
-
Temperature: Perform the addition at a low temperature (0 °C or even as low as -78 °C) to decrease the rate of the second sulfonylation, which often has a higher activation energy.[1]
-
Base Selection: The choice of base can be crucial. While common bases like triethylamine or pyridine are often used, a weaker base or careful control of its stoichiometry can sometimes reduce the deprotonation of the mono-sulfonamide.[2]
Q2: I am observing low or no yield when reacting 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride with an electron-poor or sterically hindered amine. What can I do?
A2: Low reactivity of the amine nucleophile is a common challenge. Several strategies can be employed to drive the reaction to completion:
-
Increase Temperature: For less reactive amines, increasing the reaction temperature can provide the necessary activation energy.[3]
-
Forcing Solvents: Switching to a higher-boiling point, polar aprotic solvent like DMF or DMSO can help to solubilize reactants and increase the reaction rate.[3]
-
Stronger Base: For particularly unreactive amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge may be more effective than standard tertiary amines.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate slow reactions and improve yields.[3]
Q3: My reaction is not working, and I suspect the sulfonyl chloride has degraded. How can I check for this and what are the common degradation pathways?
A3: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding unreactive sulfonic acids.[3] This is the most common degradation pathway.
-
Detection: You can check for degradation by analyzing the starting material using NMR or IR spectroscopy. The presence of a broad peak corresponding to the sulfonic acid O-H in the IR spectrum, or the appearance of new, more polar spots on a TLC plate, can indicate hydrolysis.
-
Prevention: Always use a fresh bottle of sulfonyl chloride or purify the existing stock if degradation is suspected. Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to minimize hydrolysis.[3]
Q4: Are there any concerns about the stability of the isoxazole ring in my target molecule under the reaction or workup conditions?
A4: The isoxazole ring is generally considered a stable aromatic system. However, its stability can be influenced by pH and temperature. Studies on other isoxazole-containing compounds have shown increased lability under basic conditions and at higher temperatures.[4][5] While the 3,5-dimethyl substitution on your specific isoxazole ring likely enhances its stability, it is prudent to be mindful of this during prolonged reactions at high temperatures or under strongly basic workup conditions. If you suspect isoxazole ring opening, which would lead to a more polar byproduct, consider using milder workup conditions, such as a saturated aqueous solution of ammonium chloride for quenching instead of a strong base.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions with 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Degraded Sulfonyl Chloride | Use a fresh bottle or purify the existing stock. Ensure anhydrous conditions and an inert atmosphere.[3] |
| Low Nucleophilicity of Amine | Increase reaction temperature, use a forcing solvent (DMF, DMSO), or a stronger, non-nucleophilic base (DBU).[3] |
| Incorrect Stoichiometry | Ensure accurate measurement of reactants. Typically, equimolar amounts or a slight excess of the amine are used.[6] |
| Inappropriate Solvent | Use aprotic solvents like DCM, THF, or acetonitrile. Ensure all reactants are soluble.[3] |
| Base Protonation of Amine | The base is crucial for neutralizing the HCl generated. Without it, the amine starting material will be protonated and become non-nucleophilic.[6] |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Di-sulfonylation (with primary amines) | Use a slight excess of the amine, add the sulfonyl chloride slowly at low temperature.[1] |
| Reaction with Solvent | Ensure the solvent is not nucleophilic (e.g., avoid alcohols unless a sulfonate ester is desired). |
| Isoxazole Ring Opening | Avoid prolonged heating under strongly basic conditions. Use a milder workup if necessary.[4][5] |
| Desulfonylation | This is a potential side reaction for some sulfonyl chlorides, though less common under standard sulfonylation conditions. If suspected, consider alternative synthetic routes.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides with Primary or Secondary Amines
This protocol is a starting point and may require optimization based on the specific nucleophile used.
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.1 mmol) and a suitable base (e.g., triethylamine, 2.2 mmol) in an anhydrous aprotic solvent (e.g., DCM, 10 mL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[1]
-
Reaction: Monitor the reaction progress by TLC or LC-MS. Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.[1]
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1] Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Reaction Pathways
Diagram 1: Key Reactions of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Caption: Primary reaction pathways and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- BenchChem.
- BenchChem.
- BenchChem. Thiophen-2-ylmethanesulfonyl chloride.
- ChemicalBook. 2-Thiophenesulfonyl chloride | 16629-19-9.
- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- NIH. Sandmeyer Chlorosulfonylation of (Hetero)
- BenchChem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- Sigma-Aldrich. 2-Thiophenesulfonyl chloride 96 16629-19-9.
- ACS Publications.
- Chemistry LibreTexts. 23.9: Amines as Nucleophiles.
- ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide....
- BenchChem.
- Wikipedia.
Sources
Technical Support Center: Purification of Sulfonamides from 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of sulfonamides synthesized from 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. The methodologies and recommendations provided herein are grounded in established chemical principles and best practices in medicinal chemistry.
Introduction: The Purification Challenge
The synthesis of sulfonamides from 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride provides access to a class of compounds with significant therapeutic potential. However, the purification of these target molecules can be a critical bottleneck. Common challenges include the removal of unreacted starting materials, cleavage of the isoxazole ring under harsh conditions, and the separation of structurally similar byproducts. This guide is designed to provide a systematic approach to overcoming these purification hurdles.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues that may arise during the purification of your target sulfonamide in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected after initial workup. What are the potential causes and how can I mitigate this?
Answer: Low yields in sulfonamide synthesis can often be traced back to the reaction conditions and the stability of the starting materials.[1] Here are some common culprits and their solutions:
-
Hydrolysis of the Sulfonyl Chloride: 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success.
-
Solution: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct without competing with the amine nucleophile.[1] The solvent should be inert and capable of dissolving both reactants; common choices include dichloromethane and tetrahydrofuran.[1]
-
-
Sub-optimal Reaction Temperature: Some sulfonyl chlorides can be thermally unstable and may decompose at elevated temperatures.
-
Solution: If you suspect thermal decomposition, consider running the reaction at a lower temperature for a longer duration.[2]
-
Question 2: After purification by column chromatography, I still see impurities in my final product. What could be the issue?
Answer: Co-elution of impurities is a common problem in column chromatography, especially when dealing with structurally similar compounds. Here's how to troubleshoot this:
-
Choice of Stationary and Mobile Phase: The polarity of your sulfonamide, which is influenced by the amine you've used, will dictate the ideal chromatographic conditions.
-
Solution: Silica gel is a common stationary phase for sulfonamide purification.[3][4] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is often effective.[3] For highly polar sulfonamides, consider using a different stationary phase, such as alumina, or a reversed-phase column.
-
-
Sample Loading Technique: Improper sample loading can lead to poor separation.
-
Visualization of Impurities: Some impurities may not be visible under UV light.
-
Solution: Use a combination of visualization techniques for your Thin Layer Chromatography (TLC) analysis, such as UV light (254 nm and 366 nm) and chemical staining (e.g., potassium permanganate or vanillin).[6]
-
Question 3: I'm having difficulty crystallizing my sulfonamide. What can I do?
Answer: Crystallization is often the preferred method for obtaining highly pure sulfonamides.[3] If you are facing challenges, consider the following:
-
Solvent Selection: The choice of solvent is paramount for successful crystallization.
-
"Oiling Out": This occurs when the dissolved solid separates as a liquid instead of a crystalline solid, often due to high impurity levels or an unsuitable solvent.[7]
-
Inducing Crystallization: Sometimes, a supersaturated solution needs a nudge to start crystallizing.
-
Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of sulfonamides from 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride?
A1: Common byproducts include the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride, unreacted starting amine, and potentially bis-sulfonated products if a primary amine is used.[1] Depending on the reaction conditions, side reactions involving the isoxazole ring could also occur, although this is less common under standard sulfonamide synthesis conditions.
Q2: How can I effectively remove the unreacted amine from my crude product?
A2: A simple acid wash during the workup is often effective. Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a dilute acid solution (e.g., 1 M HCl).[3] The protonated amine will be soluble in the aqueous layer and can be separated.
Q3: What analytical techniques are recommended for assessing the purity of the final sulfonamide?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity of your compound.[6]
-
Thin-Layer Chromatography (TLC): A quick and qualitative method to screen for impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
Q4: Can I reuse my silica gel column for purifying different sulfonamides?
A4: While it is possible to reuse a column if the previous separation was clean, it is generally not recommended for high-purity applications to avoid cross-contamination.[5] If you must reuse a column, ensure it is thoroughly flushed with a strong solvent (e.g., 100% ethyl acetate or methanol) to remove any residual compounds.[5]
Experimental Protocols
Protocol 1: General Column Chromatography of a Sulfonamide Derivative on Silica Gel
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen starting mobile phase (e.g., 9:1 hexane:ethyl acetate).[5]
-
Column Packing: Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.[5]
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude sulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product).
-
Remove the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[5]
-
-
Elution: Begin elution with your starting mobile phase, gradually increasing the polarity by adding more of the polar solvent. Collect fractions and monitor by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization of a Sulfonamide Product
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to dissolve your crude sulfonamide completely.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.[7]
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.[7]
-
Crystallization: Cover the flask and allow the hot filtrate to cool slowly to room temperature. To maximize yield, you can place the flask in an ice bath after it has reached room temperature.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the crystals to a constant weight.
Visualization of Purification Workflow
Caption: A generalized workflow for the purification of sulfonamides.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Polarity of Sulfonamide | Stationary Phase | Recommended Mobile Phase Gradient |
| Low to Medium | Silica Gel | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) |
| Medium to High | Silica Gel | Dichloromethane/Methanol (e.g., 99:1 to 9:1) |
| High/Basic | Alumina (Basic) | Ethyl Acetate/Methanol |
| Broad Range | Reversed-Phase C18 | Water/Acetonitrile (with 0.1% formic acid) |
Table 2: Common Impurities and Their Removal Strategies
| Impurity | Identification Method | Removal Strategy |
| Unreacted Amine | TLC, ¹H NMR | Acid wash during workup |
| Sulfonic Acid | TLC (streaking), LC-MS | Aqueous extraction during workup |
| Bis-sulfonated Product | ¹H NMR, LC-MS | Careful column chromatography |
References
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. Available at: [Link]
-
TLC of Sulfonamides | Request PDF - ResearchGate. Available at: [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. Available at: [Link]
- Sulfonamide purification process - US2777844A - Google Patents.
-
Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available at: [Link]
-
(A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of sulfonylamides containing an isoxazole moiety - ResearchGate. Available at: [Link]
-
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E) - NIH. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. Available at: [Link]
-
Synthesis of thiophenes having the biologically active sulfonamide... - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment - ResearchGate. Available at: [Link]
-
5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride - CAS Common Chemistry. Available at: [Link]
- US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents.
-
How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse. Available at: [Link]
-
5-(3,4-Dimethyl-5-isoxazolyl)-2-thiophenesulfonyl chloride | C9H8ClNO3S2 | CID 52997037. Available at: [Link]
-
5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, 95.0%, 1g - SciSupplies. Available at: [Link]
Sources
Overcoming low reactivity of amines with 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for reactions involving 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the reactivity of this reagent, particularly with sterically hindered or electronically deactivated amines.
Introduction: Understanding the Challenge
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a valuable reagent in medicinal chemistry for synthesizing sulfonamides, a class of compounds with a wide range of biological activities.[1] The most common method for this synthesis is the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[1]
However, researchers often face difficulties when the amine nucleophile is either sterically bulky (e.g., secondary amines with large substituents) or electronically poor (e.g., anilines with electron-withdrawing groups). This low reactivity can lead to poor yields, slow reaction times, or complete reaction failure. The steric bulk of the 3,5-dimethyl-4-isoxazolyl moiety on the sulfonylating agent can further compound this issue.[2][3] This guide provides a systematic approach to diagnosing and solving these reactivity problems.
Troubleshooting Guide: Low Amine Reactivity
This section is structured as a series of common problems and their corresponding solutions. It is designed to walk you through a logical troubleshooting process, from simple adjustments to more advanced catalytic methods.
Question 1: My reaction shows little to no product formation under standard conditions (e.g., triethylamine or pyridine in DCM at room temperature). What is the first thing I should check?
Answer: Before modifying core reaction parameters, it is crucial to validate the fundamentals of your experimental setup. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into unreactive sulfonic acid.[4][5]
Causality & Immediate Actions:
-
Ensure Anhydrous Conditions: The primary culprit for failed sulfonylation is often moisture. Sulfonyl chlorides react readily with water, and this hydrolysis reaction can outcompete a slow-reacting amine.[4][5]
-
Protocol Validation: All glassware must be rigorously oven- or flame-dried. Use freshly opened or distilled anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
Reagent Quality: The sulfonyl chloride reagent can degrade over time if not stored properly.
-
Protocol Validation: It is highly recommended to use a fresh bottle or a properly stored reagent. If the reagent is old, its purity should be checked before use.
-
-
Base Selection: While common organic bases like triethylamine or pyridine are sufficient for reactive amines, they may not be optimal for challenging substrates.[1] However, the initial check is to ensure the base is not the source of the problem (e.g., contaminated, wet).
Question 2: I've confirmed my conditions are anhydrous and my reagents are pure, but the reaction is still failing. What reaction parameters can I adjust?
Answer: Once the basics are covered, the next step is to modify the reaction conditions to overcome the high activation energy barrier associated with unreactive amines. This typically involves adjusting the solvent, temperature, and base.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield sulfonamide synthesis.
Parameter Optimization Summary
| Parameter | Standard Condition | Recommended Change & Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Switch to a higher-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN). Rationale: These solvents can better solvate the transition state and allow for higher reaction temperatures. |
| Temperature | 0 °C to Room Temperature | Increase the temperature incrementally, for example, to 40 °C, 80 °C, or even to the reflux temperature of the solvent. Rationale: Provides the necessary activation energy to overcome steric and electronic barriers.[2] |
| Base | Triethylamine (TEA), Pyridine | Use a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge. Rationale: A stronger base can more effectively deprotonate the amine or scavenge the HCl byproduct, potentially accelerating the reaction. |
| Stoichiometry | 1.0 - 1.1 eq. of Amine | Increase the amine to 1.2 - 1.5 equivalents. Rationale: Using a slight excess of the amine can help drive the equilibrium towards product formation, ensuring the complete consumption of the limiting sulfonyl chloride.[4] |
Question 3: I have optimized the solvent, temperature, and base, but the yield is still unsatisfactory. Are there catalytic methods to promote this reaction?
Answer: Yes. When conventional methods fail, metal-catalyzed approaches can be highly effective for coupling challenging substrates. For the sulfonylation of sterically hindered or electron-deficient amines, indium and copper catalysts have shown significant promise.[1][2]
-
Indium Catalysis: Indium metal is an air-stable and effective catalyst for the sulfonylation of less nucleophilic amines.[1][6] The proposed mechanism involves the generation of a more electrophilic species, RSO₂⁺InCl⁻, which then reacts more readily with the poorly nucleophilic amine.[1]
-
Copper Catalysis: Copper-based catalytic systems are also known to be effective for coupling reactions involving sterically demanding partners.[2]
Experimental Protocols
Protocol 1: General Procedure for High-Temperature Sulfonylation
This protocol is designed as a second-line approach after standard conditions have failed.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.2 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (to make a 0.1 to 0.5 M solution) via syringe, followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents).
-
Reagent Addition: In a separate dried and inerted flask, dissolve 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution at room temperature.
-
Heating: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[4]
Protocol 2: Indium-Catalyzed Sulfonylation of a Low-Reactivity Amine
This protocol is recommended for particularly challenging substrates where thermal methods are insufficient.
-
Preparation: To an oven-dried screw-cap vial containing a magnetic stir bar, add the sulfonyl chloride (1.0 equivalent), the amine (1.1 equivalents), and indium powder (In, 10-20 mol%).[6]
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with dry nitrogen or argon.
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a concentration of 0.1 to 0.5 M.
-
Heating: Place the vial in a preheated heating block at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Note that indium is reusable in some cases.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the indium catalyst and rinse with ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and proceed with a standard aqueous workup and purification as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this reaction? A1: The most common side product is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[4] If using a primary amine, a bis-sulfonated product (R-N(SO₂R')₂) can sometimes form, especially if the base is not sterically hindered or if stoichiometry is not carefully controlled.[4]
Q2: Can I use an aqueous base like sodium hydroxide? A2: While Schotten-Baumann conditions (using an aqueous base) are possible for some sulfonamide syntheses, they are strongly discouraged for low-reactivity amines. The presence of water dramatically increases the risk of hydrolyzing the sulfonyl chloride, which is already reacting slowly with the intended amine. Anhydrous organic conditions are superior for these challenging substrates.[4]
Q3: How should I store 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride? A3: Like all sulfonyl chlorides, this reagent is moisture-sensitive. It should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere glovebox to prevent hydrolysis. Storing it in a cool, dark place is also recommended.
Q4: My reaction is very slow, but it is producing the correct product. How can I speed it up without resorting to catalysis? A4: The most direct way to increase the reaction rate is by increasing the temperature, as detailed in Protocol 1. Switching to a higher-boiling polar aprotic solvent like NMP or DMAc will allow you to access higher temperatures safely. Increasing the concentration of your reactants can also sometimes improve the rate, but be mindful of potential solubility issues.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
- Carreño, M. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Liu, et al. (2024).
- Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(50), 31657-31677.
- Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21463–21470.
- Wu, J., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters, 25(34), 6308–6313.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- BenchChem. (n.d.). Chemical reactivity of the sulfonyl chloride group.
- King, J. F., et al. (1995). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 60(11), 3506–3510.
-
Reddit. (2022). r/Chempros - COOH activation in presence of sulfonic acids. Retrieved from [Link]
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9573–9578.
- Lee, D., & Lippard, S. J. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, 46(24), 10111–10123.
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]
Sources
Stability issues of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride in solution
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges encountered when using this reagent in solution. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
Q1: What are the primary stability concerns for 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride in solution?
A1: The primary stability concern for this compound, like many heteroaromatic sulfonyl chlorides, is its susceptibility to degradation, particularly through two main pathways:
-
Hydrolysis: The sulfonyl chloride functional group is electrophilic and can react with nucleophiles, most commonly water, which may be present in solvents or introduced from the atmosphere. This reaction hydrolyzes the sulfonyl chloride to the corresponding and generally unreactive sulfonic acid.[1][2]
-
Complex Decomposition: Research on the stability of heteroaromatic sulfonyl halides has indicated that isoxazole derivatives can undergo complex decomposition pathways.[1][2] This may be related to the inherent stability of the isoxazole ring in the presence of the electrophilic sulfonyl chloride moiety, especially under certain conditions (e.g., elevated temperature, presence of certain reagents).
Q2: Which solvents are recommended for dissolving and storing 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride?
A2: To minimize degradation, it is crucial to use anhydrous aprotic solvents. Recommended solvents include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
It is imperative to use solvents with very low water content and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[3] Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally not recommended for long-term storage as they can be hygroscopic and may contain impurities that can react with the sulfonyl chloride.[4]
Q3: How does temperature affect the stability of this compound in solution?
A3: Elevated temperatures significantly accelerate the rate of degradation of sulfonyl chlorides. For optimal stability, solutions of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride should be prepared fresh and used immediately. If short-term storage is necessary, it should be done at low temperatures, such as in a freezer at -20°C. It is crucial to allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Q4: Can I use this compound in protic solvents like alcohols?
A4: Protic solvents such as methanol and ethanol are nucleophilic and will react with 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride to form the corresponding sulfonate esters. This is a solvolysis reaction and represents a degradation of the starting material. Therefore, protic solvents should be avoided unless the formation of the sulfonate ester is the desired outcome of the reaction.
Q5: What is the recommended procedure for quenching a reaction containing unreacted 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride?
A5: A proper quenching procedure is essential to safely neutralize the reactive sulfonyl chloride and facilitate purification. A standard procedure involves the slow addition of the reaction mixture to a stirred, cold (0 °C) aqueous solution of a mild base, such as sodium bicarbonate.[5] This will hydrolyze the sulfonyl chloride to its water-soluble sulfonic acid salt, which can then be easily separated from the organic product during an aqueous workup. For products that are sensitive to aqueous base, quenching with a small amount of a nucleophile like methanol or aqueous ammonia can convert the sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide.[5]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides a structured approach to identifying and resolving common problems encountered during the use of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
Issue 1: Low or Inconsistent Reaction Yields
Symptom: Your reaction, which utilizes 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride as a reactant, is giving lower than expected or variable yields.
Potential Cause: Degradation of the sulfonyl chloride before or during the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting low reaction yields.
Detailed Mitigation Steps:
-
Verify Reagent Quality:
-
Action: Analyze the solid 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride by ¹H NMR or HPLC before use.
-
Rationale: The solid reagent can degrade over time if exposed to atmospheric moisture. This initial quality check ensures you are starting with high-purity material.
-
-
Ensure Solvent Anhydrousness:
-
Optimize Reaction Temperature and Time:
-
Action: If possible, run the reaction at a lower temperature. Monitor the reaction progress by TLC, LC-MS, or NMR to avoid unnecessarily long reaction times.
-
Rationale: Both heat and extended reaction times increase the likelihood of degradation of the starting material and potentially the product.
-
Issue 2: Appearance of Unidentified Impurities in the Final Product
Symptom: Your purified product shows unexpected signals in NMR or peaks in LC-MS that do not correspond to your starting materials or expected product.
Potential Cause: Formation of degradation products from 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
Troubleshooting and Identification:
Table 1: Common Degradation Products and Their Characteristics
| Degradation Product | Structure | Formation Pathway | Analytical Signature |
| 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonic acid | R-SO₃H | Hydrolysis | Highly polar; will appear at a different retention time in RP-HPLC (typically earlier) and will have a different mass in MS. The -SO₃H proton is often broad or not observed in ¹H NMR. |
| Sulfonate Ester (e.g., Methyl sulfonate) | R-SO₃CH₃ | Reaction with alcohol solvent/reagent | Less polar than the sulfonic acid; identifiable by a new singlet (for methyl) in ¹H NMR and a corresponding mass change in MS. |
| Products of Complex Decomposition | Various | Thermal or reagent-induced ring opening/rearrangement | May result in a complex mixture of byproducts, often colored.[1][2] Analysis may require advanced techniques to fully characterize. |
Workflow for Impurity Identification and Mitigation:
Caption: Workflow for identifying and mitigating impurities.
Part 3: Experimental Protocols for Stability Assessment
As a Senior Application Scientist, it is crucial to provide self-validating protocols. The following are methodologies to assess the stability of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride under your specific experimental conditions.
Protocol 1: ¹H NMR Spectroscopy for Stability Monitoring
Objective: To qualitatively and semi-quantitatively assess the degradation of the sulfonyl chloride in a deuterated solvent over time.
Materials:
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
-
Anhydrous deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a clean singlet)
-
NMR tubes with sealable caps
Procedure:
-
Accurately weigh approximately 5-10 mg of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride and a known amount of the internal standard into a clean, dry vial.
-
Add 0.7 mL of the anhydrous deuterated solvent.
-
Gently agitate to dissolve the solids.
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the desired conditions (e.g., room temperature on the benchtop, in a 40°C heating block).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1h, 4h, 8h, 24h).
-
Analysis: Compare the integration of a characteristic peak of the sulfonyl chloride to the integration of the internal standard over time. The appearance of new peaks, particularly in the aromatic region, may indicate the formation of degradation products.
Expected ¹H NMR Data (Reference):
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Residual CH₃CN in Acetonitrile-d₃ | Acetonitrile-d₃ | ~1.94 |
| Residual CHCl₃ in CDCl₃ | CDCl₃ | ~7.26 |
Note: Specific chemical shifts for 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride should be determined experimentally as they can vary slightly based on solvent and concentration.[6][7][8][9][10]
Protocol 2: RP-HPLC for Quantitative Stability Analysis
Objective: To quantitatively determine the percentage of intact 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride in a solution over time.
Materials:
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC column (e.g., C18)
-
Buffer (e.g., phosphate buffer, if necessary to control pH)
Procedure:
-
Method Development (if necessary): Develop an isocratic or gradient RP-HPLC method that provides good separation between the starting sulfonyl chloride and its potential degradation products (e.g., the sulfonic acid). A mobile phase of acetonitrile and water is a good starting point.[11][12]
-
Solution Preparation: Prepare a stock solution of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile).
-
Initial Analysis (t=0): Immediately inject an aliquot of the freshly prepared solution onto the HPLC system and record the chromatogram. The peak area of the sulfonyl chloride at t=0 represents 100% integrity.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution and record the chromatogram.
-
Data Analysis: Calculate the percentage of the remaining sulfonyl chloride at each time point by comparing its peak area to the peak area at t=0.
% Remaining = (Peak Area at time t / Peak Area at t=0) * 100
Data Presentation:
Table 2: Example Stability Data for 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride in Acetonitrile at Different Temperatures
| Time (hours) | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100 | 100 |
| 1 | 99.5 | 97.2 |
| 4 | 98.1 | 90.5 |
| 8 | 96.3 | 82.1 |
| 24 | 90.2 | 65.4 |
| (Note: This is illustrative data. Actual results should be determined experimentally.) |
References
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Anderson, N. G. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
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Kathuria, L. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? ResearchGate. [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Google Patents. (2022). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]
- Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
-
OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
-
Organic Syntheses. p-TOLUENESULFINYL CHLORIDE. [Link]
-
SIELC Technologies. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. [Link]
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
King, J. F., & Dueck, R. H. (1974). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
CAS. 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. [Link]
-
Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride. [Link]
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Al-Fahad, A. J., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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Impactfactor. (2015). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. [Link]
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Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
- Google Patents. (2013).
-
gChem Global. DMSO. [Link]
- Google Patents. (2010). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with? r/OrganicChemistry. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]
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Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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Troubleshooting guide for the synthesis of isoxazolyl-thiophenesulfonamides
Welcome to the technical support resource for the synthesis of isoxazolyl-thiophenesulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals. It addresses common challenges encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: The Synthetic Challenge
Isoxazolyl-thiophenesulfonamides represent a privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of diseases. Their synthesis, while conceptually straightforward, often involves the convergence of two distinct heterocyclic systems, each with its own reactivity profile and potential for side reactions. A typical synthetic strategy involves coupling an aminoisoxazole derivative with a thiophenesulfonyl chloride. This guide focuses on troubleshooting this key convergent step and the preceding formation of the isoxazole core.
General Synthetic Workflow
The assembly of the target molecule can be visualized as a two-stage process. First, the construction of the substituted isoxazole ring, often via a cycloaddition reaction. Second, the formation of the sulfonamide bridge by coupling the isoxazole amine with a thiophenesulfonyl chloride.
Caption: General workflow for isoxazolyl-thiophenesulfonamide synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Formation in the Sulfonamidation Step
Question: I am reacting my 3-amino-5-methylisoxazole with 2-thiophenesulfonyl chloride in the presence of pyridine, but my TLC analysis shows only starting materials, even after prolonged reaction time. What are the likely causes?
Answer: This is a common issue that typically points to problems with reagent activity, amine nucleophilicity, or suboptimal reaction conditions.
-
Causality & Explanation: The reaction of a sulfonyl chloride with an amine is a classic nucleophilic substitution.[1] Its success hinges on the amine being sufficiently nucleophilic to attack the electrophilic sulfur atom and the conditions preventing the degradation of the starting materials.
-
Integrity of the Sulfonyl Chloride: Thiophenesulfonyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture. This converts the electrophilic sulfonyl chloride into the unreactive thiophenesulfonic acid, halting the reaction. Always use freshly prepared or properly stored (under inert gas, desiccated) sulfonyl chloride.
-
Nucleophilicity of the Aminoisoxazole: The electron-withdrawing nature of the isoxazole ring can decrease the nucleophilicity of the amino group compared to a simple aniline. This inherent low reactivity may require more forcing conditions.
-
Inappropriate Base: Pyridine is a common choice, acting as both a base to neutralize the HCl byproduct and a nucleophilic catalyst.[1] However, if the amine is particularly non-nucleophilic, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be necessary to deprotonate the amine and increase its reactivity. In some cases, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
-
Solvent Choice: The reaction should be conducted in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)) to prevent hydrolysis of the sulfonyl chloride.
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Confirm the integrity of the thiophenesulfonyl chloride. If in doubt, prepare it fresh.
-
Optimize Base and Temperature: Screen different bases. Set up parallel reactions using Pyridine, TEA, and DIPEA. If the reaction is still slow at room temperature, consider gentle heating to 40-50 °C.
-
Solvent Screening: While DCM is a good starting point, switching to a more polar aprotic solvent like MeCN or DMF can sometimes improve solubility and reaction rates.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, MeCN, THF, or DMF | Prevents hydrolysis of the sulfonyl chloride. Polarity can be tuned to improve solubility. |
| Base | Pyridine, Triethylamine (TEA), DIPEA | Neutralizes HCl byproduct. Stronger bases can enhance the nucleophilicity of weakly basic amines. |
| Catalyst | DMAP (catalytic amount) | Acts as a hyper-nucleophilic catalyst to accelerate the reaction, especially for hindered substrates. |
| Temperature | 0 °C to 50 °C | Start at 0°C during addition to control exotherm, then allow to warm to RT. Gentle heating can overcome activation energy barriers. |
Problem 2: Complex Mixture of Byproducts and Low Yield
Question: My reaction produces the desired product, but the yield is very low, and my crude NMR/TLC shows a mess of impurities. What are the common side reactions I should be aware of?
Answer: Low yields in this synthesis are often due to competing side reactions occurring at either the isoxazole formation stage or the sulfonamidation stage. Identifying the source of the byproducts is key.
-
Causality & Explanation:
-
Isoxazole Synthesis Byproducts: If you are synthesizing your isoxazole via a [3+2] cycloaddition using an in situ generated nitrile oxide, the primary competing reaction is the dimerization of the nitrile oxide to form a furoxan.[2] This is especially problematic at high concentrations or if the alkyne dipolarophile is not reactive enough.
-
Sulfonamidation Byproducts:
-
Hydrolysis: As mentioned, any moisture will convert your sulfonyl chloride to sulfonic acid, which will be an impurity and reduce your theoretical yield.
-
Bis-sulfonylation: If your amine is primary (-NH2), it is possible for it to react with two equivalents of the sulfonyl chloride to form a disulfonimide (R-SO2-N(H)-SO2-R), especially if excess sulfonyl chloride is used.[1]
-
-
-
Troubleshooting Decision Tree:
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this key synthetic intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance reactivity.
The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with an amine is a cornerstone of medicinal chemistry.[1][2] However, challenges such as low reactivity, side-product formation, and purification difficulties are common. This guide offers a structured approach to catalyst selection and reaction optimization for this specific, sterically demanding substrate.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely. What is the most common cause?
A: The most frequent cause of low reactivity is the hydrolysis of the sulfonyl chloride starting material.[3] This compound is highly sensitive to moisture, which converts it to the unreactive sulfonic acid.[3][4][5] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Another primary reason is the insufficient basicity of the reaction medium to neutralize the HCl generated, which can protonate your amine nucleophile, rendering it unreactive.
Q2: What is the fundamental role of a catalyst in this reaction?
A: In this context, a "catalyst" typically refers to a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). Its role is to react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.[6][7] This intermediate is much more electrophilic than the starting sulfonyl chloride, dramatically accelerating the rate of attack by the amine nucleophile.
Q3: Can I use a common base like triethylamine (TEA) or pyridine as a catalyst?
A: While TEA and pyridine are essential as acid scavengers to neutralize the HCl byproduct, they are generally poor nucleophilic catalysts compared to DMAP.[1][3] DMAP's superior performance is due to the resonance stabilization of the positive charge on the pyridinium nitrogen by the dimethylamino group, which makes it both a potent nucleophile and creates a highly reactive intermediate.[7] Using only TEA or pyridine will often result in much slower reaction rates, especially with hindered amines or sulfonyl chlorides.
Q4: I see an insoluble white solid crashing out of my reaction. What is it?
A: This is most likely the hydrochloride salt of your base (e.g., triethylammonium chloride or pyridinium chloride). This is a good indication that the reaction is proceeding, as HCl is being generated and neutralized. However, ensure it is not your product precipitating prematurely due to poor solubility in the chosen solvent.
Troubleshooting Guide: From Problem to Solution
Problem 1: Low to No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted sulfonyl chloride and/or amine starting material.
-
A significant amount of a baseline, highly polar spot is observed on TLC, which corresponds to the sulfonic acid hydrolysis product.
Diagnostic Workflow & Solutions:
Caption: Troubleshooting workflow for low reaction yield.
-
Validate Anhydrous Integrity : The primary culprit for failure is often moisture.[3] Before re-running the reaction, ensure all glassware was scrupulously dried (oven or flame-dried) and allowed to cool under an inert atmosphere. Use freshly opened or distilled anhydrous solvents. Thiophene sulfonyl chlorides are known to be moisture-sensitive.[5][8]
-
Optimize the Base : The reaction generates one equivalent of HCl. A stoichiometric amount of base is the minimum required. For weakly nucleophilic amines, excess HCl can lead to protonation and halt the reaction.
-
Action : Increase the equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to 1.5-2.0 equivalents.
-
-
Introduce a Nucleophilic Catalyst : If the reaction is still slow, the activation barrier is too high for the amine to attack the sulfonyl chloride directly.
Problem 2: Formation of an Unexpected, Non-Polar Side Product
Symptom:
-
TLC/LC-MS shows a third spot, often less polar than the desired sulfonamide, particularly when using a primary amine (R-NH2).
Potential Cause & Solution:
-
Double Sulfonylation : Primary amines can react twice to form a bis-sulfonated product, R-N(SO2Ar)2. This is more likely if the sulfonyl chloride is used in excess or if the reaction is run at high concentrations for extended periods.
-
Action : Control the stoichiometry carefully.[3] Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to maintain low instantaneous concentration of the electrophile.[1]
-
In-Depth Guide to Catalyst Selection
The choice of catalyst is critical for driving the reaction to completion efficiently, especially with sterically hindered or electronically deactivated amines.
Catalyst Comparison
| Catalyst Type | Example(s) | Mechanism of Action | Ideal Use Case | Loading |
| Nucleophilic | DMAP, PPY | Forms a highly reactive N-sulfonylpyridinium intermediate via nucleophilic attack on the sulfonyl chloride.[6] | General-purpose catalyst for sluggish reactions, especially with hindered alcohols or amines. | 5-20 mol% |
| Phase-Transfer | TBAB, Aliquat 336 | Shuttles a deprotonated amine nucleophile (ion pair) from an aqueous/solid phase into the organic phase to react with the sulfonyl chloride.[9][10] | Biphasic reactions where the amine salt is insoluble in the organic solvent (e.g., reacting an amine hydrochloride salt with aqueous base). | 5-10 mol% |
| Lewis Acid | InCl₃, Sc(OTf)₃ | Coordinates to the sulfonyl oxygen atoms, increasing the electrophilicity of the sulfur center. | Reactions with very poorly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups).[11] | 5-15 mol% |
Mechanism Spotlight: DMAP Catalysis
The efficacy of DMAP stems from its ability to transform the moderately reactive sulfonyl chloride into a potent sulfonating agent.
Caption: Catalytic cycle of DMAP in sulfonamide synthesis.
As shown, DMAP rapidly attacks the sulfonyl chloride to form the N-sulfonylpyridinium salt.[7] This intermediate is highly activated toward nucleophilic attack by the amine. A tertiary amine base, like TEA, is still required as a stoichiometric reagent to neutralize the HCl produced in the final step, which regenerates the DMAP catalyst.[12]
Standard Experimental Protocol
This protocol provides a robust starting point for the synthesis of a sulfonamide using 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
Materials:
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.1 eq), triethylamine (1.5 eq), and DMAP (0.1 eq).
-
Dissolution : Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition : In a separate dry flask, dissolve the 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.[1]
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (sulfonyl chloride) is consumed.
-
Work-up :
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.
References
-
Kaur, N. (2014). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link][12]
-
Amir, R., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Retrieved from [Link][13]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link][11]
-
Bannister, T. D., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Retrieved from [Link][2]
-
Postnikov, P., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Retrieved from [Link][14]
-
Amir, R., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Retrieved from [Link][6]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link][9]
-
Willis, M. C. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link][15]
-
Ghorbani-Vaghei, R., & Veisi, H. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Retrieved from [Link][16]
-
Procter, D. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link][17]
-
Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2023_JACS_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf]([Link] Macmillan Group/files/publications/2023_JACS_One-Pot-Synthesis-of-Sulfonamides-from-Unactivated-Acids-and-Amines-via-Aromatic-Decarboxylative-Halosulfonylation.pdf)[18]
-
ResearchGate. (n.d.). A) Synthetic approaches to sulfonyl chlorides. B) Prior work on the.... Retrieved from [Link][19]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Retrieved from [Link][7]
-
Ye, Z., et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. Retrieved from [Link][20]
-
Bianchi, T. A., & Cate, L. A. (1977). Phase transfer catalysis. Preparation of aliphatic and aromatic sulfonyl fluorides. The Journal of Organic Chemistry. Retrieved from [Link][10]
-
PubChem. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link][21]
-
CAS Common Chemistry. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. Retrieved from [Link][22]
-
PubChem. (n.d.). Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][3][12]thiazole-6,7-dicarboxylate. Retrieved from [Link][23]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Thiophenesulfonyl chloride | 16629-19-9 [chemicalbook.com]
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- 23. Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | C15H15NO4S2 | CID 4090528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl Chloride
Welcome to the technical support center for synthetic chemistry challenges. This guide provides in-depth, field-proven strategies for the efficient removal of unreacted 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride from your reaction mixtures. As researchers and drug development professionals, ensuring the purity of your target compound is paramount for the integrity of downstream applications and data. Unreacted sulfonyl chlorides, being reactive electrophiles, can interfere with subsequent synthetic steps and complicate purification, often co-eluting with products of similar polarity in chromatography.[1]
This document moves beyond simple step-by-step instructions to explain the chemical principles behind each method, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Understanding the Core Problem: The Reactivity of Sulfonyl Chlorides
The key to removing 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride lies in exploiting its primary chemical vulnerability: the electrophilic nature of the sulfur atom. This reactivity allows it to be readily attacked by nucleophiles. Our goal is to convert the unreacted sulfonyl chloride into a new compound with significantly different physical properties (e.g., polarity, solubility), making it easily separable from your desired product.
The two main transformation pathways are:
-
Hydrolysis: Reaction with water, typically under basic conditions, converts the sulfonyl chloride into the corresponding sulfonic acid.[2][3] This acid is then deprotonated by the base to form a highly polar, water-soluble sulfonate salt, which can be easily removed in an aqueous wash.
-
Nucleophilic Quenching: Reaction with a potent nucleophile (a "quencher" or "scavenger") converts the sulfonyl chloride into a stable, but distinct, derivative like a sulfonamide or sulfonate ester.[1][4] This new derivative is designed to have a polarity that is very different from your target molecule, simplifying separation by chromatography or extraction.
Part 2: Troubleshooting and Strategy Selection (FAQ)
This section is designed to help you select the optimal removal strategy based on the specific properties of your product and the challenges you encounter.
Q1: What is the simplest and most direct method for removing the unreacted sulfonyl chloride?
A1: The first method to attempt, assuming your product is stable, is a standard aqueous basic workup . By washing your organic reaction mixture with an aqueous base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), you facilitate the rapid hydrolysis of the sulfonyl chloride to its corresponding sodium sulfonate salt.[4][5] This salt is highly polar and will be extracted into the aqueous layer, leaving your (presumably less polar) product in the organic phase.
-
Causality: The basic conditions not only catalyze the hydrolysis but also neutralize the resulting sulfonic acid and any HCl generated during the primary reaction, driving the equilibrium towards the formation of the water-soluble salt.[4][6]
Q2: I performed a basic wash, but TLC/LC-MS analysis still shows the presence of the sulfonyl chloride. What went wrong?
A2: This is a common issue that can arise from several factors:
-
Insufficient Contact Time/Poor Mixing: Hydrolysis, while often fast, is not instantaneous. If the two phases (organic and aqueous) are not stirred vigorously for an adequate period (e.g., 30-60 minutes), the reaction may be incomplete.
-
Steric Hindrance or Electronic Effects: While the target sulfonyl chloride is generally reactive, steric bulk near the reaction center or in your product can slow down hydrolysis.
-
Poor Solubility: If the sulfonyl chloride has low solubility in the aqueous phase, the rate of hydrolysis at the interface can be slow. Using a solvent like THF or acetonitrile, which are miscible with both organic solvents and water, can sometimes improve this.
Troubleshooting Steps:
-
Increase Stirring Time: Ensure vigorous stirring for at least one hour after adding the basic solution.
-
Pre-Quench Before Washing: Before the full aqueous wash, add a small amount of a nucleophilic quenching agent like methanol or a few drops of aqueous ammonia to the organic reaction mixture and stir for 30 minutes.[4] This converts the sulfonyl chloride to a more easily handled sulfonate ester or sulfonamide, which can then be removed by the subsequent workup and chromatography.
-
Consider a Scavenger Resin: For particularly stubborn cases, a scavenger resin is the most definitive solution (see Q4).
Q3: My target molecule contains base-labile functional groups (e.g., esters, certain protecting groups). How can I remove the sulfonyl chloride without destroying my product?
A3: This is a critical scenario where a standard basic workup is contraindicated. You have two excellent alternative strategies:
-
Non-Aqueous Nucleophilic Quench: Add a simple, non-basic nucleophile directly to your cooled reaction mixture. A common choice is a primary or secondary amine (e.g., benzylamine or dibutylamine) in a 2-3 fold excess relative to the excess sulfonyl chloride.[1] This rapidly forms a new sulfonamide. The key is that this new sulfonamide will have a very different polarity compared to your product, making separation by flash column chromatography straightforward.
-
Amine-Based Scavenger Resins: This is often the most elegant solution for sensitive substrates.[4] These are solid-supported reagents (e.g., polystyrene beads with attached amine groups like Tris-amine). You add the resin to your reaction mixture, and it selectively reacts with the excess sulfonyl chloride. The resulting resin-bound sulfonamide is then removed by simple filtration, leaving your product in solution. This method completely avoids aqueous and basic conditions.[1][4]
Q4: When should I choose a scavenger resin over other methods?
A4: Scavenger resins are a superior choice in several specific contexts:
-
Sensitive Products: When your product cannot tolerate water, acids, or bases.[4]
-
Difficult Chromatographic Separations: If your product and the unreacted sulfonyl chloride have very similar polarities (i.e., they co-elute).
-
High-Throughput or Parallel Synthesis: Scavenger resins dramatically simplify purification workflows, as the removal step is reduced to a simple filtration, avoiding the need for multiple liquid-liquid extractions.[4]
-
Driving Reactions to Completion: In some cases, adding a scavenger resin can help drive an equilibrium reaction to completion by removing a reactive byproduct.
Strategy Comparison Table
| Method | Mechanism | Pros | Cons | Best For... |
| Aqueous Basic Workup | Hydrolysis to Sulfonate Salt | Simple, inexpensive, removes byproduct into aqueous phase. | Can be slow; not suitable for base-sensitive products. | Robust, water-insensitive products on a moderate to large scale. |
| Nucleophilic Quench | Conversion to Sulfonamide/Ester | Fast and effective conversion. | Introduces a new impurity that must be removed via chromatography. | Reactions where the resulting sulfonamide/ester has significantly different polarity than the desired product.[1] |
| Scavenger Resin | Solid-Phase Scavenging | Ideal for sensitive substrates; simple filtration removal; high-throughput compatible. | More expensive than simple reagents; requires stirring time for complete reaction. | Water/base-sensitive products; difficult chromatographic separations; parallel synthesis.[4] |
Part 3: Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sulfonyl chlorides are corrosive and lachrymatory.
Protocol 1: Standard Aqueous Basic Workup
This protocol is suitable for the removal of excess sulfonyl chloride when the desired product is stable to aqueous base.
-
Cool the Reaction: Once your primary reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm from the quench.[5]
-
Quench with Water (Optional but Recommended): Slowly add deionized water to the reaction mixture with vigorous stirring. Monitor for any temperature increase.
-
Add Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH. Continue vigorous stirring for 30-60 minutes.[4] You may observe gas evolution (CO₂) if using bicarbonate, which is a positive indicator that acid is being neutralized.
-
Phase Separation: Transfer the mixture to a separatory funnel. If your product is in a water-immiscible organic solvent (e.g., DCM, EtOAc), separate the layers.
-
Extract and Wash: Extract the aqueous layer one more time with the organic solvent. Combine the organic layers and wash sequentially with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
Protocol 2: Workup Using an Amine Scavenger Resin
This protocol is ideal for situations where an aqueous workup is not desirable or for high-throughput applications.
-
Choose the Resin: Select an appropriate amine-based scavenger resin, such as PS-Trisamine or Si-Amine. A common loading is around 2-3 equivalents relative to the excess sulfonyl chloride used.
-
Add Resin to Reaction: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Stir: Allow the mixture to stir at room temperature. The required time can range from 2 to 16 hours. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.
-
Filter: Once the scavenging is complete, filter the mixture through a pad of Celite® or a fritted funnel to remove the resin.
-
Wash and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.
Part 4: Visualization of Workflows and Chemistry
Decision-Making Flowchart for Sulfonyl Chloride Removal
The following diagram provides a logical pathway for selecting the most appropriate purification strategy.
Caption: Decision tree for selecting the optimal removal method.
Chemical Transformation Pathways
This diagram illustrates the chemical fate of the sulfonyl chloride during the two primary removal processes.
Caption: Conversion of sulfonyl chloride via hydrolysis or quenching.
References
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. (n.d.). CAS Common Chemistry. Retrieved January 19, 2026, from [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). ACS Publications. Retrieved January 19, 2026, from [Link]
-
[Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. (2019). PubMed. Retrieved January 19, 2026, from [Link]
-
How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (1973). Canadian Science Publishing. Retrieved January 19, 2026, from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC - NIH. Retrieved January 19, 2026, from [Link]
- Sulfonamide purification process. (1957). Google Patents.
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (1985). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions? (2017). Reddit. Retrieved January 19, 2026, from [Link]
-
(PDF) Dispersive liquid liquid microextraction for the determination of sulfonamide in water samples. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University. Retrieved January 19, 2026, from [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (1999). Google Patents.
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI. Retrieved January 19, 2026, from [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (1993). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. (2008). PubMed. Retrieved January 19, 2026, from [Link]
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General case of the day. Sulfonamide crystallization in nonalkalinized urine. (1988). PubMed. Retrieved January 19, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2015). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]
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Sulfonyl halide. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved January 19, 2026, from [Link]
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Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethyl-. (n.d.). EPA. Retrieved January 19, 2026, from [Link]
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The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. (2024). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV. Retrieved January 19, 2026, from [Link]
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Dimethyl 5-methyl-3-thiophen-2-yl-1,3-dihydropyrrolo[1,2-c][7][8]thiazole-6,7-dicarboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 19, 2026, from [Link]
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Technical Support Center: Characterization of Impurities in 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride Reactions
Welcome to the technical support guide for the synthesis and impurity characterization of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. This document provides in-depth, experience-based answers to common questions encountered during the synthesis and analysis of this compound, designed for researchers, chemists, and drug development professionals. Our focus is on proactive impurity control through understanding formation mechanisms and implementing robust analytical strategies.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most probable process-related impurities in the synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride?
The synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride typically proceeds via the chlorosulfonation of 2-(3,5-Dimethyl-4-isoxazolyl)thiophene. Based on this pathway, several process-related impurities are mechanistically plausible. Understanding these is the first step toward controlling them.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-(3,5-Dimethyl-4-isoxazolyl)thiophene.
-
Hydrolysis Product: The primary and most common impurity is the corresponding sulfonic acid, 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis from trace moisture in reagents, solvents, or the atmosphere.[1][2][3]
-
Regioisomers: While the sulfonation is directed to the C2 position of the thiophene ring due to activation by the isoxazole substituent, minor amounts of other regioisomers (e.g., 3- or 4-sulfonyl chloride) may form, particularly under harsh reaction conditions.
-
Di-sulfonated Byproducts: Over-reaction or use of excess chlorosulfonating agent can lead to the formation of di-sulfonyl chloride species on the thiophene ring.
-
Reagent-Derived Impurities: The chlorosulfonating agent itself (e.g., chlorosulfonic acid) can contain impurities like sulfuryl chloride, which can lead to different side products.[4][5]
The following diagram illustrates the formation of the primary product and its key impurities from the starting material.
Caption: Primary reaction and key impurity formation pathways.
FAQ 2: How can I detect and quantify these impurities? Which analytical technique is most suitable?
A multi-faceted analytical approach is essential for robust impurity profiling.[6] High-Performance Liquid Chromatography (HPLC) is the primary workhorse for separation and quantification due to its high resolution and sensitivity.[7][8][9]
Primary Technique: Reverse-Phase HPLC (RP-HPLC) RP-HPLC is ideal for separating the non-polar starting material, the moderately polar sulfonyl chloride product, and the highly polar sulfonic acid hydrolysis product.[10]
Recommended Starting HPLC Method: A well-developed HPLC method is crucial for accurate impurity analysis.[7][11] The following protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard C18 provides good retention for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the sulfonic acid. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min, hold 5 min | A broad gradient ensures elution of all components, from the polar acid to the non-polar starting material. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic and heterocyclic rings provide strong chromophores for UV detection. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in Acetonitrile. | Crucial: Use anhydrous acetonitrile to prevent on-instrument hydrolysis of the sulfonyl chloride. |
Expected Elution Order:
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonic acid (Most polar, elutes first)
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (Target compound)
-
2-(3,5-Dimethyl-4-isoxazolyl)thiophene (Least polar, elutes last)
FAQ 3: My primary impurity is the sulfonic acid. What are the root causes and how can I minimize its formation?
The formation of the sulfonic acid is almost exclusively due to the reaction of the sulfonyl chloride with water.[1][12] This hydrolysis can occur both during the reaction workup and during storage or analysis.[2]
Root Causes:
-
Moisture in Reaction: Use of wet solvents or reagents.
-
Aqueous Workup: Prolonged contact with water during the extraction/quenching phase of the synthesis.[13]
-
Atmospheric Moisture: Exposure of the isolated product to humid air during handling and storage.
-
Analytical Artifact: Hydrolysis in the HPLC vial if a non-anhydrous diluent is used for sample preparation.[14]
Prevention Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before synthesis. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Rapid, Cold Workup: If an aqueous workup is unavoidable, use ice-cold water or brine and minimize the contact time. Quickly extract the product into a non-polar organic solvent.[2]
-
Proper Storage: Store the final product in a tightly sealed container with a desiccant, preferably in a desiccator or glove box.
-
Analytical Diligence: Always prepare HPLC and other analytical samples in anhydrous solvents (e.g., HPLC-grade acetonitrile) immediately before analysis.
FAQ 4: I'm seeing an unexpected peak in my chromatogram. How do I approach its identification?
Identifying unknown impurities requires a systematic workflow combining chromatographic, mass spectrometric, and spectroscopic data.[15] Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.[16][17][18]
Step-by-Step Troubleshooting Workflow:
-
Obtain Mass Data (LC-MS): Analyze the sample using an LC-MS system. The mass-to-charge ratio (m/z) of the unknown peak provides the molecular weight, which is the most critical piece of information for generating hypotheses.[19]
-
Hypothesize Structures: Based on the molecular weight, propose potential structures. Consider starting materials, reagents, and plausible side reactions (e.g., dimerization, reaction with solvents, or regioisomer formation).
-
Isolate the Impurity (if necessary): If the structure cannot be confirmed by MS alone, isolate a small quantity of the impurity using semi-preparative HPLC.[15]
-
Structural Elucidation (NMR): Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra of the isolated impurity.[20][21] NMR provides definitive information about the connectivity of atoms and is especially powerful for distinguishing between isomers.[22][23][24]
The following diagram outlines this logical workflow.
Caption: Workflow for identifying an unknown impurity.
References
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Available at: [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Available at: [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available at: [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. Available at: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). ResearchGate. Available at: [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review. Available at: [Link]
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. Available at: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International. Available at: [Link]
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). CSIRO Publishing. Available at: [Link]
-
distinguish between E2 regioisomers with NMR spectroscopy. (2019). YouTube. Available at: [Link]
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LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.Net. Available at: [Link]
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How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling. (2000). CHIMIA. Available at: [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (2002). ResearchGate. Available at: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2024). RSC Publishing. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2004). ACS Publications. Available at: [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolvemass. Available at: [Link]
-
Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. (2016). National Institutes of Health. Available at: [Link]
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. Available at: [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). ResearchGate. Available at: [Link]
-
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed. Available at: [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. Available at: [Link]
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Validation & Comparative
Biological activity comparison of isoxazolyl sulfonamide analogs
An In-Depth Comparative Guide to the Biological Activity of Isoxazolyl Sulfonamide Analogs
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the isoxazolyl sulfonamide scaffold represents a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This versatility has cemented its importance in drug discovery, leading to the development of a wide array of therapeutic agents.[1][2] The fusion of the isoxazole ring, a five-membered heterocycle, with a sulfonamide moiety gives rise to compounds with a broad spectrum of pharmacological activities, including well-established antibacterial agents and emerging candidates for anticancer, anti-inflammatory, and antiviral therapies.[2][3][4][5]
This guide provides a comparative analysis of various isoxazolyl sulfonamide analogs, synthesizing data from multiple studies to offer researchers and drug development professionals a clear overview of their structure-activity relationships (SAR) and therapeutic potential. We will delve into the nuances of how subtle molecular modifications can dramatically alter biological activity, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The therapeutic potential of isoxazolyl sulfonamide analogs is remarkably broad. The specific biological activity is intricately linked to the substitution patterns on both the isoxazole and the aromatic sulfonamide components.
Antimicrobial Activity
The sulfonamide group itself is a classic pharmacophore for antibacterial agents, acting by mimicking p-aminobenzoic acid (PABA) to inhibit the bacterial enzyme dihydropteroate synthetase (DHPS).[6] The addition of the isoxazole ring modulates this activity and can expand the spectrum of action. A notable example involves a series of novel sulfonamide isoxazolo[5,4-b]pyridines.[7][8]
Experimental data reveals that specific analogs demonstrate significant potency against both Gram-negative and Gram-positive bacteria. For instance, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzene analog have shown marked activity against Pseudomonas aeruginosa and Escherichia coli.[3][7][9]
Table 1: Comparative Antimicrobial Activity of Isoxazolyl Sulfonamide Analogs
| Compound ID | Structure | Target Organism | Activity (Dose/MIC) | Reference |
| Analog A | N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | P. aeruginosa (ATCC 27853) | Active at 125, 250, 500 µg | [7] |
| E. coli (ATCC 25922) | Active at 125, 250, 500 µg | [7] | ||
| Analog B | N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | P. aeruginosa (ATCC 27853) | Active at 125, 250, 500 µg | [7] |
| E. coli (ATCC 25922) | Active at 125, 250, 500 µg | [7] | ||
| Analog C | Coumarin-isoxazole hybrid (9f) | S. aureus | Most potent in series | [10] |
| E. coli | Most potent in series | [10] |
The causality behind these findings lies in the specific electronic and steric properties conferred by the substituents, which influence how the molecule fits into and interacts with the active site of the target bacterial enzyme.
Anticancer Activity
The anticancer potential of isoxazole-containing compounds, including sulfonamide derivatives, is an area of intense research.[11][12] These analogs can exert their effects through various mechanisms, such as the inhibition of crucial signaling pathways, disruption of cell cycle progression, and induction of apoptosis.[4][12][13]
For example, the same N-isoxazolo[5,4-b]pyridine-3-yl analogs that showed antibacterial activity also exhibited significant antiproliferative effects against the MCF-7 breast cancer cell line.[7][9] This dual activity highlights the scaffold's potential for developing multi-targeting agents. Other studies have synthesized imidazole-sulfonamide hybrids with isoxazole units, which were evaluated against a panel of human cancer cell lines including MCF-7, A549 (lung), and Colo-205 (colon), demonstrating broad cytotoxic potential.[4]
Table 2: Comparative Anticancer Activity of Isoxazolyl Sulfonamide Analogs
| Compound ID | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism | Reference |
| Analog A | MCF-7 (Breast) | 152.56 µg/mL | Proliferation Inhibition | [7] |
| Analog B | MCF-7 (Breast) | 161.08 µg/mL | Proliferation Inhibition | [7] |
| Isoxazole-imidazole-sulfonamide hybrid | MCF-7, A549, Colo-205 | Varies by analog | Cytotoxicity | [4] |
| 3,4-isoxazolediamide derivatives | K562 (Leukemia) | Significant Activity | Pro-apoptotic | [13] |
The choice to test against a panel of cell lines from different tissue origins (e.g., breast, lung, colon) is a standard and critical step in early-stage anticancer drug discovery. It provides an initial assessment of the compound's spectrum of activity and potential selectivity.
Anti-inflammatory and Analgesic Activities
Inflammation is a complex biological response, and key enzymes like cyclooxygenases (COX) are primary targets for anti-inflammatory drugs. Certain isoxazolyl sulfonamide analogs have been specifically designed and evaluated for their anti-inflammatory and analgesic properties.[5][14] A study on isoxazolyl-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones found that several analogs exhibited potent anti-inflammatory and analgesic effects comparable to standard drugs.[5] Furthermore, some sulfonamide-related drugs are known to reduce the availability of hypochlorous acid (HOCl) from neutrophils, a potent oxidant involved in tissue damage during inflammation.[15]
Structure-Activity Relationship (SAR) and Molecular Design
The collective data allows for the deduction of key structure-activity relationships that can guide future drug design. The biological profile of an isoxazolyl sulfonamide analog is highly dependent on the nature and position of its substituents.
-
Substitution on the Sulfonamide Nitrogen (R¹): Attaching electron-withdrawing heterocyclic rings (like isoxazole itself) to the sulfonamide nitrogen is a common strategy to enhance biological activity.[6]
-
Substitution on the Aromatic Ring (R²): The electronic properties of substituents on the phenyl ring of the benzenesulfonamide moiety are critical. For example, the presence of a methyl group at the 4-position (Analog B) slightly altered the anticancer potency compared to the unsubstituted analog (Analog A).[7]
-
The Isoxazole Moiety: The isoxazole ring is not merely a linker; its substitution pattern also dictates activity and target specificity.
Caption: Structure-Activity Relationship (SAR) of isoxazolyl sulfonamides.
Featured Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To ensure the trustworthiness and reproducibility of findings, a robust, self-validating experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells.
Principle: This assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding (Day 1):
-
Rationale: To establish a healthy, logarithmically growing monolayer of cells for drug treatment.
-
Protocol: a. Culture cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator. b. Harvest cells using trypsin-EDTA, perform a cell count using a hemocytometer or automated cell counter, and assess viability (e.g., via trypan blue exclusion; should be >95%). c. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. d. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment (Day 2):
-
Rationale: To expose the cells to a range of concentrations of the test analogs to determine the dose-response relationship.
-
Protocol: a. Prepare a stock solution of each isoxazolyl sulfonamide analog in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in culture media to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤0.5%). c. Carefully remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations. d. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only). A "blank" well (media, no cells) is also required for background subtraction. e. Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation (Day 4/5):
-
Rationale: To allow viable cells to metabolize the MTT reagent.
-
Protocol: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Reading (Day 4/5):
-
Rationale: To dissolve the water-insoluble formazan crystals into a colored solution whose absorbance can be quantified.
-
Protocol: a. Carefully remove the media containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well. c. Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. d. Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
-
-
Data Analysis:
-
Rationale: To calculate cell viability and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) * 100. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The isoxazolyl sulfonamide scaffold is a testament to the power of molecular hybridization in drug discovery. Analogs derived from this core structure have demonstrated a remarkable range of biological activities, from potent antimicrobial and anticancer effects to promising anti-inflammatory action.[3][4] Comparative analysis reveals that specific substitution patterns are key to tailoring the activity profile of these compounds, providing a clear roadmap for medicinal chemists.
Future research should focus on a multi-pronged approach:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent compounds.
-
Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).[6]
-
In Vivo Evaluation: Advancing the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy and safety in a physiological context.
By continuing to explore the vast chemical space around this versatile scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents for a wide range of diseases.
References
-
da Silva, C. F., et al. (2018). Synthesis and biological evaluation of isoxazolyl-sulfonamides: A non-cytotoxic scaffold active against Trypanosoma cruzi, Leishmania amazonensis and Herpes Simplex Virus. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
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Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Pol Pharm. Available at: [Link]
-
Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]
-
Ahmad, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Letters in Drug Design & Discovery. Available at: [Link]
-
Azam, F., et al. (2024). Recent advances of azole-sulfonamide hybrids as anticancer agents. Journal of Molecular Structure. Available at: [Link]
-
Rostami, M., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports. Available at: [Link]
-
Yousif, E., et al. (2022). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]
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Zgonnik, A. O., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules. Available at: [Link]
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Reddy, C. S., et al. (2013). A facile synthesis, anti-inflammatory and analgesic activity of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, A., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]
-
Schenone, S., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. Available at: [Link]
-
ResearchGate. (n.d.). Activity and toxicity of isoxazole sulfonates and sulfonamides. ResearchGate. Available at: [Link]
-
El-Sayed, M. A., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available at: [Link]
-
Tran, V., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of isoxazole-containing derivative X-13. ResearchGate. Available at: [Link]
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Yousif, E., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Egyptian Journal of Chemistry. Available at: [Link]
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Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. Available at: [Link]
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Dallegri, F., et al. (1995). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? British Journal of Clinical Pharmacology. Available at: [Link]
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ResearchGate. (n.d.). Analgesic, anti-inflammatory, and antimicrobial activities of novel isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs. ResearchGate. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationships of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Isoxazolyl-Thiophenesulfonamide Scaffold
The convergence of isoxazole and thiophene rings linked by a sulfonamide bridge creates a molecular scaffold of significant interest in medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. While direct and extensive SAR studies on this specific scaffold are emerging, we can infer a wealth of information from closely related structures and the broader chemical space of isoxazole and thiophene-containing sulfonamides. These compounds have shown promise across a range of biological targets, including but not limited to, endothelin receptors, carbonic anhydrases, and various cancer-related enzymes.[1][2][3] This guide will synthesize findings from analogous series to provide a predictive SAR framework, detail key experimental protocols, and offer a comparative analysis of structural modifications on biological activity.
Core Scaffold Analysis: Understanding the Key Pharmacophoric Features
The 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonamide core possesses several key features that can be systematically modified to probe and optimize biological activity. These include:
-
The 3,5-Dimethylisoxazole Ring: This moiety can influence ligand-receptor interactions through hydrogen bonding (via the nitrogen and oxygen atoms) and hydrophobic interactions (via the methyl groups). The substitution pattern on this ring is critical for defining the vectoral projection of other substituents.
-
The Thiophene Ring: As a bioisostere of a phenyl ring, the thiophene provides a rigid linker. The sulfur atom can also participate in specific interactions with biological targets.
-
The Sulfonamide Linker: This is a crucial hydrogen bond donor and acceptor and is a well-established zinc-binding group in metalloenzymes like carbonic anhydrases.[2] The sulfonamide nitrogen provides a key attachment point for further derivatization.
Caption: Core pharmacophoric features of the isoxazolyl-thiophenesulfonamide scaffold.
Comparative SAR Analysis of Key Derivatives
Based on extensive literature on related compounds, we can construct a comparative analysis of how modifications at key positions of the 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonamide scaffold are likely to impact biological activity.
Derivatization of the Sulfonamide Nitrogen (R1)
The sulfonamide nitrogen is the most common site for derivatization. The nature of the substituent at this position (R1) dramatically influences potency and selectivity.
| R1 Substituent | Predicted Impact on Activity | Rationale & Supporting Evidence from Related Scaffolds |
| Small Alkyl/Aryl Groups | Potential for broad-spectrum activity. | In a series of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, substitution on the aryl ring was crucial for endothelin receptor-A antagonism. Para-substitution with a methyl group was preferred for increased potency.[1] |
| Substituted Phenyl Rings | High potential for potent and selective inhibition of various enzymes. | For 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides, substitutions on the phenyl ring led to potent inhibition of carbonic anhydrases I and II, and acetylcholinesterase.[4] |
| Heterocyclic Moieties | Can enhance potency and introduce new interaction points. | The introduction of heterocyclic moieties is a common strategy in medicinal chemistry to improve pharmacological profiles.[3] |
| Glycoside Hybrids | May improve bioavailability and cell permeability. | Sulfonamide-triazole-glycoside hybrids have shown promising anticancer activity.[2] |
Modification of the Isoxazole Ring (R2, R3)
While the core topic specifies a 3,5-dimethylisoxazole, it is valuable to consider how alterations to these methyl groups might influence activity.
| Modification | Predicted Impact on Activity | Rationale & Supporting Evidence from Related Scaffolds |
| Removal/Replacement of Methyl Groups | Likely to decrease hydrophobic interactions and may alter the binding pose. | The methyl groups contribute to the overall lipophilicity and can engage in hydrophobic interactions within a binding pocket. |
| Introduction of Larger Alkyl or Aryl Groups | Could either enhance or clash with the binding site, depending on the target. | In a study of 4-isoxazolyl-1,4-dihydropyridines, the nature of the substituent on the isoxazole ring significantly impacted calcium channel interaction.[5] |
| Introduction of Polar Groups (e.g., -CF3) | Can introduce new electronic and hydrogen bonding interactions. | In a series of 5-(thiophen-2-yl)isoxazoles, a trifluoromethyl group at the 4-position of the isoxazole was found to be important for anti-breast cancer activity.[6] |
Experimental Protocols
General Synthesis of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamide Derivatives
The synthesis of the title compounds typically starts from the commercially available 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
Sources
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- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Advanced Sulfonylating Agents: Profiling 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a pivotal decision that influences reaction efficiency, selectivity, and the ultimate biological profile of the target molecule. While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, the demand for novel chemical matter necessitates an expansion of the synthetic chemist's toolkit. This guide provides an in-depth, objective comparison of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride against conventional sulfonylating agents, supported by foundational chemical principles and established experimental workflows.
The introduction of the sulfonyl group is a cornerstone of medicinal chemistry, imparting critical physicochemical properties to drug candidates.[1][2] Sulfonamides and sulfonate esters are core structural motifs in a multitude of FDA-approved therapeutics, acting as inhibitors for various enzymes or modulating receptor interactions.[3][4] The choice of the sulfonylating agent dictates not only the reactivity but also introduces a specific substituent that can itself be a key pharmacophore. Herein, we dissect the unique characteristics of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a reagent that combines a reactive sulfonyl chloride with two medicinally relevant heterocyclic systems: isoxazole and thiophene.
The Contenders: A Structural and Electronic Overview
The reactivity of a sulfonyl chloride (R-SO₂Cl) is primarily governed by the electrophilicity of the sulfur atom, which is modulated by the electronic properties of the 'R' group.[5] A comparison with standard reagents provides a clear framework for understanding the potential advantages of our focus compound.
-
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl Chloride: This agent features a complex heterocyclic system. The isoxazole ring is generally electron-withdrawing, which serves to increase the electrophilicity of the sulfonyl sulfur. This is coupled with a thiophene linker, a common scaffold in drug discovery. The dimethyl substitution on the isoxazole ring adds steric bulk and modulates solubility.
-
Tosyl Chloride (TsCl): As an aromatic sulfonyl chloride, its reactivity is influenced by the para-methyl group. This electron-donating group slightly reduces the electrophilicity of the sulfur atom compared to its unsubstituted counterpart, benzenesulfonyl chloride.[6]
-
Mesyl Chloride (MsCl): An aliphatic sulfonyl chloride, MsCl is a potent, sterically unhindered electrophile. Its high reactivity is a key feature, though this can sometimes lead to a lack of selectivity in complex substrates.[6][7]
-
Benzenesulfonyl Chloride (BsCl): This is the parent aromatic sulfonyl chloride and serves as a useful baseline for evaluating the electronic impact of ring substituents.[8]
Figure 2: Inhibition of the COX-2 signaling pathway by a sulfonamide drug.
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
This protocol describes a representative method for the sulfonylation of an amine. The specific conditions, such as solvent, base, and temperature, may require optimization depending on the substrate.
Materials:
-
Amine substrate (1.0 eq)
-
Sulfonylating agent (e.g., 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.5 - 2.0 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel
-
Standard workup reagents: 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine substrate and the base in the chosen anhydrous solvent.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the sulfonyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [9]7. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.
Figure 3: A typical experimental workflow for a sulfonylation reaction.
Conclusion
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride emerges as a sophisticated and valuable sulfonylating agent for modern organic synthesis and drug discovery. While traditional reagents like tosyl chloride and mesyl chloride remain indispensable for many applications, this advanced reagent offers a unique combination of potentially enhanced reactivity and the strategic introduction of medicinally relevant heterocyclic scaffolds in a single step. Its steric bulk may also be leveraged to achieve higher selectivity in complex synthetic routes. The ultimate choice of a sulfonylating agent will always depend on the specific demands of the synthesis, including substrate reactivity, desired kinetics, and the final properties of the target molecule. This guide provides the foundational rationale for researchers to make an informed decision when considering 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride as a powerful tool for innovation.
References
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- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide to In Vitro Assay Validation for Novel Covalent Inhibitors: A Case Study Using 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl Chloride
Introduction: The Challenge of Novel Covalent Inhibitors
The emergence of novel chemical entities (NCEs) in drug discovery presents both an opportunity and a significant validation challenge. Compounds synthesized from scaffolds like 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride are of particular interest. The presence of a reactive sulfonyl chloride moiety suggests a potential mechanism of action as a covalent inhibitor, capable of forming a permanent bond with its biological target. This mode of action can lead to high potency and prolonged duration of effect, but it also demands a rigorous and specifically tailored in vitro validation process to confirm target engagement, specificity, and mechanism.
This guide provides a comprehensive framework for the in vitro validation of such NCEs. We will use the hypothetical targeting of p38α mitogen-activated protein kinase (MAPK14) , a key enzyme in inflammatory signaling pathways, as a case study. The principles and protocols detailed herein are designed to be broadly applicable to other enzyme targets. We will compare the validation workflow for our lead compound, which we will refer to as DMTC (5-D imethyl-4-isoxazolyl-2-t hiophenesulfonyl c hloride), against a well-characterized, non-covalent inhibitor, SB203580 , to highlight the critical differences in experimental design and data interpretation.
Pillar 1: Establishing the Primary Biochemical Assay
The first step is to develop a robust primary biochemical assay to measure the direct inhibitory activity of DMTC on the purified p38α enzyme. Given that ATP is a cofactor for kinase activity, a common and reliable method is to measure the phosphorylation of a specific substrate.
Choosing the Right Assay Platform
For kinase activity, several platforms are available. We will utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthScreen™, due to its high sensitivity, low background, and homogeneous format (no-wash steps), which minimizes potential disruption of covalent binding. This method measures the phosphorylation of a biotinylated substrate peptide by a terbium-labeled anti-phospho-serine/threonine antibody.
Experimental Protocol: p38α TR-FRET Kinase Assay
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of DMTC in 100% DMSO. Create a serial dilution series in DMSO, followed by a 25-fold dilution into kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare SB203580 (control inhibitor) in the same manner.
-
Prepare purified, active p38α enzyme and biotinylated substrate peptide (e.g., Biotin-ATF2) in kinase buffer.
-
Prepare ATP at 2x the final desired concentration (equal to the Km for p38α, as predetermined).
-
-
Assay Procedure :
-
Add 2.5 µL of 4x compound dilution (DMTC or SB203580) or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of 4x p38α enzyme and allow to pre-incubate with the compound for a defined period (e.g., 60 minutes) at room temperature. This step is critical for covalent inhibitors to allow time for the reaction to occur.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP/substrate peptide mix.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET detection mix (containing EDTA to chelate Mg²⁺ and the terbium-labeled antibody).
-
Incubate for 60 minutes to allow antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (measuring emission at 520 nm and 665 nm).
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (520 nm emission / 665 nm emission).
-
Normalize the data relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Initial Data & Interpretation
The initial biochemical screen provides the first quantitative measure of potency. For a covalent inhibitor like DMTC, the IC₅₀ is expected to be time-dependent.
| Compound | Inhibitor Type | Pre-incubation Time (min) | IC₅₀ (nM) |
| DMTC | Covalent (Hypothesized) | 30 | 150.2 |
| DMTC | Covalent (Hypothesized) | 60 | 75.8 |
| DMTC | Covalent (Hypothesized) | 120 | 35.1 |
| SB203580 | Reversible, ATP-Competitive | 60 | 50.5 |
Table 1: Comparative IC₅₀ values for DMTC and SB203580 against p38α. The decreasing IC₅₀ of DMTC with longer pre-incubation times is a hallmark of time-dependent, irreversible inhibition.
Pillar 2: Mechanism of Action (MoA) Validation
Observing a time-dependent IC₅₀ is suggestive, but not definitive proof, of covalent modification. Specific MoA studies are required to confirm this and rule out other mechanisms.
Workflow for MoA Confirmation
A Comparative Guide to the Cross-Reactivity Profiling of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonamide Derivatives
Executive Summary
The 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonamide scaffold represents a promising chemotype in modern medicinal chemistry. Its structural features, particularly the sulfonamide moiety, predispose it to potent inhibition of zinc-containing metalloenzymes, most notably the carbonic anhydrase (CA) family. However, this inherent activity necessitates a rigorous and systematic evaluation of cross-reactivity to ensure target selectivity and mitigate off-target toxicities. This guide provides a comprehensive framework for profiling these derivatives, moving from primary target engagement and isoform-level selectivity to broad-panel off-target liability screening. We will detail validated experimental protocols, present comparative data for a series of hypothetical derivatives (D-101, D-102, D-103), and discuss the causal reasoning behind each step of the workflow, offering a practical guide for researchers in drug development.
Introduction: The Imperative of Selectivity
The therapeutic success of any small molecule inhibitor is fundamentally dependent on its selectivity. While high potency against the intended target is essential, the ability to avoid engagement with other related (e.g., enzyme isoforms) and unrelated proteins is what defines its safety and ultimate clinical viability. The sulfonamide functional group is a classic zinc-binding group, making it a highly effective pharmacophore for inhibiting carbonic anhydrases. CAs are a ubiquitous family of enzymes involved in diverse physiological processes, from pH regulation and CO₂ transport to tumorigenesis.
Several CA isoforms are validated drug targets. For instance, inhibiting CA-II is crucial for treating glaucoma, while targeting tumor-associated isoforms like CA-IX and CA-XII is a key strategy in oncology. Consequently, a sulfonamide derivative developed for CA-IX must demonstrate high selectivity over the constitutively expressed and abundant CA-II to avoid dose-limiting side effects. This guide establishes a robust workflow to quantify this selectivity profile.
Part 1: Primary Target Engagement & CA Isoform Selectivity
The initial and most critical phase of profiling is to determine the potency and selectivity of the derivatives against the primary target family. For sulfonamides, this involves screening against a panel of physiologically relevant carbonic anhydrase isoforms.
Methodology: Stopped-Flow CO₂ Hydration Assay
The gold standard for measuring CA activity is the stopped-flow spectrophotometric assay, which monitors the enzyme-catalyzed hydration of CO₂. The rationale for this choice is its precision in measuring initial reaction rates (V₀), allowing for the accurate determination of inhibition constants (Ki).
Experimental Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES-Tris buffer, pH 7.5, containing 0.1 M NaClO₄. The perchlorate salt is used to maintain ionic strength without interfering with the assay.
-
Enzyme Stock: Prepare 10 µM stock solutions of purified human CA isoforms (e.g., hCA-I, hCA-II, hCA-IX, hCA-XII) in the assay buffer.
-
Indicator: Prepare a 1 mM stock solution of 4-nitrophenol in the assay buffer. This pH indicator allows for the spectrophotometric monitoring of proton production during CO₂ hydration.
-
Substrate: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.
-
Inhibitor Solutions: Prepare serial dilutions of the thiophenesulfonamide derivatives (D-101, D-102, D-103) in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Execution:
-
Equilibrate the stopped-flow instrument (e.g., an Applied Photophysics instrument) to 25 °C.
-
In the first syringe, load the enzyme solution (final concentration ~10 nM), pH indicator (final concentration ~0.1 mM), and the inhibitor at various concentrations.
-
In the second syringe, load the CO₂-saturated water (final concentration ~1.7 mM).
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton (H₂CO₃ → HCO₃⁻ + H⁺) causes a pH drop, which is monitored by the change in absorbance of the 4-nitrophenol indicator at 400 nm.
-
Record the initial, linear rate of the reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of activity versus the logarithm of the inhibitor concentration.
-
Fit the data to the Morrison equation to determine the inhibition constant (Ki), which provides a true measure of inhibitor affinity.
-
Experimental Workflow: CA Inhibition Assay
Caption: Workflow for determining inhibitor Ki values using a stopped-flow CO₂ hydration assay.
Comparative Data: CA Isoform Selectivity
The primary goal is to identify derivatives with high affinity for the target isoform (e.g., CA-IX) and low affinity for off-target isoforms (e.g., CA-I and CA-II). The selectivity index (SI) is calculated as Ki (off-target) / Ki (target). A higher SI value indicates greater selectivity.
| Derivative | Target: hCA-IX (Ki, nM) | Off-Target: hCA-I (Ki, nM) | Off-Target: hCA-II (Ki, nM) | Selectivity Index (SI) vs. hCA-I | Selectivity Index (SI) vs. hCA-II |
| D-101 | 15.2 | 3,500 | 250 | 230 | 16 |
| D-102 | 4.8 | 4,800 | 950 | 1000 | 198 |
| D-103 | 25.6 | 1,200 | 80 | 47 | 3 |
Analysis:
-
Derivative D-102 emerges as the most promising candidate from this panel. It exhibits the highest potency against the target isoform hCA-IX (Ki = 4.8 nM) and, critically, demonstrates the best selectivity profile, with a 1000-fold selectivity over hCA-I and nearly 200-fold selectivity over hCA-II.
-
Derivative D-101 shows good potency but has only modest selectivity against the highly abundant hCA-II isoform, posing a potential risk for side effects.
-
Derivative D-103 is the least selective compound, displaying potent inhibition of hCA-II (Ki = 80 nM), making it unsuitable for a CA-IX-selective program.
Part 2: Broad-Panel Cross-Reactivity Screening
While isoform selectivity is paramount, a comprehensive profile must also investigate interactions with entirely different protein families. This is essential for early de-risking and identifying unforeseen liabilities. A tiered approach is most efficient.
Methodology: Tiered Off-Target Screening
Tier 1: Single-Point Broad Panel Screen
The objective here is to identify potential red flags quickly and cost-effectively. The derivative with the best primary target profile (D-102) would be advanced to this screen. It is typically tested at a single, high concentration (e.g., 10 µM) against a large panel of receptors, kinases, ion channels, and other enzymes. Commercial services like the Eurofins SafetyScreen44 panel are industry standards.
Tier 2: Dose-Response Confirmation
Any "hit" from the Tier 1 screen (typically defined as >50% inhibition or binding) must be confirmed. This involves generating a full 10-point dose-response curve to determine the IC50 or Ki for the off-target interaction. This step validates the initial finding and quantifies the liability.
Experimental Workflow: Tiered Off-Target Screening
Caption: Tiered workflow for efficient broad-panel off-target liability screening.
Comparative Data: Broad Panel Screen for D-102
The table below summarizes hypothetical results for D-102 from a Tier 1 screen.
| Target Class | Representative Target | Assay Type | % Inhibition at 10 µM |
| GPCRs | Adrenergic α1A | Radioligand Binding | 8% |
| Dopamine D2 | Radioligand Binding | -3% | |
| Kinases | ABL1 | Enzyme Activity | 12% |
| SRC | Enzyme Activity | 15% | |
| Ion Channels | hERG | Electrophysiology | 22% |
| Proteases | Cathepsin S | Enzyme Activity | 65% |
Analysis & Next Steps:
-
The screen reveals that D-102 is remarkably clean with respect to most target families, showing insignificant activity (<30%) against GPCRs, kinases, and the critical hERG ion channel.
-
However, a significant hit (65% inhibition ) was observed against Cathepsin S, a cysteine protease. This interaction is a potential liability that must be quantified.
-
Actionable Step: Derivative D-102 would immediately be subjected to a full dose-response assay against Cathepsin S to determine its IC50. If the IC50 is, for example, 5 µM, the selectivity window between the on-target potency (Ki = 4.8 nM for CA-IX) and this off-target activity is approximately 1000-fold (5000 nM / 4.8 nM). This is generally considered an acceptable window, but it flags Cathepsin S as a target to monitor in subsequent preclinical safety studies.
Conclusion
This guide demonstrates that the cross-reactivity profiling of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonamide derivatives is a multi-faceted process requiring a logical, tiered approach. By systematically combining high-precision on-target isoform screening with broad-panel off-target assessments, researchers can build a comprehensive understanding of a compound's selectivity. The data presented for the hypothetical derivatives D-101, D-102, and D-103 illustrates how this workflow enables clear, data-driven decisions. Derivative D-102 was identified as the superior candidate due to its potent on-target activity and excellent selectivity, with a manageable off-target hit that was identified and quantified early in the discovery process. This rigorous, self-validating system of profiling is indispensable for advancing safe and effective therapeutics into clinical development.
References
-
Title: Carbonic Anhydrase Inhibitors: A Review of the Recent Patent Literature (2013–2016) Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Sulfonamides: a patent review (2012 - 2016) Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Carbonic anhydrase IX: a new druggable target for the design of antitumor agents Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A Stopped-Flow, Spectrophotometric Assay for Carbonic Anhydrase Source: Journal of Biological Chemistry URL: [Link]
-
Title: SafetyScreen44 Panel Source: Eurofins Discovery URL: [Link]
A Spectroscopic Guide to the Isomers of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride: A Predictive Analysis
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, molecules integrating both thiophene and isoxazole rings are recognized for their diverse pharmacological activities. The compound 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride and its positional isomers are of significant interest as potential scaffolds in the design of novel therapeutic agents. The precise arrangement of these heterocyclic systems can profoundly influence their biological activity, making unambiguous structural characterization essential.
This guide provides a comprehensive, albeit predictive, spectroscopic comparison of the potential positional isomers of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. In the absence of direct, published experimental data for all isomers, this document leverages established principles of spectroscopic analysis and existing data on related substructures to offer a robust framework for their identification and differentiation. We will delve into the expected nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy that would arise from the varied connectivity of the isoxazole and thiophene rings. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of this promising class of compounds.
Molecular Structures of the Isomers
The primary focus of this guide is the titular isomer, 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (Isomer A) . However, for a comprehensive understanding, we will also consider other possible positional isomers that could arise during synthesis. The key distinction between these isomers lies in the point of attachment of the isoxazole ring to the thiophene core and the position of the sulfonyl chloride group on the thiophene ring. For the purpose of this guide, we will compare Isomer A with a hypothetical 4-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (Isomer B) to illustrate the profound impact of substituent position on spectroscopic output.
Figure 1. Chemical structures of the primary isomer of interest and a hypothetical positional isomer.
Predicted Spectroscopic Comparison
The following sections detail the anticipated spectroscopic signatures for the isomers, drawing upon foundational principles and data from related compounds.[1][2][3][4][5][6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it would be instrumental in distinguishing between the isomers of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
¹H NMR Spectroscopy:
The proton NMR spectra of the two isomers are expected to show distinct differences in the aromatic region, specifically for the thiophene protons.
-
Isomer A (5-substituted): The thiophene ring will exhibit two doublets in the aromatic region, corresponding to the protons at the C3 and C4 positions. These protons are adjacent to each other, and their coupling will result in a characteristic AB quartet. The proton at C3 will be a doublet, and the proton at C4 will be a doublet, with a typical coupling constant (³JHH) of 3-5 Hz.
-
Isomer B (4-substituted): The thiophene ring in this isomer will also display two doublets in the aromatic region, corresponding to the protons at the C3 and C5 positions. However, these protons are not adjacent. The proton at C3 will be a doublet, and the proton at C5 will be a doublet. The coupling between these protons (⁴JHH) will be smaller, typically in the range of 1-2 Hz.
The protons of the two methyl groups on the isoxazole ring are expected to appear as sharp singlets in the upfield region of the spectrum for both isomers. Their chemical shifts should be very similar in both isomers.
¹³C NMR Spectroscopy:
The carbon NMR spectra will also provide clear evidence for the substitution pattern.
-
Isomer A: The thiophene ring will show four distinct signals. The carbon bearing the sulfonyl chloride group (C2) and the carbon attached to the isoxazole ring (C5) will be quaternary and will likely appear as the most downfield signals in the thiophene region. The two protonated carbons (C3 and C4) will appear further upfield.
-
Isomer B: The thiophene ring will also exhibit four signals. The carbon with the sulfonyl chloride group (C2) and the carbon linked to the isoxazole (C4) will be quaternary. The protonated carbons (C3 and C5) will be distinct.
The chemical shifts of the isoxazole carbons and the methyl carbons are expected to be very similar for both isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Isomer A (Predicted) | Isomer B (Predicted) |
| ¹H NMR | ||
| Thiophene H3 | ~7.5-7.7 (d, J = 4 Hz) | ~7.8-8.0 (d, J = 1.5 Hz) |
| Thiophene H4 | ~7.2-7.4 (d, J = 4 Hz) | - |
| Thiophene H5 | - | ~7.6-7.8 (d, J = 1.5 Hz) |
| Isoxazole CH₃ | ~2.3 (s) | ~2.3 (s) |
| Isoxazole CH₃ | ~2.5 (s) | ~2.5 (s) |
| ¹³C NMR | ||
| Thiophene C2 | ~140-145 | ~140-145 |
| Thiophene C3 | ~127-130 | ~125-128 |
| Thiophene C4 | ~135-138 | ~145-150 |
| Thiophene C5 | ~150-155 | ~128-131 |
| Isoxazole C3 | ~160-165 | ~160-165 |
| Isoxazole C4 | ~110-115 | ~110-115 |
| Isoxazole C5 | ~170-175 | ~170-175 |
| Isoxazole CH₃ | ~10-15 | ~10-15 |
| Isoxazole CH₃ | ~12-17 | ~12-17 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectra of the isomers are expected to be broadly similar, with characteristic peaks for the sulfonyl chloride, thiophene, and isoxazole moieties.
-
S-O Stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group are expected in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[4]
-
C=N Stretching: The isoxazole ring should exhibit a characteristic C=N stretching vibration in the range of 1600-1650 cm⁻¹.
-
C-S Stretching: The thiophene ring will show C-S stretching bands, which are typically weak and found in the fingerprint region.
-
C-H Stretching and Bending: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations in the fingerprint region can sometimes provide clues about the substitution pattern of the thiophene ring.
While the overall IR spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, but these are often difficult to interpret without authentic reference spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). However, the fragmentation patterns may differ, reflecting the different bond strengths and stabilities of the resulting fragments.
-
Molecular Ion Peak: A clear molecular ion peak corresponding to the molecular formula C₉H₈ClNO₃S₂ is expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion cluster (M⁺ and M+2 peaks).
-
Fragmentation: Common fragmentation pathways would likely involve the loss of SO₂Cl, Cl, and cleavage of the bond between the thiophene and isoxazole rings. The relative intensities of the fragment ions could differ between the isomers. For instance, the stability of the resulting thiophene radical cation after cleavage of the isoxazole group might be different for the two isomers, leading to variations in the corresponding peak intensities. The fragmentation of the isoxazole ring itself is also a possibility.[8][9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation.
-
Both isomers are expected to exhibit absorption maxima in the UV region, likely between 250 and 350 nm, due to π → π* transitions within the conjugated system formed by the thiophene and isoxazole rings.[10][11][12] The position of the absorption maximum (λ_max) and the molar absorptivity (ε) may differ slightly between the isomers due to the different substitution patterns affecting the overall electronic structure and conjugation. Isomer A, with the isoxazole at the 5-position, might have a slightly more extended conjugation compared to Isomer B, potentially leading to a small red shift (longer wavelength) in its λ_max.
Experimental Protocols
To obtain the high-quality spectroscopic data necessary for the definitive characterization of these isomers, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An adequate number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C one-bond correlations.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common choice for relatively volatile and thermally stable compounds. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for less volatile or more polar compounds, typically after dissolving the sample in a suitable solvent.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm. A baseline correction should be performed using a cuvette filled with the pure solvent.
Workflow for Isomer Differentiation
The following workflow provides a logical approach to distinguishing between the isomers of 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride.
Figure 2. A logical workflow for the spectroscopic differentiation of the isomers.
Conclusion
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A Comparative Guide to the Efficacy of Novel Sulfonamides Versus Established Drugs in Specific Assays
This guide provides an in-depth technical comparison of novel sulfonamide derivatives against established sulfa drugs. We will explore the foundational mechanism of action, detail the critical assays for evaluating efficacy, and present comparative data to guide researchers and drug development professionals in this resurgent field of medicinal chemistry.
The Sulfonamide Scaffold: A Legacy Reimagined
Sulfonamides were the first class of synthetic antimicrobial agents to be widely used, marking a revolutionary moment in medicine.[1][2] Their core mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][5] Unlike humans, who obtain folate from their diet, bacteria must synthesize it de novo, making this pathway an excellent selective target for antimicrobial drugs.[1][6]
However, the extensive use of these drugs has led to widespread bacterial resistance, diminishing their clinical utility.[7][8] This has spurred the development of novel sulfonamide derivatives designed to overcome resistance mechanisms, improve potency, and broaden the spectrum of activity.[2][9] This guide focuses on the essential in vitro assays used to validate and compare the performance of these next-generation compounds against their predecessors.
Core Mechanism: Inhibition of Folate Biosynthesis
The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[3][4] By binding to the active site of DHPS, sulfonamides act as competitive inhibitors, halting the production of dihydropteroic acid, a precursor to folic acid.[5][6] This blockade disrupts the synthesis of nucleotides and essential amino acids, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[3][4]
Caption: Sulfonamide competitively inhibits DHPS, blocking folic acid synthesis.
Foundational Assays for Evaluating Antimicrobial Efficacy
To quantitatively assess the efficacy of novel sulfonamides, a series of standardized in vitro assays are essential. These protocols form the basis for comparing new chemical entities to established drugs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the most fundamental metric in antimicrobial susceptibility testing, defined as the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism.[10][11] It is a critical measure of a compound's potency. The broth microdilution method is a standard protocol for determining MIC values.[12][13]
Causality Behind Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it has low levels of sulfonamide inhibitors (thymidine and PABA) and supports the growth of most pathogens, ensuring reproducibility.[14][15]
-
Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL) to ensure a consistent and reproducible number of bacteria are tested.[11] This is then diluted to the final working concentration.
Step-by-Step Methodology:
-
Preparation of Drug Dilutions: A two-fold serial dilution of the test sulfonamide is prepared in a 96-well microtiter plate using CAMHB.[11] This creates a gradient of drug concentrations. A growth control well (no drug) and a sterility control well (no bacteria) are included.[11]
-
Inoculum Preparation: A suspension of the target bacterial strain is prepared in CAMHB and its turbidity is adjusted to match a 0.5 McFarland standard.[11] This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension. The final volume in each well is typically 200 µL.[11]
-
Incubation: The plate is covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Result Interpretation: Following incubation, the plate is visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the sulfonamide where no visible growth is observed.[10][16]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Target-Specific Assay: Dihydropteroate Synthase (DHPS) Inhibition
While MIC values provide a holistic view of a drug's effect on bacterial growth, a direct enzyme inhibition assay confirms that the compound acts on the intended target (DHPS) and quantifies its potency at the molecular level. This is crucial for structure-activity relationship (SAR) studies. A common method is a coupled spectrophotometric assay.[17][18]
Causality Behind Choices:
-
Coupled Reaction: The product of the DHPS reaction (dihydropteroate) is not easily measured directly. Therefore, its production is "coupled" to a second reaction catalyzed by an excess of dihydrofolate reductase (DHFR). DHFR reduces the dihydropteroate to tetrahydropteroate, oxidizing the cofactor NADPH to NADP+ in the process.[17]
-
Detection: The rate of the reaction is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[17][18] This provides a continuous and sensitive measure of DHPS activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well UV-transparent plate, combine a reaction buffer, the DHPS substrates (PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), NADPH, and an excess of DHFR enzyme.[17]
-
Inhibitor Addition: Add the novel or established sulfonamide at various concentrations to the appropriate wells. Include an enzyme control (no inhibitor) and a blank (no enzyme).[19]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the DHPS enzyme.[20]
-
Reaction Initiation: Initiate the reaction by adding the DHPS enzyme to all wells.
-
Measurement: Immediately measure the change in absorbance at 340 nm over time using a microplate reader.[17]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value—the concentration of the sulfonamide required to inhibit 50% of the DHPS enzyme's activity.[19]
Comparative Data: Novel vs. Established Sulfonamides
The true measure of a novel sulfonamide's potential lies in its performance relative to established drugs. The following tables summarize representative data from the literature, illustrating the enhanced potency often seen with new derivatives.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
This table compares the MIC values of established sulfonamides with a novel derivative against key bacterial pathogens. Lower MIC values indicate greater potency.
| Drug/Compound | Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference(s) |
| Sulfamethoxazole | Established | 16 - >256 | 8 - 128 | >1000 | [16][21] |
| Sulfadiazine | Established | 8 - 128 | 4 - 64 | 1 - 64 | [16][21] |
| Novel Analog FQ5 | Novel | 32 | 16 | 16 | [7] |
Data is illustrative and compiled from multiple sources. Actual values can vary based on specific strains and laboratory conditions.
Analysis: As shown, the novel sulfonamide analog FQ5 exhibits significantly improved activity against P. aeruginosa compared to sulfamethoxazole and maintains potent activity against E. coli and S. aureus.[7][21] This demonstrates a common goal in novel sulfonamide design: expanding the spectrum of activity to include traditionally more resistant pathogens.
Table 2: Comparative Enzyme Inhibition (IC₅₀ in µM)
This table compares the direct inhibitory activity of sulfonamides against their target enzymes. While direct comparative data for DHPS is sparse in aggregated reviews, this table illustrates the principle using data from carbonic anhydrase (CA), another enzyme family frequently targeted by sulfonamide derivatives.[22] Lower IC₅₀ values indicate more potent enzyme inhibition.
| Drug/Compound | Target Enzyme | IC₅₀ (µM) | Reference(s) |
| Sulfanilamide (Parent Drug) | Bovine Carbonic Anhydrase II | >100 (Weak Inhibition) | [20] |
| Acetazolamide | Bovine Carbonic Anhydrase II | ~1.2 | [20] |
| Novel Analog 5a | Bovine Carbonic Anhydrase II | 1.49 | [20] |
Analysis: This data illustrates how modifying the core sulfonamide scaffold can dramatically increase its affinity for a target enzyme. The novel analog 5a , a derivative of a parent sulfa drug, shows a significant improvement in inhibitory activity, bringing it close to the potency of the established inhibitor Acetazolamide.[20] This principle of structural optimization is directly applicable to enhancing the inhibition of DHPS in antibacterial drug design.
Conclusion and Future Directions
The development of novel sulfonamides represents a critical strategy in the ongoing battle against antimicrobial resistance. As demonstrated, modern derivatives frequently exhibit superior potency and a broader spectrum of activity compared to their predecessors.[2][7] The rigorous application of standardized assays, from whole-cell MIC testing to target-specific enzyme inhibition studies, is paramount for the validation and advancement of these promising compounds.
The versatility of the sulfonamide scaffold continues to be explored, with new derivatives showing promise as anticancer, anti-inflammatory, and antidiabetic agents.[22][23][24] The experimental frameworks detailed in this guide provide a robust foundation for evaluating the efficacy of these compounds, ensuring that the next generation of sulfonamide-based therapeutics is built on a bedrock of sound scientific and comparative data.
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A Head-to-Head Comparison of Synthetic Routes to Isoxazolyl-Thiophenesulfonamides
A Technical Guide for Medicinal and Process Chemists
The isoxazolyl-thiophenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. Its prominence stems from the potent and selective biological activities exhibited by molecules incorporating this motif, most notably in the realm of anti-inflammatory drugs.[1][2] The synthesis of these compounds is, therefore, a critical task for researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for constructing this valuable scaffold, offering insights into the practical advantages and disadvantages of each approach.
Route 1: The Convergent Chalcone-Based Strategy
This classical and robust approach involves the separate synthesis of two key fragments—a substituted thiophene and an aryl ketone—which are then coupled and cyclized to form the final isoxazolyl-thiophenesulfonamide core. This strategy is considered "convergent" because the main components are built up in parallel and joined near the end of the synthesis, which can be advantageous for maximizing overall yield.
Mechanistic Rationale
The core of this strategy lies in two well-established name reactions. First, a Claisen-Schmidt condensation is used to form an α,β-unsaturated ketone (a chalcone) from an acetophenone derivative and an aromatic aldehyde. This chalcone possesses the 1,3-dicarbonyl precursor framework. Subsequently, this intermediate is reacted with hydroxylamine hydrochloride. The hydroxylamine attacks the β-carbon, followed by intramolecular cyclization and dehydration to yield the stable five-membered isoxazole ring.[3][4]
Visual Workflow: Convergent Chalcone Strategy
Caption: Convergent synthesis via chalcone intermediate.
Experimental Protocol: Synthesis of N-(4-(5-aryl-isoxazol-3-yl)phenyl)benzenesulfonamide[4][5]
Step 1: Synthesis of N-[4-(3-aryl-acryloyl)-phenyl]benzenesulfonamide (Chalcone)
-
To a solution of N-(4-acetyl-phenyl)-benzenesulfonamide (1 eq.) and a substituted aromatic aldehyde (1 eq.) in ethanol, an aqueous solution of sodium hydroxide is added dropwise.
-
The mixture is stirred at room temperature for 4-6 hours, during which a solid precipitate typically forms.
-
The reaction mixture is poured into crushed ice and acidified.
-
The resulting solid chalcone is filtered, washed with water, and recrystallized from ethanol.
Step 2: Bromination of the Chalcone
-
The chalcone intermediate (1 eq.) is dissolved in acetic acid.
-
A solution of bromine (1 eq.) in acetic acid is added dropwise while maintaining the temperature below 20°C.
-
The mixture is stirred for 2 hours, and the resulting dibromo-chalcone is filtered and washed.
Step 3: Cyclization to form the Isoxazole
-
The dibromo-chalcone (1 eq.) is suspended in ethanol.
-
Hydroxylamine hydrochloride (2 eq.) and a base (e.g., piperidine or potassium carbonate) are added.
-
The mixture is refluxed for 3-5 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The solid product is filtered, dried, and purified by column chromatography or recrystallization to afford the target isoxazolyl-benzenesulfonamide.
Route 2: The Linear 1,3-Dicarbonyl Condensation Strategy
This alternative approach is more linear, constructing the molecule in a stepwise fashion. It begins with the formation of a 1,3-dicarbonyl compound, which is then cyclized with hydroxylamine to form the isoxazole ring, followed by the installation of the sulfonamide moiety. This method offers flexibility in the introduction of substituents at different stages.
Mechanistic Rationale
The key transformation in this route is the condensation of a substituted acetophenone with an oxalate ester (e.g., diethyl oxalate) in the presence of a strong base like sodium ethoxide.[5] This forms a 1,3-dicarbonyl intermediate (a β-diketone). This diketone is then reacted with hydroxylamine. The reaction proceeds via the formation of a monoxime intermediate, which subsequently cyclizes and dehydrates to yield the 3,5-disubstituted isoxazole ring.[3] The sulfonamide is typically introduced either by starting with a sulfonamide-bearing acetophenone or by sulfonating the thiophene ring and then coupling it with an amine.[6]
Visual Workflow: Linear 1,3-Dicarbonyl Strategy
Caption: Linear synthesis via 1,3-dicarbonyl intermediate.
Experimental Protocol: Synthesis of a Generic Isoxazolyl-Thiophenesulfonamide
Step 1: Synthesis of the 1,3-Diketone Intermediate
-
To a solution of sodium ethoxide (1.1 eq.) in dry ethanol, a substituted thienyl acetophenone (1 eq.) is added.
-
Diethyl oxalate (1.1 eq.) is then added dropwise, and the mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure, and the residue is treated with dilute acid to precipitate the 1,3-diketone, which is then filtered and dried.
Step 2: Formation of the Isoxazole Ring
-
The 1,3-diketone (1 eq.) is dissolved in ethanol.
-
Hydroxylamine hydrochloride (1.2 eq.) is added, and the mixture is refluxed for 4-6 hours.
-
Upon cooling, the product often crystallizes out or can be obtained after removing the solvent and performing an aqueous workup.
Step 3: Sulfonylation of the Thiophene Ring
-
The isoxazolyl-thiophene intermediate (1 eq.) is dissolved in a dry, inert solvent like THF and cooled to -78°C under an inert atmosphere.
-
n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred for 1 hour.
-
Sulfur dioxide gas is bubbled through the solution, followed by the addition of N-chlorosuccinimide (NCS).
-
The reaction is quenched, and the resulting sulfonyl chloride is extracted.[7]
Step 4: Sulfonamide Formation
-
The crude sulfonyl chloride (1 eq.) is dissolved in a suitable solvent like dichloromethane.
-
The desired amine (or ammonia) (2 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete.
-
The final product is purified by standard techniques like column chromatography.
Head-to-Head Comparison
| Feature | Route 1: Convergent Chalcone | Route 2: Linear 1,3-Dicarbonyl | Rationale & Field Insights |
| Overall Strategy | Convergent | Linear | Convergent routes are often preferred in process chemistry for their potential to maximize overall yield by building complex fragments in parallel. Linear routes can be simpler to execute for library synthesis. |
| Key Intermediates | Chalcone, Dibromo-chalcone | β-Diketone, Sulfonyl chloride | Chalcones are generally stable and easy to handle. β-Diketones can be prone to tautomerization, and sulfonyl chlorides are moisture-sensitive, requiring careful handling.[3][8] |
| Number of Steps | Typically 3-4 steps from advanced intermediates | Typically 4-5 steps from basic starting materials | Route 1 can be shorter if the starting acetophenone and aldehyde are readily available. Route 2 builds complexity from simpler thiophenes. |
| Typical Overall Yield | Moderate to Good (40-60%) | Moderate (30-50%) | The convergent nature of Route 1 often mitigates the impact of lower yields in any single step on the overall output. |
| Scalability | Good. Claisen-Schmidt condensations and cyclizations are generally scalable. | Moderate. The use of organolithium reagents and gaseous SO2 in the sulfonylation step can pose challenges for large-scale synthesis. | |
| Reagent Safety | Uses bromine (corrosive, toxic) and strong bases. | Uses n-BuLi (pyrophoric), SO2 (toxic gas), and NCS (irritant). | Both routes require careful handling of hazardous reagents. The use of pyrophoric and gaseous reagents in Route 2 necessitates more specialized equipment. |
| Versatility | Excellent for varying the aryl group on the isoxazole (from the aldehyde). | Excellent for varying both the thiophene substituents and the sulfonamide group (from the amine). | Route 2 offers more straightforward late-stage diversification at the sulfonamide position, which is often a key area for structure-activity relationship (SAR) studies. |
Conclusion
Both the convergent chalcone-based strategy and the linear 1,3-dicarbonyl approach are viable and effective methods for the synthesis of isoxazolyl-thiophenesulfonamides.
Route 1 (Convergent Chalcone) is often favored for its robustness, potentially higher overall yields, and the use of more traditional, scalable reactions. It is particularly well-suited for synthesizing a specific target compound on a larger scale, provided the necessary starting materials are accessible.
Route 2 (Linear 1,3-Dicarbonyl) offers greater flexibility for late-stage diversification, especially at the sulfonamide moiety, making it an attractive choice for medicinal chemistry programs focused on generating libraries of analogs for SAR exploration. However, chemists must be prepared to handle more hazardous and sensitive reagents, which may complicate scale-up efforts.
The ultimate choice of synthetic route will depend on the specific goals of the research program, including the scale of the synthesis, the availability of starting materials, and the desired points of molecular diversification.
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A Researcher's Comprehensive Guide to Validating the Mechanism of Action for Bioactive Isoxazolyl Sulfonamides
The journey of a bioactive compound from initial discovery to a potential therapeutic agent is paved with rigorous scientific validation. For isoxazolyl sulfonamides, a class of compounds showing diverse biological activities, unequivocally defining their mechanism of action (MoA) is a critical milestone.[1][2][3][4][5] This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of these promising molecules. We will move beyond simplistic protocols, delving into the causal logic behind experimental choices and emphasizing a multi-faceted approach to generate robust, publishable data.
The Imperative of a Multi-Pronged Validation Strategy
Relying on a single experimental approach to define a drug's MoA is fraught with peril. A phenotypic observation in a cell-based assay, while promising, does not reveal the direct molecular target or the cascade of events leading to the observed effect.[6] A comprehensive validation strategy, therefore, must integrate direct biochemical methods with cellular and in vivo analyses to build a cohesive and undeniable narrative of the compound's action.[7][8]
Our validation workflow is structured as a logical progression, starting with the identification of direct binding partners and culminating in the confirmation of the MoA in a complex biological system.
Part 1: Establishing Direct Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that the isoxazolyl sulfonamide physically interacts with its putative target inside the cell.[9][10][11] Failure to establish this crucial link can lead to the misinterpretation of downstream effects, which may arise from off-target interactions.
Method 1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm target engagement in a physiologically relevant context.[12][13][14][15][16] It operates on the principle that the binding of a ligand, such as our isoxazolyl sulfonamide, stabilizes the target protein, thereby increasing its resistance to thermal denaturation.[14][17] This allows for the assessment of target engagement without the need for compound labeling or protein purification, which can sometimes alter binding characteristics.[12]
Comparison of CETSA Formats:
| Feature | Immunoblot-based CETSA | Proteome-wide CETSA (TPP) |
| Principle | Measures thermal stabilization of a specific protein using antibodies.[12][13] | Unbiasedly measures the thermal stability of thousands of proteins using mass spectrometry.[12] |
| Advantages | Relatively low cost, requires standard lab equipment. | Provides a global view of on- and off-target engagement.[12] |
| Disadvantages | Low throughput, requires a specific antibody for the target.[12] | Technically demanding, requires specialized equipment and expertise. |
| Best For | Validating a hypothesized target. | De-risking off-target effects and identifying novel targets. |
Experimental Protocol: Immunoblot-based CETSA
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the isoxazolyl sulfonamide at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification and Western Blotting: Quantify the protein concentration in the soluble fraction.[18][19][20][21] Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the putative target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Method 2: Kinobeads Competition Binding Assay
Rationale: For isoxazolyl sulfonamides that may target kinases, the kinobeads assay offers an elegant and unbiased approach to identify and quantify target engagement.[22][23][24][25] This chemical proteomics technique utilizes immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a significant portion of the cellular kinome.[23][24] By pre-incubating cell lysates with the test compound, one can measure its ability to compete with the kinobeads for binding to specific kinases.
Experimental Protocol: Kinobeads Assay
-
Cell Lysis: Prepare cell lysates under native conditions to preserve kinase activity.
-
Compound Incubation: Incubate the lysates with a range of concentrations of the isoxazolyl sulfonamide or a vehicle control.
-
Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate to allow for kinase binding.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the kinases in each sample. A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the compound indicates a direct interaction.
Part 2: Delineating the Cellular Pathway
Once direct target engagement is confirmed, the next logical step is to demonstrate that this interaction leads to the expected downstream cellular consequences. This involves examining the modulation of the signaling pathway in which the target protein is known to function.
Method 1: Western Blotting for Pathway Analysis
Rationale: Western blotting is a fundamental technique to assess changes in the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins within a signaling cascade.[18][19] By treating cells with the isoxazolyl sulfonamide and probing for pathway-specific markers, we can directly link target engagement to a functional cellular outcome.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the isoxazolyl sulfonamide at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target and downstream signaling proteins (both total and phosphorylated forms). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Example Data Presentation:
| Treatment | p-ERK1/2 (Normalized Intensity) | Total ERK1/2 (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| Isoxazolyl Sulfonamide (1 µM) | 0.45 | 0.98 |
| Isoxazolyl Sulfonamide (10 µM) | 0.12 | 1.02 |
| Positive Control Inhibitor (1 µM) | 0.15 | 0.99 |
Method 2: siRNA-mediated Gene Knockdown
Experimental Protocol: siRNA Knockdown
-
siRNA Transfection: Transfect cells with siRNA specifically targeting the gene of interest. Include a non-targeting (scramble) siRNA as a negative control.
-
Knockdown Validation: After 48-72 hours, validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blotting) levels.
-
Compound Treatment and Phenotypic Assay: Treat the knockdown and control cells with the isoxazolyl sulfonamide and perform the relevant phenotypic assay (e.g., cell viability, proliferation).
-
Data Analysis: Compare the dose-response curves of the compound in the target-knockdown and control cells. A rightward shift or complete loss of activity in the knockdown cells validates the target's role in the compound's MoA.
Part 3: In Vivo Confirmation of Mechanism of Action
The ultimate validation of a drug's MoA comes from demonstrating its effects in a whole-organism setting.[7][31][32][33][34] In vivo studies are crucial for understanding how a compound's pharmacokinetics (PK) and pharmacodynamics (PD) translate to therapeutic efficacy.[31][32]
Method: Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) and Efficacy Studies
Rationale: These studies aim to establish a clear relationship between the drug concentration in the body (PK), the engagement of the target and modulation of the downstream pathway in the target tissue (PD), and the overall therapeutic effect (efficacy).[31]
Experimental Design:
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the disease of interest.
-
Dosing and Sample Collection: Administer the isoxazolyl sulfonamide to the animals at various doses and time points. Collect blood samples for PK analysis and target tissues for PD and efficacy assessment.
-
PK Analysis: Measure the concentration of the compound in plasma over time to determine key PK parameters (e.g., Cmax, Tmax, AUC).
-
PD Analysis: In the target tissue, assess target engagement (e.g., by ex vivo CETSA) and the modulation of downstream biomarkers (e.g., by Western blotting or immunohistochemistry).
-
Efficacy Evaluation: Measure the therapeutic outcome (e.g., tumor growth inhibition, reduction in inflammatory markers).
-
Data Integration: Correlate the PK profile with the PD effects and the ultimate efficacy to establish a clear exposure-response relationship.
Conclusion
Validating the mechanism of action for a bioactive isoxazolyl sulfonamide is a systematic and multi-faceted process. By integrating direct target engagement studies, cellular pathway analysis, and in vivo pharmacology, researchers can build a robust and compelling case for their compound's MoA. This rigorous approach not only enhances the scientific integrity of the findings but is also a prerequisite for the successful translation of a promising molecule into a clinically viable therapeutic.
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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The Catalyst Revolution in Sulfonamide Synthesis: A Comparative Guide to Modern Catalytic Systems
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a vast array of life-saving drugs, from antibacterials to anticancer agents.[1] Its synthesis, therefore, is a critical process in drug discovery and development. For decades, the classical approach involving the reaction of sulfonyl chlorides with amines in the presence of a stoichiometric base has been the workhorse method. However, this method often suffers from a limited substrate scope, harsh reaction conditions, and the generation of significant waste.
The advent of novel catalytic systems has revolutionized the construction of the vital N-S bond, offering milder conditions, broader applicability, and improved efficiency. This guide provides an in-depth comparison of emerging catalytic technologies against established methods for sulfonamide synthesis, supported by experimental data and protocols to aid researchers in catalyst selection and implementation.
The Shifting Landscape: From Stoichiometric to Catalytic
The fundamental goal in sulfonamide synthesis is the efficient formation of a nitrogen-sulfur bond. Traditional methods, while functional, often require pre-functionalized and highly reactive starting materials, such as sulfonyl chlorides. The transition to catalytic processes has opened doors to using more readily available and diverse starting materials, such as thiols, boronic acids, and even unactivated acids.[2][3][4] This shift not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by minimizing waste and energy consumption.[1]
Performance Benchmarking: A Head-to-Head Comparison
The true measure of a catalyst lies in its performance. Here, we compare several classes of modern catalysts against the traditional non-catalytic approach, focusing on key performance indicators such as yield, substrate scope, and reaction conditions.
Table 1: Performance Comparison of Catalytic Systems for Sulfonamide Synthesis
| Catalyst System | Representative Catalyst | Typical Yields | Substrate Scope Highlights | Key Advantages | Key Limitations |
| Traditional (Non-Catalytic) | Pyridine or Triethylamine | 50-90% | Generally good for primary and secondary amines with reactive sulfonyl chlorides. | Simple setup, well-established. | Requires sulfonyl chlorides, often harsh conditions, stoichiometric base needed. |
| Palladium-Catalyzed | Pd₂(dba)₃ / t-BuXPhos | 70-98% | Broad scope including aryl nonaflates and challenging 2,6-disubstituted substrates.[5] | High functional group tolerance, excellent for C-N cross-coupling.[5] | Expensive catalyst, potential for heavy metal contamination. |
| Copper-Catalyzed | CuI / 2,2'-bipyridine | 40-95% | Effective for coupling thiols and amines, and three-component reactions with boronic acids.[2][6] | Inexpensive and abundant metal, versatile for various starting materials.[2][7] | Can be sensitive to air and moisture, sometimes requires ligands. |
| Nickel-Catalyzed | NiBr₂·(glyme) / phenanthroline | Good to excellent | Effective for converting (hetero)arylboronic acids to sulfonamides.[1] | Utilizes a less expensive transition metal, good for specific transformations.[1] | Can be less versatile than palladium or copper systems. |
| Metal-Free (Photoredox) | Eosin Y | Good to excellent | Broad scope for coupling thiols and phenylhydrazines under mild conditions.[1] | Avoids heavy metal contamination, environmentally friendly, mild conditions.[1] | Requires a light source, may not be suitable for all substrates. |
| Metal-Free (Iodine-Promoted) | I₂ or I₂O₅ | Moderate to good | Oxidative S-N coupling of aryl thiols and amines.[1][8] | Inexpensive, mild conditions, avoids transition metals.[1][8] | May require stoichiometric amounts of the iodine reagent. |
| Heterogeneous (Nanoparticle) | Fe₃O₄-supported Cu | up to 98% | Good for various aromatic amines with sulfonyl chlorides.[7][9] | Catalyst is easily recoverable and reusable, promoting green chemistry.[7][9] | May have lower activity than homogeneous counterparts, potential for leaching. |
Experimental Deep Dive: Protocols and Rationale
To provide a practical understanding of these catalytic systems, we present detailed experimental protocols for a modern, high-performance catalyst and a traditional method.
Experimental Workflow: Catalyst Screening and Optimization
The selection of an optimal catalyst is a critical step. The following workflow illustrates a general approach to screening and optimizing a catalytic reaction for sulfonamide synthesis.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
As researchers and developers, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a reactive compound, primarily due to its sulfonyl chloride functional group. Improper disposal is not merely a regulatory violation; it poses significant safety risks to personnel and the environment. This guide provides a direct, field-tested methodology for the safe handling and disposal of this compound, grounded in chemical principles and established safety protocols.
Core Hazard Assessment & Immediate Safety Precautions
Before handling any quantity of this compound, including for disposal, a thorough understanding of its hazards is critical. The sulfonyl chloride moiety is highly reactive, particularly with nucleophiles like water, and is the primary driver of its hazard profile. The compound should be considered corrosive and water-reactive. Based on data for the parent compound and related structures, it is classified as causing severe skin burns and eye damage.[1]
The primary reaction of concern during disposal is the rapid, exothermic hydrolysis that occurs upon contact with water or moist air, producing corrosive hydrochloric acid and the corresponding sulfonic acid. [2][3] This necessitates stringent personal protective measures.
Table 1: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye & Face Protection | Tight-sealing safety goggles and a full-face shield. | Protects against splashes of the corrosive material and the acidic byproducts of neutralization. Must conform to European Standard EN166 or OSHA 29 CFR 1910.133.[4][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). A chemical-resistant apron or lab coat. | Prevents direct skin contact, which can cause severe burns.[6][7] Contaminated clothing must be removed immediately and decontaminated before reuse.[8][9] |
| Respiratory Protection | Use exclusively within a certified chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[7][9] The hydrolysis reaction can release corrosive vapors.[10] |
| Hand Protection | Wear appropriate protective gloves and wash hands thoroughly after handling.[6] | Reduces the risk of accidental ingestion or skin absorption after the procedure is complete. |
Disposal Decision Workflow
The appropriate disposal path depends on the quantity and state of the chemical waste. This workflow provides a clear decision-making framework to ensure safety and compliance.
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory for ensuring a safe outcome. Never deviate from the core principle of slowly adding the sulfonyl chloride to a basic solution.
Protocol A: Controlled Neutralization of Small, Uncontaminated Quantities (<5g)
This procedure should only be performed by trained personnel inside a certified chemical fume hood.[10]
-
Prepare the Neutralization Solution: In a large beaker (at least 10x the volume of your sulfonyl chloride), prepare a 5-10% aqueous solution of sodium bicarbonate or a dilute (~2M) solution of sodium hydroxide (NaOH). Place this beaker in an ice-water bath to manage the heat generated during the reaction.[10][11]
-
Initiate Controlled Addition: With vigorous stirring, add the 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride to the cold basic solution slowly and in small portions.[10] A violent reaction or excessive fuming indicates the addition is too fast.
-
Monitor the Reaction: The reaction is exothermic and will release gas (CO₂ if using bicarbonate). Continue stirring and allow the mixture to slowly warm to room temperature after the addition is complete.
-
Verify Neutralization: Once the reaction has subsided, check the pH of the solution using a pH meter or pH strips. The final pH should be between 6.0 and 9.0.[12] If the solution is still acidic, add more base dropwise until the target pH is reached.
-
Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, pending confirmation with your institution's and local wastewater regulations.[10]
Protocol B: Management of Bulk Quantities (>5g) and Contaminated Waste
Bulk quantities or materials contaminated with the compound (e.g., used silica gel, contaminated labware) must be disposed of as hazardous chemical waste.[10][13]
-
Waste Segregation: Do not mix this waste with other waste streams, especially incompatible ones like strong acids or organic solvents.[13][14]
-
Containerization: Place the waste in a clearly labeled, sealable, and chemically compatible container.[14][15] For solids, a wide-mouth plastic or glass jar is suitable. Ensure the container is in good condition with no leaks or cracks.[15]
-
Labeling: Affix a hazardous waste label to the container. The label must clearly identify the contents as "Hazardous Waste: 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride," list the associated hazards (Corrosive, Water-Reactive), and include the date of accumulation and the responsible researcher's name.[13][16]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area, segregated from incompatible materials.[16][17]
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal contractor.[18][19]
Protocol C: Spill Management
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the chemical fume hood is operating correctly to ventilate the area.[10]
-
Contain the Spill: Wearing the full PPE detailed in Table 1, cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[2][10] Do NOT use water, combustible materials like sawdust, or reactive absorbents. [3][10]
-
Collect Residue: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by water. All cleanup materials (gloves, wipes, etc.) must be considered hazardous waste.
-
Package and Dispose: Seal and label the container holding the spill debris and dispose of it according to Protocol B.[15]
The Science Behind Safe Disposal
Understanding the underlying chemistry validates the procedural choices and reinforces the importance of each step. The disposal process is a two-stage chemical transformation:
-
Hydrolysis: The sulfonyl chloride (R-SO₂Cl) is the acid chloride of a sulfonic acid. It reacts readily with a nucleophile, in this case, a hydroxide ion (OH⁻) from the basic solution. This is a nucleophilic acyl substitution reaction that displaces the chloride ion and forms a sulfonic acid salt and hydrochloric acid. The reaction is analogous to the well-documented hydrolysis of other sulfonyl chlorides.[20][21][22]
-
R-SO₂Cl + 2 NaOH → R-SO₃Na + NaCl + H₂O
-
-
Neutralization: The hydrolysis reaction produces acidic byproducts. The pre-prepared basic solution serves to immediately neutralize these acids as they are formed.[11][23] This prevents the buildup of corrosive conditions and the release of acidic vapors. Using a large excess of base ensures that the solution remains alkaline throughout the addition, driving the reaction to completion and ensuring full neutralization.[24][25]
By following this comprehensive guide, you can ensure the safe, compliant, and chemically sound disposal of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, upholding the highest standards of laboratory safety and environmental stewardship.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System.
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- ChemicalBook. (n.d.). Isoxazole - Safety Data Sheet.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Wastech Controls & Engineering. (n.d.). Neutralization Chemicals.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- Dickerson, B. W., & Brooks, R. M. (1950). Neutralization of Acid Wastes. Industrial & Engineering Chemistry.
- ChemicalBook. (2025, July 5). 3-hydroxy-isoxazole - Safety Data Sheet.
- NJ.gov. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions.
- Organic Process Research & Development. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. American Chemical Society.
- Sigma-Aldrich. (n.d.). 5-(3-Isoxazolyl)-2-thiophenesulfonyl chloride AldrichCPR.
- Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. (2024, March 31). Isoxazole-3-carboxylic acid - SAFETY DATA SHEET.
- SciSupplies. (n.d.). 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, 95.0%, 1g.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Isoxazole.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 4,4′-Bis(2-benzoxazolyl)stilbene.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride.
- TCI Chemicals. (2025, August 7). SAFETY DATA SHEET - 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
